Potassium 2-fluoro-5-formylphenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-5-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTPXGYDPRWOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647409 | |
| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012868-70-0 | |
| Record name | Potassium trifluoro(2-fluoro-5-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 2-FLUORO-5-FORMYLPHENYLTRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Potassium 2-fluoro-5-formylphenyltrifluoroborate: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Concurrently, reactive handles like the formyl (aldehyde) group offer a gateway for extensive synthetic diversification. Potassium 2-fluoro-5-formylphenyltrifluoroborate emerges as a reagent of significant interest, embodying both of these critical features within a stable, easy-to-handle solid.
This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in carbon-carbon bond formation.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white solid, valued for its exceptional stability to air and moisture, a significant advantage over its corresponding boronic acid.[2] This stability simplifies handling, storage, and stoichiometry, ensuring reproducibility in synthetic protocols. The tetracoordinate boron center, stabilized by three electron-withdrawing fluorine atoms, renders the C-B bond less susceptible to premature protodeboronation, a common side reaction with boronic acids under coupling conditions.[3][4]
| Property | Value | Source |
| CAS Number | 1012868-70-0 | [4][5] |
| Molecular Formula | C₇H₄BF₄KO | [4] |
| Molecular Weight | 230.01 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | 230-235 °C | [4] |
| InChI Key | HCTPXGYDPRWOOU-UHFFFAOYSA-N | [4] |
| SMILES | [K+].Fc1ccc(C=O)cc1(F)F | [4] |
Spectroscopic Characterization
Full spectroscopic analysis is critical for confirming the identity and purity of the reagent. The following outlines the expected nuclear magnetic resonance (NMR) characteristics, based on extensive studies of this compound class.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the highly deshielded region of the spectrum, generally between 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns (multiplets) due to ¹H-¹H and ¹H-¹⁹F coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the formyl, fluoro, and trifluoroborate groups.
-
¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. Two distinct signals are expected. The fluorine atom attached to the aromatic ring will appear in the typical aryl-fluoride region (approx. +80 to +170 ppm relative to CFCl₃).[7][8] The three equivalent fluorine atoms of the BF₃⁻ group will present as a sharp singlet in a characteristic region for organotrifluoroborates, typically between -129 and -141 ppm when referenced to external CF₃CO₂H (0.0 ppm).[6] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a reliable method for purity assessment.[9]
-
¹¹B NMR: The boron-11 NMR spectrum should display a quartet due to the coupling between the ¹¹B nucleus and the three attached ¹⁹F nuclei (¹JB-F). This signal provides direct evidence of the trifluoroborate structure.
-
¹³C NMR: The carbon spectrum will show signals for the aldehyde carbonyl carbon (typically >180 ppm), the aromatic carbons, and, notably, the carbon atom directly bonded to boron. This C-B signal can sometimes be broad but is crucial for confirming the structure.
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is a robust, two-stage process that begins with the preparation of its boronic acid precursor. The subsequent conversion to the trifluoroborate salt is a high-yielding and straightforward procedure.
Stage 1: Synthesis of 2-Fluoro-5-formylphenylboronic Acid
The precursor is synthesized from commercially available 4-bromo-3-fluorobenzaldehyde. The causality behind this choice is the strategic placement of the bromine atom, which facilitates a lithium-halogen exchange to generate a directed ortho-lithiated species, poised for borylation.
Step-by-Step Protocol (Precursor Synthesis):
-
Protection: The aldehyde functionality of 4-bromo-3-fluorobenzaldehyde is first protected (e.g., as a diethyl acetal) to prevent its reaction with the organolithium reagent in the subsequent step. This is a critical control point to ensure selective borylation.
-
Lithium-Halogen Exchange: The protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of n-butyllithium in hexanes is added dropwise. The bromine atom's high reactivity in this exchange drives the formation of the desired aryllithium intermediate.
-
Borylation: Triisopropyl borate is added to the reaction mixture at -78 °C. The nucleophilic aryllithium attacks the electrophilic boron atom, forming a boronate ester intermediate.
-
Hydrolysis and Isolation: The reaction is quenched with aqueous acid (e.g., HCl). This step serves a dual purpose: it hydrolyzes the boronate ester to the boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality. The product, 2-fluoro-5-formylphenylboronic acid, can then be isolated via extraction and crystallization.
Stage 2: Conversion to this compound
This conversion is a hallmark of organotrifluoroborate chemistry, prized for its simplicity and efficiency. It relies on the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Step-by-Step Protocol (Trifluoroborate Synthesis):
-
Dissolution: 2-Fluoro-5-formylphenylboronic acid is dissolved in a suitable solvent, typically methanol.
-
Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the stirred solution. KHF₂ serves as an efficient and inexpensive fluoride source, readily displacing the hydroxyl groups on the boron atom to form the stable tetracoordinate BF₃⁻ anion.[10][11]
-
Precipitation and Purification: The desired potassium trifluoroborate salt is often sparingly soluble in the reaction mixture and precipitates upon formation or with the addition of a co-solvent like diethyl ether. The solid product is collected by filtration, washed, and dried under vacuum. Purification is typically achieved by simple recrystallization, often from acetonitrile or an acetone/ether mixture.
Application in Suzuki-Miyaura Cross-Coupling
The primary application for this compound in drug discovery is as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl bonds. The stability and reactivity profile of the trifluoroborate salt often leads to higher yields and better functional group tolerance compared to the corresponding boronic acid.[3][4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. A crucial, and sometimes overlooked, aspect when using trifluoroborates is the role of the base. The base is not only required to neutralize the acid generated in the cycle but is also essential for the slow hydrolysis of the trifluoroborate salt [R-BF₃]K to the corresponding boronic acid [R-B(OH)₂] in situ. It is this boronic acid that is the active species in the transmetalation step. This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, minimizing unwanted side reactions like homocoupling.[8]
Field-Proven Experimental Protocol
The following protocol is a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. The choice of catalyst, ligand, and base is informed by extensive studies on similar systems, providing a high probability of success.[3]
Reagents & Equipment:
-
This compound (1.1 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged with this compound, the aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Causality: Using a pre-catalyst like Pd(OAc)₂ with a sterically bulky, electron-rich phosphine ligand like RuPhos is crucial. The ligand stabilizes the Pd(0) active species, promotes the oxidative addition step (even with less reactive aryl chlorides), and facilitates the final reductive elimination. Cesium carbonate is an effective base for promoting the necessary hydrolysis of the trifluoroborate and facilitating transmetalation.[3]
-
-
Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times. This is a critical self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Degassed 1,4-dioxane and water are added via syringe. The aqueous component is essential for dissolving the base and enabling the hydrolysis of the trifluoroborate salt.
-
Reaction: The mixture is heated (typically 80-100 °C) and stirred vigorously until the reaction is complete, as monitored by an appropriate technique (TLC, LC-MS, or GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for contemporary organic synthesis and drug discovery. Its inherent stability, coupled with the advantageous properties conferred by the fluoro and formyl groups, makes it a superior alternative to traditional boronic acids in many contexts. The robust and reproducible protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex molecular architectures. As the demand for sophisticated, highly functionalized drug candidates continues to grow, reagents like this compound will undoubtedly play an increasingly pivotal role in accelerating the discovery and development of next-generation therapeutics.
References
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D’Augustin, M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 843-849. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 41(11), 1559-1570. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7128–7141. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
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Molander, G. A., & Ito, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 9(5), 821-824. Available at: [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Available at: [Link]
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Topics in Current Chemistry, 292, 237-278. Available at: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
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Dreher, S. D., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. The Journal of Organic Chemistry, 77(6), 3139-3145. Available at: [Link]
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Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2479-2484. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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Vedejs, E., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron Letters, 50(26), 3319-3322. Available at: [Link]
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Vedejs, E., & Chapman, R. W. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. Available at: [Link]
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SpectraBase. (n.d.). POTASSIUM-3-PHENYLPROPYLTRIFLUOROBORATE - Optional[19F NMR]. Available at: [Link]
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Capitelli, F., et al. (2022). Synthesis of a new potassium-substituted lead fluorapatite and its structural characterization. RSC Advances, 12(4), 2154-2164. Available at: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
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SpectraBase. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR]. Available at: [Link]
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Feng, Z., et al. (2024). Potassium Hydrogen Fluoride as an Intermediate in Chemical Production. Journal of Chemical Engineering, 12(3), 45-56. Available at: [Link]
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Yuan, J., et al. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 19(42), 9225-9229. Supporting Information. Available at: [Link]
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Ruji Biology. (n.d.). This compound. Available at: [Link]
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Yambulatov, D. S., et al. (2024). Reaction of 2,3,4,5,6-Pentafluorobenzamide with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand. Russian Journal of Coordination Chemistry, 50(5), 341-346. Available at: [Link]
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Physical and chemical properties of Potassium 2-fluoro-5-formylphenyltrifluoroborate
An In-depth Technical Guide to Potassium 2-fluoro-5-formylphenyltrifluoroborate
Abstract
This compound has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. As a member of the highly valued class of potassium organotrifluoroborates, it offers a unique combination of stability, reactivity, and functional group tolerance that circumvents many limitations of traditional boronic acids.[1][2] This guide provides an in-depth examination of its core physical and chemical properties, explores its reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and furnishes detailed, field-proven protocols for its application. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a comprehensive resource to facilitate the effective use of this versatile reagent.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis. This section delineates the key identifiers and physicochemical characteristics of this compound.
Structure and Identifiers
-
Chemical Name: this compound
-
CAS Number: 1012868-70-0[3]
-
Molecular Formula: C₇H₄BF₄KO[3]
-
Molecular Weight: 230.01 g/mol [3]
-
Structure:
Image Source: Sigma-Aldrich
Physicochemical Data Summary
The properties of this compound are summarized in the table below. Its high melting point and solid form are characteristic of a stable salt, simplifying handling and storage compared to many volatile or hygroscopic organic reagents.[1]
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 230-235 °C | |
| InChI Key | HCTPXGYDPRWOOU-UHFFFAOYSA-N | |
| SMILES | [K+].Fc1ccc(C=O)cc1(F)F | |
| Solubility | Data not widely published; generally soluble in polar aprotic solvents (e.g., THF, DMF) and water, especially upon heating.[4] |
The Advantage of Organotrifluoroborates: Stability and Reactivity
Potassium organotrifluoroborates (R-BF₃K) represent a significant advancement over their boronic acid (RB(OH)₂) counterparts. This superiority is rooted in their unique structure and stability.
Expert Insight: The tetra-coordinate borate anion, saturated with electronegative fluorine atoms, renders the boron center less susceptible to protodeboronation and oxidative degradation—common side reactions that plague boronic acids.[5] This enhanced stability means that R-BF₃K salts are typically crystalline, air- and moisture-stable solids that can be weighed in the open and stored for extended periods without special precautions, a major logistical advantage in any research or manufacturing setting.[1][2]
The presence of both a fluorine and an aldehyde group on the phenyl ring of this compound makes it a highly valuable bifunctional building block. The aldehyde can be used for subsequent transformations such as reductive amination or Wittig reactions, while the trifluoroborate is an excellent nucleophilic partner in cross-coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[6][7] Potassium organotrifluoroborates are exceptional coupling partners in these transformations.[4][8][9]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves a slow, base-mediated hydrolysis of the trifluoroborate to the active boronic acid in situ.[5] This "slow release" is advantageous as it keeps the concentration of the sensitive boronic acid low, minimizing unwanted side reactions.[5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Hydrolysis (Slow Release): The R-BF₃K salt is slowly hydrolyzed by base and water to generate the corresponding boronic acid, R-B(OH)₂.
-
Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and characterization to ensure trustworthy and reproducible results.
General Handling and Storage
-
Handling: While this compound is air- and moisture-stable, standard laboratory practice dictates handling with gloves in a well-ventilated area or fume hood.[10] Avoid creating dust.[11]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place.[10] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended but not strictly necessary for routine use.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details a representative cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical and often requires optimization for specific substrates.
Objective: To synthesize 4'-fluoro-3'-formylbiphenyl-4-carbonitrile.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromobenzonitrile (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene and Water (e.g., 10:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Atmosphere Control: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. Expertise Note: This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Trustworthiness Check: Using degassed solvents prevents catalyst oxidation and ensures reproducibility.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromobenzonitrile) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
While organotrifluoroborates are generally more stable than boronic acids, proper safety protocols are mandatory.
-
Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[10]
-
Inhalation: Move the person to fresh air.[10]
-
If Swallowed: Rinse mouth. Do not induce vomiting.[12]
-
In all cases of significant exposure, seek immediate medical attention.[12][13]
-
Conclusion
This compound stands out as a robust and versatile reagent for modern synthetic chemistry. Its inherent stability simplifies handling and storage, while its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling makes it an invaluable tool for constructing complex molecular architectures.[1][14] The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully integrate this powerful building block into their synthetic strategies, accelerating discovery in drug development and beyond.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5114–5117. [Link]
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This compound. Ruji Biology. [Link]
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Cox, P. A., Reid, M., & Taylor, R. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(33), 13577–13580. [Link]
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Borylation. Wikipedia. [Link]
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Potassium Trifluoroborate Salts. Merck Millipore. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Safety data sheet for Potassium Fluoride. Alfa Aesar. [Link]
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Freskos, J. N., & Checkler, E. L. (2018). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis, 8(11), 10178–10182. [Link]
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Safety Data Sheet for Potassium Fluoride. National Institute of Standards and Technology. [Link]
-
Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1736-1748. [Link]
-
Tejeda, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 182-188. [Link]
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- 9. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS 1012868-70-0)
This guide provides a comprehensive technical overview of Potassium 2-fluoro-5-formylphenyltrifluoroborate, a versatile and stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, detailed characterization methodologies, synthesis, and key applications, with a focus on the causal relationships behind experimental choices and protocols.
Core Compound Identification and Properties
This compound is a crystalline, free-flowing solid that has gained significant traction as a boronic acid surrogate in modern synthetic chemistry.[1][2] Its enhanced stability to air and moisture simplifies handling and storage compared to its boronic acid counterparts.[1]
Chemical Identity
| Attribute | Value |
| CAS Number | 1012868-70-0 |
| Chemical Name | This compound |
| Synonyms | Potassium trifluoro(2-fluoro-5-formylphenyl)borate, 2-Fluoro-5-formylphenyl potassium trifluoroborate |
| Molecular Formula | C₇H₄BF₄KO |
| Molecular Weight | 230.01 g/mol [3] |
| Chemical Structure | |
| InChI Key: HCTPXGYDPRWOOU-UHFFFAOYSA-N[3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | 230-235 °C | [1][3] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage Temperature | 2-8°C, sealed from moisture | [1] |
Synthesis of this compound
The synthesis of potassium aryltrifluoroborates is most commonly achieved by the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][4] This method is generally high-yielding and results in a stable, crystalline product that can be easily isolated.
Conceptual Workflow for Synthesis
Caption: Synthesis workflow from boronic acid precursor.
Step-by-Step Synthesis Protocol
This protocol is a general procedure and may require optimization for specific scales and equipment. The synthesis involves two key stages: the preparation of the boronic acid precursor and its subsequent conversion to the trifluoroborate salt.
Part A: Synthesis of (5-Fluoro-2-formylphenyl)boronic acid
The precursor, (5-Fluoro-2-formylphenyl)boronic acid, can be synthesized from the corresponding bromo-aldehyde via a palladium-catalyzed borylation reaction.[5]
Part B: Conversion to this compound
-
Dissolution: Dissolve the crude or purified (5-fluoro-2-formylphenyl)boronic acid in methanol.
-
Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Add the KHF₂ solution dropwise to the vigorously stirred boronic acid solution. Rationale: The use of KHF₂ provides the fluoride ions necessary to convert the tricoordinate boronic acid to the more stable tetracoordinate trifluoroborate salt.
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt is typically insoluble in the reaction mixture and will precipitate out as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the isolated solid under vacuum to yield the final product.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. A certificate of analysis for this compound confirms that its structure is verified by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with purity assessed by High-Performance Liquid Chromatography (HPLC).[4]
Spectroscopic Analysis
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic peaks for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-F stretch, and B-F stretches. |
| ¹H NMR | Resonances corresponding to the aromatic protons and the aldehyde proton, with splitting patterns influenced by the fluorine substituent. |
| ¹⁹F NMR | A signal corresponding to the aryl-fluorine and a broader signal for the BF₃ group. |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and a broad signal for the carbon attached to the boron atom. |
| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom. |
Experimental Protocols for Characterization
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (KBr Pellet):
-
Grind a small amount of the sample with spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a thin, translucent pellet.
-
Acquire the spectrum using an FT-IR spectrometer.
-
-
Rationale: The KBr matrix is transparent in the mid-IR region, allowing for the detection of the vibrational modes of the analyte.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
-
Rationale: NMR provides precise information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule. Specific pulse sequences can be used to improve the resolution of the ¹¹B spectrum.
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Methodology (General Reverse-Phase):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
-
-
Rationale: This method separates the target compound from any impurities based on their differential partitioning between the stationary and mobile phases, allowing for accurate quantification of purity.
Key Applications in Organic Synthesis
This compound is a valuable reagent, primarily utilized in palladium-catalyzed cross-coupling reactions. Its stability and ease of use make it an attractive alternative to boronic acids.[2][3]
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an excellent coupling partner with aryl and heteroaryl halides to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.
Workflow for a Typical Suzuki-Miyaura Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for Suzuki-Miyaura Coupling
This is a general protocol and should be optimized for specific substrates.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide, this compound (typically 1.05-1.2 equivalents), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent Addition: Add the solvent system, which is often a mixture of an organic solvent like toluene or THF and water.
-
Catalyst Addition: In a separate vial, prepare the palladium catalyst by mixing the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos). Add the catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. Rationale: The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, while the base is crucial for the activation of the organoboron species.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Store in a cool, dry place away from moisture.
Conclusion
This compound (CAS 1012868-70-0) is a robust and versatile building block in organic synthesis. Its enhanced stability over traditional boronic acids, coupled with its reliable reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes it an invaluable tool for chemists in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. This guide provides the foundational knowledge and procedural insights necessary for its effective and safe utilization.
References
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Pharma Info Source. CAS 1012868-70-0 suppliers, Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate suppliers. [Link]
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B. O. B. de A. e Silva et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn Reson Chem. 2009 Oct;47(10):873-8. [Link]
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S. Darses, J.-P. Genet. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev. 2008, 108, 1, 288–325. [Link]
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G. A. Molander, L. N. Cavalcanti, C. García-García. Nickel-Catalyzed Borylation of Aryl and Hetaryl Halides with Tetrahydroxydiboron. J. Org. Chem. 2013, 78, 12, 6427–6439. [Link]
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G. A. Molander, S. L. J. Trice, S. D. Dreher. Palladium-Catalyzed Borylation of Aryl Chlorides with Tetrahydroxydiboron. J. Am. Chem. Soc. 2010, 132, 50, 17701–17703. [Link]
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G. A. Molander, B. Biolatto. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Org. Lett. 2002, 4, 11, 1867–1870. [Link]
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Organic Syntheses. POTASSIUM ORGANOTRIFLUOROBORATES. [Link]
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Chem-Station. Organotrifluoroborate Salts. [Link]
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Organic Chemistry Portal. Synthesis of potassium alkyltrifluoroborates. [Link]
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M. P. Kruszynski, et al. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020 Jan; 25(1): 199. [Link]
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SIELC Technologies. HPLC Method for Analysis of Citric Acid and Potassium Bromide on Newcrom BH Column. [Link]
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A Guide to the Stability and Handling of Potassium Organotrifluoroborate Salts
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and handling of potassium organotrifluoroborate (R-BF₃K) salts. Moving beyond simple procedural lists, this document delves into the causal mechanisms governing their stability, offering field-proven insights to ensure the integrity and successful application of these versatile reagents in organic synthesis.
The Foundation of Stability: Understanding the Tetracoordinate Boron Advantage
Potassium organotrifluoroborate salts have gained significant traction as superior alternatives to boronic acids and esters, primarily due to their enhanced stability.[1] Unlike their trivalent counterparts, which possess a vacant p-orbital on the boron atom making them susceptible to attack by oxygen and water, organotrifluoroborates feature a tetracoordinate boron center.[2][3] This "ate" complex structure masks the inherent reactivity of the carbon-boron bond, rendering the salts remarkably stable to air and moisture.[4][5] Consequently, most organotrifluoroborate salts are crystalline, free-flowing solids that can be stored on the benchtop at room temperature for extended periods, even years, without appreciable decomposition.[2][6][7] This inherent stability simplifies storage and handling, broadens the tolerance of various functional groups, and allows for more precise stoichiometric control in reactions as they exist as well-defined monomers, unlike boronic acids which can form cyclic trimeric anhydrides (boroxines).[1][8]
Deconstructing Stability: Factors Influencing the Integrity of R-BF₃K Salts
While renowned for their general stability, the integrity of potassium organotrifluoroborate salts is not absolute. The primary pathway for decomposition is hydrolysis, which converts the trifluoroborate to the corresponding boronic acid (RB(OH)₂).[5][7] This process is, in fact, a crucial activation step for many of their applications, such as the Suzuki-Miyaura cross-coupling reaction.[8] The rate of this hydrolysis is a critical parameter and is influenced by several factors.
The Role of the Organic Substituent (R-Group)
The nature of the organic moiety (R) attached to the boron atom has a profound impact on the salt's hydrolytic stability. A study on the hydrolysis kinetics of various R-BF₃K reagents revealed that rates can span over five orders of magnitude.[4]
-
Alkyl vs. Aryl: A comparative study in a buffer solution at 37 °C and pH 7.0 demonstrated that potassium aryltrifluoroborates are quite stable, whereas potassium butyltrifluoroborate exhibited 30-50% hydrolysis to its boronic acid within 24 hours.[2] This suggests that alkyltrifluoroborates are generally more susceptible to hydrolysis than their aryl counterparts.
-
Electronic Effects: The electronic properties of the R-group dictate the mechanism and rate of hydrolysis. Reagents with electron-donating groups (e.g., isopropyl, β-styryl, and anisyl) tend to undergo efficient, direct hydrolysis, leading to a fast release of the boronic acid.[5] Conversely, those with electron-withdrawing or sterically demanding groups (e.g., alkynyl or nitrophenyl) hydrolyze extremely slowly.[4][5]
Environmental Factors: pH, Solvents, and Temperature
-
pH and Acidity: Hydrolysis can be acid-catalyzed.[9] Some aryltrifluoroborates, such as those derived from p-F-phenyl, naphthyl, and furyl moieties, require acid catalysis for efficient hydrolysis, which paradoxically ensures their stability under the basic conditions typical of Suzuki-Miyaura couplings.[5] Alkaline solutions of potassium trifluoromethyltrifluoroborate are stable even at boiling temperatures, but the salt is decomposed by boiling with 50% sulfuric acid.[2]
-
Solvents: In protic solvents, R-BF₃K salts can undergo solvolysis to expose the trivalent boron species.[8] The rate of hydrolysis is also highly dependent on the solvent system. For instance, in a THF/water mixture, the reaction can be sensitive to the phase-splitting induced by the base, which in turn affects the local pH.[5]
-
Temperature: While many salts are thermally stable, with potassium trifluoromethyltrifluoroborate showing no decomposition below 300°C, elevated temperatures can accelerate hydrolysis.[2] Hydrolysis studies are often conducted at elevated temperatures (e.g., 55°C) to observe the process within a reasonable timeframe.[4]
The interplay of these factors determines the rate at which the "protected" boronic acid is "released," a critical consideration for reaction optimization to minimize side reactions like protodeboronation and oxidative homocoupling.[5]
Field Guide to Handling and Storage
Proper handling and storage are paramount to preserving the integrity of potassium organotrifluoroborate salts.
Recommended Storage Protocols
-
General Storage: Most potassium organotrifluoroborates can be stored indefinitely in well-sealed containers at ambient room temperature.[2][6] They are generally not hygroscopic.[2]
-
Container Choice: While standard glassware is acceptable for short-term storage and use, for long-term storage, particularly of the KHF₂ reagent used in their synthesis, Nalgene® (polypropylene) bottles are recommended. This is because KHF₂ can slowly release hydrofluoric acid (HF) in the presence of moisture, which can etch silicate glass over time.[6]
Laboratory Handling Procedures
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should always be worn.[10]
-
Dispensing: As crystalline solids, R-BF₃K salts should be handled in a well-ventilated area or a fume hood to avoid inhalation of fine dust.[11] Use standard weighing techniques (e.g., weighing paper or a clean, dry beaker). Avoid cross-contamination by using clean spatulas for each reagent.
-
Solution Preparation: When preparing solutions, be mindful of the solvent's role in potential hydrolysis. For applications where the trifluoroborate is the desired reactive species, anhydrous solvents may be necessary. For reactions like the Suzuki-Miyaura coupling, where hydrolysis is required, protic co-solvents (e.g., water, methanol) are intentionally added.
Synthesis and Quality Control: A Self-Validating System
The most common and straightforward synthesis of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] The robustness of this protocol contributes to the trustworthiness of the resulting salts.
Standard Protocol for the Synthesis of Potassium Phenyltrifluoroborate
This protocol is adapted from established literature procedures.[6]
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Acetonitrile (for recrystallization)
Procedure:
-
In a suitable flask (a polyethylene or polypropylene flask is recommended to prevent etching), dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq). Caution: KHF₂ is corrosive and toxic. Handle with appropriate care.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate should form.
-
Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete reaction.
-
Collect the white solid by vacuum filtration and wash with cold methanol.
-
For purification, the crude product can be recrystallized from a minimal amount of hot acetonitrile.
-
Dry the purified solid under vacuum to yield the final product.
Assessing Stability and Purity
The stability and purity of R-BF₃K salts can be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are powerful tools for characterizing the structure and purity of the salts.[2] For stability assessment, ¹⁹F NMR is particularly useful for monitoring the disappearance of the R-BF₃K signal and the appearance of fluoride ions resulting from hydrolysis.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is effective for the accurate mass determination of the [R-BF₃]⁻ anion.[7]
A simple workflow to assess the hydrolytic stability of a novel R-BF₃K salt is presented below.
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Potassium 2-fluoro-5-formylphenyltrifluoroborate molecular weight
An In-depth Technical Guide to Potassium 2-fluoro-5-formylphenyltrifluoroborate: A Versatile Reagent for Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has emerged as a pivotal reagent in synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation. As a crystalline, air- and moisture-stable solid, it serves as a highly effective and more robust surrogate for the corresponding boronic acid. Its enhanced stability profile simplifies handling and storage while ensuring stoichiometric precision in reactions. This guide provides a comprehensive technical overview of its physicochemical properties, the rationale behind its advantages over traditional organoboron reagents, its synthesis, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and safety considerations are presented to equip researchers and drug development professionals with the knowledge to effectively integrate this versatile building block into their synthetic strategies.
Core Physicochemical & Structural Data
This compound is a well-defined, solid organoboron compound. Its key properties are summarized below, providing the foundational data required for its use in quantitative chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 230.01 g/mol | [1] |
| Molecular Formula | C₇H₄BF₄KO | [1] |
| CAS Number | 1012868-70-0 | [2] |
| Physical Form | Solid | |
| Melting Point | 230-235 °C | |
| SMILES String | [K+].Fc1ccc(C=O)cc1(F)F | |
| InChI Key | HCTPXGYDPRWOOU-UHFFFAOYSA-N |
Chemical Structure:

The Organotrifluoroborate Advantage: A Paradigm of Stability and Reactivity
The widespread adoption of organotrifluoroborates in synthetic chemistry is a direct consequence of their superior chemical and physical properties compared to traditional boronic acids. Understanding these advantages is key to appreciating the value of this compound in complex synthetic campaigns.
-
Enhanced Stability: Unlike many boronic acids, which are susceptible to dehydration to form cyclic boroxine anhydrides, organotrifluoroborates are characteristically stable, crystalline solids.[3][4] They are indefinitely stable to moisture and air, which eliminates the need for rigorously anhydrous conditions during storage and handling, a significant practical advantage in a laboratory setting.
-
Resistance to Protodeboronation: A common side reaction for boronic acids, especially under basic conditions or during purification, is protodeboronation, where the carbon-boron bond is cleaved by a proton source. The tetracoordinate boron center in trifluoroborates is significantly less prone to this degradation pathway, leading to higher reaction efficiency and product yields.[5][6]
-
Monomeric Structure: Boronic acids can exist as equilibria of monomeric, dimeric, and trimeric species.[4] Organotrifluoroborates, however, exist exclusively as well-defined monomers. This structural integrity allows for more precise stoichiometric control in reactions, a critical factor in high-stakes applications like pharmaceutical ingredient synthesis.
Synthesis Pathway: From Boronic Acid to Trifluoroborate
The preparation of potassium aryltrifluoroborates is a straightforward and high-yielding process, typically achieved by treating the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This accessibility ensures a reliable supply of the reagent for research and development.
General Synthesis Workflow
The transformation from a boronic acid to its corresponding trifluoroborate salt is a robust and efficient procedure.
Caption: The Suzuki-Miyaura catalytic cycle using an organotrifluoroborate.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Activation & Transmetalation: A base is required to activate the trifluoroborate. [7]It is proposed that the base facilitates the exchange of a fluoride ligand for a hydroxide or alkoxide, generating a more reactive boronate species that readily transfers its organic group (R) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Causality of Key Reaction Components
The success of a Suzuki-Miyaura coupling hinges on the rational selection of its components.
-
Palladium Precatalyst: Standard precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used. [6][8]They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligands: This is arguably the most critical variable. For challenging substrates (e.g., electron-rich or sterically hindered aryl chlorides), simple phosphine ligands are insufficient. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) revolutionized the field. [6][9]These ligands promote the oxidative addition step and stabilize the catalytic species, dramatically expanding the reaction's scope.
-
Base: A base is essential for the transmetalation step. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly effective, with their choice often influencing reaction rate and yield. [6][8]* Solvent: Protic solvent mixtures, such as THF/water, isopropanol/water, or CPME/water, are frequently employed. [8][10][11]The water component is crucial for dissolving the base and facilitating the activation of the trifluoroborate salt.
Validated Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Materials & Equipment:
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Purification system (e.g., flash column chromatography)
-
Analytical instruments for monitoring (TLC, GC-MS, or LC-MS)
Reagents:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling an inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS. A successful reaction is indicated by the consumption of the limiting aryl bromide starting material and the appearance of a new, higher Rƒ (less polar) product spot. The reaction is complete when no further change is observed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.
| Hazard Information | Precautionary Measures |
| Signal Word: Warning | Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid breathing dust. [12]Wash hands thoroughly after handling. |
| Hazard Statements: • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation | Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]It is classified as a combustible solid (Storage Class 11). |
| First Aid: [12] • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. • Skin: Wash with plenty of soap and water. • Inhalation: Remove person to fresh air. | Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations. |
Conclusion
This compound stands out as a superior organoboron reagent for modern synthetic applications. Its inherent stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable building block for the construction of complex molecular architectures. By understanding its fundamental properties, the mechanistic nuances of its reactivity, and validated protocols for its use, researchers in academia and industry can leverage this powerful tool to accelerate innovation in drug discovery, materials science, and beyond.
References
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This compound - CAS:1012868-70-0. Ruji Bio. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Petit, M., et al. (2009). Scope of the Suzuki−Miyaura Aminoethylation Reaction Using Organotrifluoroborates. The Journal of Organic Chemistry, 74(17), 6545–6554. [Link]
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Kinsella, C. M., & Molander, G. A. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(20), 7981–7989. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
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Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Dreher, S. D., et al. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(1), 109–111. [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium 2-fluoro-5-formylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Organoboron Compounds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Fluorine's unique electronic and steric characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] Concurrently, organotrifluoroborates have emerged as versatile and stable surrogates for boronic acids in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability towards oxidation and protodeboronation makes them highly valuable reagents in complex molecular synthesis.
Potassium 2-fluoro-5-formylphenyltrifluoroborate stands at the confluence of these two pivotal areas of chemical science. As a bifunctional molecule, it offers a reactive aldehyde for further derivatization and a trifluoroborate moiety for carbon-carbon bond formation, all within a fluorinated aromatic framework. This unique combination of features makes it a highly attractive building block for the synthesis of novel pharmaceutical agents and other fine chemicals. The growing demand for such specialized intermediates is underscored by the market for structurally related compounds like 2-fluoro-5-formylbenzonitrile, which is a key intermediate in the pharmaceutical and agrochemical industries.[4] This guide provides an in-depth analysis of the spectroscopic data (NMR and IR) of this compound, offering a foundational understanding for its identification, characterization, and application in research and development.
Molecular Structure
Caption: Molecular Structure of this compound.
Predicted Spectroscopic Data and Interpretation
Due to the absence of experimentally published spectra for this compound, the following data is predicted based on established spectral databases of analogous compounds and computational prediction tools. These predictions provide a robust framework for the initial identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | -CHO |
| ~7.8 - 7.9 | m | 1H | Ar-H |
| ~7.6 - 7.7 | m | 1H | Ar-H |
| ~7.3 - 7.4 | m | 1H | Ar-H |
Interpretation of ¹H NMR Spectrum: The proton of the formyl group (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings. Their chemical shifts will be influenced by the electron-withdrawing nature of the formyl and trifluoroborate groups and the electron-donating/withdrawing nature of the fluorine atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -CHO |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~135-145 (br) | C-BF₃ |
| ~130-135 | Ar-C |
| ~120-130 | Ar-C |
| ~115 (d, ²JCF ≈ 20 Hz) | Ar-C |
Interpretation of ¹³C NMR Spectrum: The carbonyl carbon of the formyl group is anticipated to have a chemical shift of around 192 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The carbon attached to the trifluoroborate group is expected to be broad due to the quadrupolar relaxation of the boron nucleus and will be in the range of 135-145 ppm. The remaining aromatic carbons will appear in the typical aromatic region, with some showing smaller carbon-fluorine couplings.
Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | m | Ar-F |
| ~ -135 to -145 | q | -BF₃ |
Interpretation of ¹⁹F NMR Spectrum: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] The fluorine atom on the aromatic ring is expected to resonate between -110 and -120 ppm, appearing as a multiplet due to coupling with the aromatic protons. The three equivalent fluorine atoms of the trifluoroborate group will give rise to a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2), typically in the range of -135 to -145 ppm.
Predicted ¹¹B NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3 - 5 | q | -BF₃ |
Interpretation of ¹¹B NMR Spectrum: The ¹¹B nucleus in the trifluoroborate anion is expected to show a quartet in the ¹¹B NMR spectrum due to coupling with the three attached fluorine atoms. The chemical shift is anticipated to be in the range of 3-5 ppm.
Infrared (IR) Spectroscopy
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, 2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-F stretch |
| ~1100-1000 | Very Strong | B-F stretch |
| ~800-900 | Medium | C-H bend (aromatic, out-of-plane) |
Interpretation of IR Spectrum: The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl (C=O) stretch of the aldehyde group at approximately 1700 cm⁻¹ and the B-F stretching vibrations of the trifluoroborate group in the 1100-1000 cm⁻¹ region. The C-H stretching of the aldehyde will likely appear as two weak bands around 2850 and 2750 cm⁻¹. The aromatic C=C stretching and C-F stretching vibrations will also be prominent.
Experimental Protocols
Synthesis of this compound
The synthesis of potassium organotrifluoroborates is most commonly achieved by the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂).[5]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-fluoro-5-formylphenylboronic acid in a mixture of methanol and water.
-
Addition of KHF₂: To the stirred solution, add an excess (typically 3-4 equivalents) of potassium bifluoride (KHF₂) in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, reduce the volume of methanol under reduced pressure. The product, being a salt, is often less soluble in the aqueous methanol mixture and will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material and byproducts.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. Potassium organotrifluoroborates generally exhibit good solubility in polar aprotic solvents.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹¹B NMR Acquisition:
-
Pulse Sequence: A pulse sequence designed to accommodate the broader lines of quadrupolar nuclei (e.g., a simple pulse-acquire or a sequence with a short delay).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 0.5-1 second.
-
Relaxation Delay: 0.1-0.5 seconds.
-
IR Sample Preparation and Acquisition:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Conclusion
References
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-
University of Potsdam. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Market Research Future. (2025). 2-Fluoro-5-Formylbenzonitrile Market Research Report - Global Forecast till 2033.
- PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(5), 100984.
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- Wiley Science Solutions. (n.d.).
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
- Ojima, I. (2021). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry, 64(17), 12675–12702.
- Wiley. (2023, November 7). Wiley launches new database of predicted infrared spectra. EurekAlert!.
- ResearchGate. (2018). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol.
- ResearchGate. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2525-2530.
- National Institutes of Health (NIH). (2021). Predicting Infrared Spectra with Message Passing Neural Networks.
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- ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction.
- Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
- RSC Publishing. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
- LinkedIn. (2025, May 26). 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033.
- ResearchGate. (n.d.). A convenient synthesis of 5-fluorofuran-2-carboxylic acid.
- National Institutes of Health (NIH). (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds.
- MDPI. (2022). Novel Fluoridoaluminates from Ammonothermal Synthesis: Two Modifications of K 2 AlF 5 and the Elpasolite Rb 2 KAlF 6. Inorganics, 10(1), 9.
- PubMed. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society, 146(18), 12567–12576.
- ACS Publications. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 258–265.
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Whitepaper: The Pivotal Role of Fluorine in the Reactivity of Potassium 2-fluoro-5-formylphenyltrifluoroborate
Abstract
Potassium 2-fluoro-5-formylphenyltrifluoroborate has emerged as a versatile and valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its stability, functional group tolerance, and predictable reactivity make it a preferred building block in pharmaceutical and materials science research. This in-depth technical guide elucidates the critical role of the ortho-fluorine substituent in modulating the reactivity of this organotrifluoroborate. We will explore the nuanced interplay of electronic and steric effects imparted by the fluorine atom, its profound influence on the kinetics of hydrolysis, and its impact on the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This paper provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a comprehensive understanding of how to leverage the unique properties of this fluorinated reagent.
Introduction: The Rise of Organotrifluoroborates
Organotrifluoroborate salts have become indispensable alternatives to traditional boronic acids and esters in organic synthesis.[1] Their enhanced stability to air and moisture, crystalline nature, and ease of handling have streamlined many synthetic processes.[2][3] Unlike boronic acids, which are prone to dehydration to form boroxines and susceptible to protodeboronation, potassium organotrifluoroborates ([R-BF₃]K) offer a robust, protected form of the organoboron species.[4] This stability is not merely for convenience; it allows for a "slow release" of the reactive boronic acid under specific reaction conditions, which can minimize undesirable side reactions.[5][6][7][8]
This compound is a bifunctional reagent of particular interest. The formyl group provides a synthetic handle for subsequent transformations such as reductive amination or olefination, while the trifluoroborate moiety is primed for C-C bond formation. The strategic placement of a fluorine atom ortho to the boron center is not an arbitrary choice; it is a deliberate design element that fundamentally governs the molecule's reactivity profile.
The Core Influence: Unpacking the Role of the Ortho-Fluorine Atom
The fluorine atom at the C2 position, in concert with the electron-withdrawing formyl group at C5, dictates the electronic landscape of the aromatic ring and the behavior of the trifluoroborate group. Its influence is multifaceted, stemming from a combination of powerful electronic effects.
2.1. Dominant Electronic Effects
Fluorine exerts two opposing electronic influences: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, distance-dependent electron-donating resonance (mesomeric) effect (+M) via its lone pairs.[9][10] In the case of an aryl fluoride, the inductive effect typically dominates, pulling electron density from the ring.
This electron-withdrawing character is amplified by the powerful inductive and resonance effects of the para-formyl group. The cumulative result is a significantly electron-deficient aromatic ring. This has several critical consequences for reactivity:
-
Increased Acidity of the Corresponding Boronic Acid: The electron-withdrawing nature of the substituents stabilizes the conjugate base of the corresponding boronic acid (2-fluoro-5-formylphenylboronic acid), thereby increasing its Lewis acidity compared to unsubstituted phenylboronic acid.[11][12][13]
-
Modulation of Hydrolysis Rate: The rate at which the trifluoroborate salt hydrolyzes to the active boronic acid is a key parameter in its reactivity. Electron-withdrawing groups have been shown to retard the rate of this solvolysis.[14][15]
-
Impact on Nucleophilicity: The electron-poor nature of the aryl ring reduces its nucleophilicity, which directly affects the kinetics of the transmetalation step in cross-coupling reactions.
Caption: Figure 1. Dominant inductive (-I) and weaker resonance (+M) effects influencing the aryl ring.
2.2. Steric Considerations
While fluorine is the smallest halogen, its presence ortho to the boron moiety introduces a degree of steric hindrance. This can influence the orientation of the aryl group as it approaches the palladium center during the catalytic cycle. However, in many palladium-catalyzed reactions involving fluorinated arenes, electronic effects are found to be more determinant of reactivity than steric hindrance.[16] For 2-fluoro-5-formylphenyltrifluoroborate, the primary impact of the fluorine atom is overwhelmingly electronic.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and organotrifluoroborates are exceptional coupling partners.[17][18] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[19] The fluorine atom in our target molecule critically influences the key steps of boronate hydrolysis and transmetalation.
Caption: Figure 2. The Suzuki-Miyaura cycle highlighting the hydrolysis pre-equilibrium for trifluoroborates.
3.1. The Hydrolysis Step: A Controlled Release
For transmetalation to occur, the tetracoordinate trifluoroborate must first hydrolyze to a neutral, tricoordinate boronic acid.[5][6][7][8] The rate of this hydrolysis is paramount.
-
Fast Hydrolysis: Can lead to high concentrations of the boronic acid, increasing the risk of side reactions like protodeboronation (loss of the boron group) and oxidative homocoupling (dimerization of the boronic acid).
-
Slow Hydrolysis: A "slow release" mechanism, where the rate of hydrolysis is geared to the rate of the catalytic turnover, maintains a low, steady concentration of the active boronic acid.[5][6][7][8] This minimizes side reactions and often leads to cleaner reactions and higher yields.
As established, the electron-withdrawing fluorine and formyl groups on this compound slow down the rate of hydrolysis.[14][15] This inherent property makes the reagent a "slow release" substrate, which is a key aspect of its high efficiency in cross-coupling reactions. Some studies have even found that aryltrifluoroborates with electron-withdrawing groups may require acid catalysis for efficient hydrolysis, an "acid-base paradox" under the basic conditions of the Suzuki-Miyaura coupling.[5][6][7]
3.2. The Transmetalation Step: The Role of Fluoride
Transmetalation is the transfer of the organic group (Ar²) from boron to the palladium(II) center.[19][20] The electron-deficient nature of the 2-fluoro-5-formylphenyl ring can slow this step compared to electron-rich aryl groups. However, the fluoride ions generated during the hydrolysis of the trifluoroborate play a crucial and beneficial role.
It has been proposed that fluoride ions can coordinate to the palladium center, leading to intermediates such as trans-[ArPdF(PPh₃)₂].[21] These fluoride complexes can then react with the boronic acid in a rate-determining transmetalation step. Therefore, the fluoride byproduct is not merely a spectator; it is an active participant in the catalytic cycle, promoting the very reaction that its parent molecule engages in.[21][22][23] This dual function—slow release from the trifluoroborate and subsequent catalytic promotion by the released fluoride—underpins the exceptional performance of these reagents.[23][24]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a trusted, field-validated protocol for a typical Suzuki-Miyaura cross-coupling reaction. Every step is designed to ensure reproducibility and high yield.
4.1. Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | >98% Purity | Organoboron Source |
| Aryl Bromide (Ar-Br) | Substrate | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Palladium Pre-catalyst |
| SPhos | Ligand Grade | Catalyst Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | Base |
| 1,4-Dioxane | Anhydrous | Solvent |
| Deionized Water | >18 MΩ·cm | Co-solvent |
| Schlenk Flask / Reaction Vial | --- | Inert Atmosphere Reaction |
| Magnetic Stirrer & Stir Bar | --- | Agitation |
| Nitrogen/Argon Line | High Purity | Inert Atmosphere |
| TLC Plates / GC-MS / LC-MS | --- | Reaction Monitoring/Analysis |
4.2. Step-by-Step Methodology
This protocol is a self-validating system. Adherence to inert atmosphere techniques is critical for preventing catalyst degradation.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), and Potassium Carbonate (3.0 eq.).
-
Catalyst Loading: In a separate vial, pre-mix Palladium(II) Acetate (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the main reaction flask. Causality: Pre-mixing ensures proper ligand association with the palladium center before introduction to the reaction, leading to a more active catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can oxidatively degrade the Pd(0) active catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (aryl bromide).
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours) until the limiting reagent is consumed. Reactions are typically complete within 4-12 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Caption: Figure 3. A logical workflow for the successful execution of the Suzuki-Miyaura protocol.
Conclusion and Future Outlook
The ortho-fluorine atom in this compound is a powerful modulator of its chemical reactivity. Through a dominant electron-withdrawing inductive effect, it creates an electron-deficient system that slows the critical hydrolysis of the trifluoroborate to its corresponding boronic acid. This "slow release" is highly beneficial, minimizing side reactions and enhancing the efficiency of Suzuki-Miyaura cross-couplings. Furthermore, the fluoride ions released during this process actively participate in the catalytic cycle, facilitating the key transmetalation step. Understanding this intricate balance of effects allows chemists to fully exploit the advantages of this reagent. As the demand for complex, functionalized molecules in drug discovery and materials science continues to grow, rationally designed, fluorinated building blocks like this compound will undoubtedly play an increasingly vital role.
References
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Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Preprint Server Content]. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Darses, S., & Genet, J.-P. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
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Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 1948–1954. [Link]
-
Gabboriaud, F., et al. (2010). Fluoride Ion Complexation and Sensing Using Organoboron Compounds. Chemical Reviews, 110(8), 4671–4707. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Piettre, S. R., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(7), 416–421. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
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Colino, C. I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 398. [Link]
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Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370. [Link]
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Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses, 92, 243–257. [Link]
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Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
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Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(29), 7626–7634. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2221–2224. [Link]
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Chirik Group. (2022). Transmetalation of Boron reagents. Princeton University. [Link]
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Dziadek, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2049. [Link]
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Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(13), 5153–5159. [Link]
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Potassium Organotrifluoroborates: The Superior Boron Reagent for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one frequently encounters the practical limitations of traditional organoboron reagents. While boronic acids have been foundational to C-C bond formation, their inherent instability, propensity to form cyclic trimeric anhydrides (boroxines), and susceptibility to protodeboronation represent significant hurdles in complex, multi-step syntheses.[1][2] Potassium (organo)trifluoroborates (K-OTFs) have emerged not merely as alternatives, but as demonstrably superior reagents that address these core challenges, offering enhanced stability, operational simplicity, and often, improved reactivity.[3][4]
This guide provides a field-proven perspective on the synthesis, handling, and application of K-OTFs, moving beyond simple protocols to explain the causal chemistry that makes them indispensable tools for modern drug discovery and development.
The Foundation of Stability: Synthesis and Physicochemical Properties
The defining advantage of K-OTFs is their exceptional stability. Unlike the trivalent, electrophilic boron atom in boronic acids, the boron in K-OTFs is tetracoordinate and part of an anionic 'ate' complex.[1][5] This structural feature dramatically reduces Lewis acidity and protects the crucial carbon-boron bond from premature cleavage.[6][7] Consequently, K-OTFs are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at ambient temperatures without special precautions.[1][8][9]
Synthesis: Robust and Scalable Methodologies
The widespread adoption of K-OTFs is directly linked to their straightforward and high-yielding preparation, most commonly from boronic acids or via one-pot procedures from organometallic precursors.
This method, pioneered by Vedejs, remains the most common and reliable route.[10] The use of potassium hydrogen fluoride (KHF₂) is critical; simpler fluoride sources like KF are generally not effective at displacing the hydroxyl ligands of boronic acids.[10]
Rationale: Phenylboronic acid is dissolved in methanol and treated with an aqueous solution of KHF₂. The reaction is typically rapid, precipitating the crystalline K-OTF product, which can be easily isolated. The purification is elegant in its simplicity: washing or recrystallizing with solvents like acetone or acetonitrile effectively removes inorganic byproducts (KF, KBF₄, excess KHF₂), which are insoluble in these organic media.[10]
Step-by-Step Methodology:
-
A flask is charged with the organoboronic acid (1.0 equiv) and methanol.
-
The solution is stirred, often in an ice bath to manage any exotherm, although the reaction is generally mild.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 2.5-3.0 equiv) is added portion-wise. A thick white precipitate of the K-OTF typically forms immediately.[1][9]
-
The slurry is stirred at room temperature for 30-60 minutes to ensure complete conversion.
-
The solid is collected by vacuum filtration, washed with cold water and/or methanol, and then with a solvent like acetone or ether to remove residual water and inorganic impurities.
-
The resulting white, crystalline solid is dried under vacuum. The product is typically analytically pure without the need for chromatography.
The versatility of K-OTFs stems from the multiple pathways available for their synthesis, accommodating a wide range of functional groups and starting materials.
Caption: Synthetic pathways to potassium organotrifluoroborates.
Comparative Stability Data
The practical advantages of K-OTFs in a laboratory setting cannot be overstated, particularly in the context of drug development where process robustness is paramount.
| Reagent Class | Physicochemical Form | Stability to Air/Moisture | Handling & Storage Considerations | Common Issues |
| Potassium Organotrifluoroborates | Crystalline, free-flowing solids[1] | Excellent. Can be stored indefinitely on the benchtop.[6][8] | No special precautions required. | None related to stability. |
| Organoboronic Acids | Often solids, can be amorphous | Poor to Moderate. Prone to dehydration to form boroxines.[1] | Requires inert atmosphere for long-term storage; stoichiometry can be inconsistent. | Protodeboronation, boroxine formation complicates characterization and reaction stoichiometry. |
| Organoboronate Esters | Typically liquids or low-melting solids | Moderate. Susceptible to hydrolysis, especially under acidic or basic conditions.[1] | Often require anhydrous conditions; may need to be stored under inert gas. | Hydrolysis, challenges in purification (chromatography often required). |
The Workhorse Application: Suzuki-Miyaura Cross-Coupling
K-OTFs have revolutionized the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming tools in organic synthesis.[2][11] They are compatible with a vast array of functional groups and are effective coupling partners for aryl, heteroaryl, vinyl, and even traditionally challenging alkyl groups.[7][8][12]
The Mechanistic Advantage: A "Slow-Release" Reservoir
A key insight into the superior performance of K-OTFs in Suzuki-Miyaura coupling is their role as a stable precursor to the active boronic acid.[13] Under the basic aqueous conditions of the reaction, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid in low concentration. This "slow-release" mechanism is crucial because it keeps the concentration of the unstable boronic acid low, minimizing side reactions like oxidative homocoupling and protodeboronation that plague reactions using bulk boronic acids.[13][14]
Caption: Suzuki-Miyaura catalytic cycle using a K-OTF reagent.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of various K-OTFs with aryl and heteroaryl halides. Optimization of ligand, base, and solvent is often necessary for challenging substrates.
Rationale: The reaction combines the K-OTF, the electrophile (e.g., an aryl bromide), a palladium catalyst, a suitable phosphine ligand, and a base in a solvent mixture. The choice of ligand is critical; bulky, electron-rich phosphines like RuPhos or XPhos are often effective for coupling with less reactive electrophiles like aryl chlorides.[7][12] A base, typically cesium or potassium carbonate, is essential for the hydrolysis of the K-OTF and the subsequent transmetalation step.[15][16]
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the potassium organotrifluoroborate (1.1-1.5 equiv), aryl/heteroaryl electrophile (1.0 equiv), and base (e.g., Cs₂CO₃, 3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.
-
In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, SPhos, RuPhos, 4-10 mol%) are mixed with the degassed solvent (e.g., THF/H₂O, Toluene/H₂O, CPME/H₂O).[15][17]
-
The catalyst solution is added to the reaction vessel via syringe.
-
The mixture is heated (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water to remove the base and boron byproducts.
-
The organic layer is dried over Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Expanding Horizons: K-OTFs in Photoredox Catalysis
A significant modern application of K-OTFs is their use as radical precursors in photoredox catalysis.[18] Under visible light irradiation, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) can oxidize the organotrifluoroborate via a single-electron transfer (SET) event.[19][20] This generates a carbon-centered radical that can engage in a wide variety of bond-forming reactions, a transformation not readily accessible with traditional organoboron reagents.
Causality: The tetracoordinate 'ate' complex structure makes K-OTFs sufficiently electron-rich to be oxidized by the photoexcited catalyst. This process is remarkably mild and tolerates a wide range of functional groups, enabling transformations like the alkylation of imines and the cyanation of alkyl groups under redox-neutral conditions.[18][21]
Caption: General mechanism for photoredox-catalyzed radical generation.
Conclusion: An Indispensable Tool for Modern Synthesis
Potassium organotrifluoroborates have transcended their initial role as simple boronic acid surrogates. Their unparalleled stability, ease of preparation, and diverse reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and emerging fields like photoredox catalysis establish them as essential reagents.[4][10][18] For professionals in drug discovery and process development, the reliability, reproducibility, and scalability afforded by K-OTFs provide a significant advantage, streamlining the synthesis of complex molecules and accelerating the path from laboratory to clinic.
References
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Tellis, J. C., Murphy, C. P., & Molander, G. A. (2015). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Neurochemistry international, 89, 249–253. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Syntheses. Retrieved from [Link]
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Molander, G. A., & Nykun, M. C. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 74(19), 7482–7487. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). OXIDATION OF A POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE TO 1-NAPHTHOL. Organic Syntheses, 88, 100. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Vedejs, E., & Buttons, S. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(43), 13070–13077. [Link]
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Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. Organic Letters, 18(13), 3122–3125. [Link]
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Dreher, S. D., Lim, Y. H., Sandrock, D. L., & Molander, G. A. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 74(9), 3549–3554. [Link]
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Molander, G. A., & Trice, S. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8670–8677. [Link]
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Chen, J., & Rovis, T. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PubMed Central. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-56. [Link]
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Wang, C., Li, C., & Zhu, J. (2016). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. Chemical Communications, 52(41), 6813–6816. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]
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Molander, G. A., & Cooper, D. J. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(11), 2329–2332. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Retrieved from [Link]
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Methodological & Application
Potassium 2-fluoro-5-formylphenyltrifluoroborate Suzuki-Miyaura coupling protocol
An Application Note and Protocol for the Suzuki-Miyaura Coupling of Potassium 2-Fluoro-5-formylphenyltrifluoroborate
Introduction: The Strategic Importance of 2-Fluoro-5-formylphenyl Scaffolds
The 2-fluoro-5-formylphenyl motif is a valuable building block in medicinal chemistry and materials science. The unique electronic properties imparted by the ortho-fluoro and para-formyl substituents make it a key component in the synthesis of complex molecules, including kinase inhibitors and advanced organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds. Utilizing potassium organotrifluoroborates, such as this compound, offers distinct advantages over traditional boronic acids, including enhanced stability, ease of handling, and often, improved reactivity.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling protocol for this compound. It delves into the mechanistic underpinnings of the reaction, offers a validated step-by-step protocol, and provides expert insights into key parameter optimization and troubleshooting.
Mechanism & Key Parameter Insights
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organotrifluoroborate salt, in the presence of a base, undergoes hydrolysis to form the corresponding boronic acid in situ. This species then transfers its organic group (the 2-fluoro-5-formylphenyl moiety) to the palladium center, displacing the halide. The choice of base is critical; it facilitates the formation of the active boronate species required for this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights on Parameter Selection:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For an electron-deficient and sterically hindered substrate like 2-fluoro-5-formylphenyltrifluoroborate, electron-rich and bulky phosphine ligands are often required. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a precursor like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. These ligands promote the oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a crucial role in the hydrolysis of the trifluoroborate and the subsequent transmetalation step. While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, K₃PO₄ is often a superior choice for challenging couplings as its conjugate acid is a poor ligand for palladium, preventing catalyst deactivation.
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the organic coupling partners and the catalyst, while water is necessary for dissolving the base and facilitating the hydrolysis of the trifluoroborate salt. The ratio of organic solvent to water can influence reaction rates and must be optimized.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic aryl bromide.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Coupling Partner 1 |
| Aryl Bromide (Ar-Br) | Coupling Partner 2 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor |
| SPhos | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | Base |
| 1,4-Dioxane, Anhydrous | Organic Solvent |
| Degassed Deionized Water | Aqueous Solvent |
| Schlenk flask or reaction vial | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert gas supply (Nitrogen or Argon) | To create an oxygen-free atmosphere |
| Standard laboratory glassware | For workup and purification |
| Rotary evaporator | Solvent removal |
| Silica gel | For column chromatography |
Workflow Overview
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv). The slight excess of the borate ensures complete consumption of the limiting aryl halide.
-
Add potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%).
-
Add SPhos (0.04 mmol, 4 mol%).
2. Creation of Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Repeat this vacuum/backfill cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
3. Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane (5 mL).
-
Using a separate syringe, add degassed deionized water (1 mL). The solvent ratio is a critical parameter and a 5:1 organic:aqueous mixture is a good starting point.
4. Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
5. Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts.
6. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
7. Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude mixture.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere. | Ensure proper degassing of solvents and rigorous inert atmosphere technique. Use a fresh batch of palladium precursor and ligand. |
| Inappropriate base or solvent system. | Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O). Vary the organic/aqueous ratio. | |
| Decomposition | Proto-deboronation of the trifluoroborate. | Use a stronger base or a less protic solvent system. Ensure the reaction is not heated for an unnecessarily long time. |
| Formation of Biaryl | Homocoupling of the aryl halide or trifluoroborate. | This can be caused by oxygen contamination or catalyst decomposition. Re-optimize the inert atmosphere setup and consider a different ligand. |
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Challenging Step of the Suzuki-Miyaura Coupling: Transmetalation. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Role of B(OR)₃ in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Potassium 2-fluoro-5-formylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Molecular Synthesis with Potassium Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation is the palladium catalyst, which facilitates the coupling of an organoboron compound with an organic halide or pseudohalide.[2] While boronic acids have traditionally been the workhorses in this reaction, their inherent instability and tendency to undergo protodeboronation can pose significant challenges.[3]
In recent years, potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[3][4] These crystalline, free-flowing solids are readily prepared and often provide higher yields and greater functional group compatibility compared to their boronic acid counterparts.[5][6] This guide provides detailed application notes and protocols for the use of a specifically functionalized reagent, Potassium 2-fluoro-5-formylphenyltrifluoroborate, in palladium-catalyzed cross-coupling reactions. The presence of the fluoro and formyl groups on the aromatic ring makes this reagent a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science.[7][8]
The Advantage of this compound
This compound offers several distinct advantages for synthetic chemists:
-
Enhanced Stability: The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, renders organotrifluoroborates significantly more stable than boronic acids.[5] They are generally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[6] This contrasts sharply with boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[5]
-
Improved Handling: As crystalline solids, potassium organotrifluoroborates are easy to handle, weigh, and dispense, leading to more accurate and reproducible reaction outcomes.[4]
-
"Slow Release" of the Active Species: In the Suzuki-Miyaura coupling, it is believed that the trifluoroborate salt is slowly hydrolyzed to the corresponding boronic acid, which is the active nucleophilic species.[4][9] This slow-release mechanism can minimize side reactions such as homocoupling of the organoboron reagent.[9]
-
Functional Group Tolerance: The 2-fluoro and 5-formyl substituents are valuable functional handles for further synthetic transformations. The aldehyde group can be used in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the fluorine atom can modulate the electronic properties and metabolic stability of the final product. The stability of the trifluoroborate allows for the direct use of this multifunctional reagent without the need for protecting groups.[10]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps that regenerate the palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group (R²) from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond (R¹-R²) and regenerates the Pd(0) catalyst.[1] The potassium organotrifluoroborate first undergoes hydrolysis to the corresponding boronic acid, which then forms a boronate species in the presence of a base, facilitating the transmetalation step.[9]
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when specified, although the reaction is generally tolerant to small amounts of water.
-
Inert Atmosphere: While potassium organotrifluoroborates are air-stable, the palladium catalyst and its intermediates are sensitive to oxygen. Therefore, it is recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly impact the reaction outcome. A variety of palladium(II) and palladium(0) precursors can be used. Electron-rich and sterically hindered phosphine ligands, such as RuPhos or SPhos, are often effective for coupling with challenging substrates.[11][12] For many standard couplings, PdCl₂(dppf) or Pd(PPh₃)₄ can also be employed.[13][14]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Seal the vessel, and then evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add degassed toluene (10 mL) and deionized water (1 mL) to the reaction mixture.
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol) and add them to the reaction mixture under a positive flow of argon.
-
Seal the reaction vessel and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table provides representative examples of reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~85 |
| 3 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | ~88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | ~92 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of the catalyst under an inert atmosphere. Use a freshly opened bottle or a glovebox. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Poorly soluble base | Switch to a more soluble base such as Cs₂CO₃ or K₃PO₄. | |
| Deactivation of the catalyst | Use a more robust ligand, such as a biarylphosphine (e.g., RuPhos, SPhos). | |
| Formation of Homocoupled Byproducts | Reaction temperature is too high | Lower the reaction temperature. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Protodeboronation of the Trifluoroborate | Excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
References
- BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- BenchChem. (2025).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(24), 8614–8623. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Saha, B., & Ranu, B. C. (2011). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 30(23), 6317–6326. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(24), 8614–8623. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(12), 2539–2542. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
- World Scientific. (n.d.).
- Patil, S. V., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Dziubak, K., et al. (2019). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(18), 3330. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Wang, L., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(50), 29205–29209. [Link]
- Dziubak, K., et al. (2019). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 222-223, 57-66.
-
Lu, L., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(2), 63. [Link]
-
Vedejs, E., & Fields, S. C. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. Organic Letters, 12(19), 4384–4387. [Link]
-
Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3079. [Link]
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- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of Potassium 2-fluoro-5-formylphenyltrifluoroborate
Introduction: The Strategic Importance of Aminoboronic Acid Derivatives in Modern Drug Discovery
The incorporation of boron into medicinal chemistry has catalyzed the development of a new generation of therapeutics.[1][2] Boron-containing compounds have emerged as significant pharmacophores, with five such drugs approved by the FDA for treating cancers, infections, and dermatological conditions.[3] The unique Lewis acidic nature of the boron atom allows for the formation of reversible covalent bonds with protein targets, a mechanism central to the efficacy of drugs like the proteasome inhibitor bortezomib (Velcade®).[3][4] This has spurred considerable interest in synthesizing novel boron-containing molecules, particularly aminoboronic acids and their derivatives, which are often bioisosteres of natural amino acids.[5][6]
Potassium organotrifluoroborates have emerged as exceptionally versatile and stable precursors in organic synthesis.[7][8] Unlike their boronic acid counterparts, which can be sensitive to oxidation, bases, and nucleophiles, the tetracoordinate nature and strong boron-fluorine bonds of organotrifluoroborates provide remarkable stability.[7][9] This stability allows for a wide range of chemical transformations on other parts of the molecule without compromising the boronate moiety, making them ideal building blocks in complex synthetic sequences.[9]
This guide provides a detailed protocol for the reductive amination of Potassium 2-fluoro-5-formylphenyltrifluoroborate, a valuable transformation that provides direct access to aminomethylphenyltrifluoroborate derivatives. These products are crucial intermediates for creating diverse libraries of compounds for drug screening and for incorporation into advanced pharmaceutical candidates.
Reaction Principle: The Mechanism of Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines.[10] The process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[11]
The reaction commences with the nucleophilic attack of the amine on the aldehyde carbonyl group of the this compound. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[12] The subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base (imine). This imine is then protonated to form a highly electrophilic iminium ion.
A selective reducing agent is then employed to deliver a hydride to the iminium ion, yielding the final amine product.[13] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium ion.[13]
Caption: Figure 1: Generalized Mechanism of Reductive Amination
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from established methods for the reductive amination of aldehyde-containing organotrifluoroborates.[9][14] Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness, high selectivity for iminium ions over carbonyls, and operational simplicity in a one-pot procedure.[15][16][17]
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 1012868-70-0 | Various | Ensure the starting material is dry. |
| Primary or Secondary Amine (e.g., Benzylamine) | Varies | Various | Use 1.1-1.5 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Sigma-Aldrich | A mild and selective reducing agent.[17] Handle in a fume hood as it is moisture-sensitive.[18] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Various | Anhydrous, reaction grade. Preferred solvent for STAB reactions.[16] |
| Acetic Acid (glacial) | 64-19-7 | Various | Used as a catalyst for imine formation.[15] |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For quenching the reaction. |
| Dichloromethane (DCM) | 75-09-2 | Various | For extraction. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Varies | Various | For drying the organic phase. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Addition of Amine: Add the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine. For less reactive ketones or amines, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate imine formation.[15]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminomethylphenyltrifluoroborate.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Imine Formation: For sterically hindered or electron-deficient amines, imine formation can be slow. The addition of a catalytic amount of acetic acid or a dehydrating agent like molecular sieves can be beneficial.[19]
-
Degradation of STAB: Ensure that the reaction solvent is anhydrous, as STAB is sensitive to moisture.[18]
-
-
Side Reactions:
-
Over-alkylation of Primary Amines: While less common with STAB, primary amines can sometimes undergo dialkylation. Using a slight excess of the amine can help to minimize this.
-
Reduction of the Aldehyde: This is unlikely with STAB but can occur with stronger reducing agents like sodium borohydride if the imine formation is slow.[18]
-
-
Stability of the Product: The resulting aminomethylphenyltrifluoroborate is generally stable. However, like other organotrifluoroborates, it is best stored in a cool, dry place.
Conclusion
The reductive amination of this compound is a robust and highly efficient method for the synthesis of valuable aminoboronic acid precursors. The use of potassium organotrifluoroborate salts provides significant advantages in terms of stability and functional group tolerance, while the one-pot protocol with sodium triacetoxyborohydride offers operational simplicity and high yields. This methodology is a powerful tool for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of novel molecular entities for biological evaluation.
References
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Dhani, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]
-
Ramachandran, P. V. (2011). Focusing on Boron in Medicinal Chemistry. Future Medicinal Chemistry, 3(7), 757-759. [Link]
-
Ramachandran, P. V. (2011). Focusing on boron in medicinal chemistry. Future medicinal chemistry, 3(7), 757–759. [Link]
-
Saladino, R., et al. (2021). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 121(1), 77-133. [Link]
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Molander, G. A., & Figueroa, R. (2006). Functionalization of Organotrifluoroborates: Reductive Amination. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Jana, S., & Sengupta, S. (2018). Advances in Boron-Based Drugs in Medicinal Chemistry. Journal of Drug Designing and Medicinal Chemistry, 4(1), 1032. [Link]
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Molander, G. A., & Figueroa, R. (2006). Functionalization of organotrifluoroborates: reductive amination. The Journal of organic chemistry, 71(16), 6135–6140. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Functionalization of Organotrifluoroborates: Reductive Amination. Organic letters, 8(1), 75–78. [Link]
-
Tan, J. (2020). Synthesis and applications of aminoboronic acids. TSpace Repository. [Link]
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Tripoli, R., et al. (2007). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Current topics in medicinal chemistry, 7(5), 525–547. [Link]
-
Duncton, M. A. J. (2011). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6948–6976. [Link]
-
Sharma, V., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 302-320. [Link]
-
Molander, G. A., & Figueroa, R. (2008). Functionalization of organotrifluoroborates: reductive amination. National Genomics Data Center. [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
Organic Chemistry Explained. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Li, Z., et al. (2022). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Tetrahedron, 118, 132822. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4175–4202. [Link]
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Gevorgyan, V., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(32), 13448–13454. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
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Dodds, D. R., et al. (2018). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Angewandte Chemie International Edition, 57(30), 9375-9379. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1640. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 10(15), 3247–3250. [Link]
-
Jana, C. K., & Roy, S. K. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(45), 9143-9154. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Shainyan, B. A., et al. (2019). Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. Organic Letters, 21(24), 10024-10028. [Link]
-
Gevorgyan, V., et al. (2012). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(32), 13448-13454. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station. [Link]
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American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Organo-catalysed Reductive Amination/alkylation. WordPress. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
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ChemSrc. (n.d.). potassium 5-formylfuran-2-trifluoroborate. ChemSrc. [Link]
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Ruji Biology. (n.d.). This compound. Ruji Biology. [Link]
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Application Notes and Protocols for the Wittig Reaction of Potassium 2-fluoro-5-formylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Potassium 2-fluoro-5-formylphenyltrifluoroborate is a versatile building block in medicinal chemistry and materials science. The presence of the trifluoroborate moiety, a stable and manageable precursor to a boronic acid, allows for subsequent cross-coupling reactions such as the Suzuki-Miyaura coupling. The formyl group provides a handle for various transformations, most notably the Wittig reaction for the synthesis of alkenes. This application note will detail protocols for the olefination of this substrate, considering the stability of the trifluoroborate group and the electronic nature of the aromatic ring.
Mechanistic Considerations and Substrate Profile
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3][4] The reaction proceeds through the formation of a betaine intermediate or a concerted [2+2] cycloaddition to yield an oxaphosphetane, which then collapses to the desired alkene and triphenylphosphine oxide.[1][2][5]
The substrate, this compound, presents unique characteristics that influence the reaction conditions:
-
Aryltrifluoroborate Stability: Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids, exhibiting enhanced stability towards air and moisture. However, their compatibility with the basic conditions of the Wittig reaction must be considered. Research by Molander and coworkers has demonstrated that aryltrifluoroborates are compatible with certain Wittig conditions, particularly when milder bases are employed.[6][7][8][9]
-
Electronic Effects: The presence of a fluorine atom and a trifluoroborate group, both electron-withdrawing, can influence the reactivity of the formyl group. These groups may render the aldehyde more electrophilic and susceptible to nucleophilic attack by the ylide.
-
Choice of Base: The selection of the base is critical. Strong bases like n-butyllithium (n-BuLi) are commonly used to generate non-stabilized ylides but may pose a risk to the stability of the trifluoroborate moiety.[1][10][11] Milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are preferable for stabilized ylides and can be more compatible with sensitive functional groups.[6][11]
Diagram: General Wittig Reaction Workflow
Caption: A generalized workflow for the Wittig reaction.
Experimental Protocols
Two primary protocols are presented to accommodate different types of Wittig reagents (ylides). Protocol A is designed for non-stabilized ylides, which typically yield (Z)-alkenes, and requires a strong base. Protocol B is tailored for stabilized ylides, which favor the formation of (E)-alkenes and utilize milder basic conditions that are generally safer for the trifluoroborate group.[2]
Protocol A: Reaction with a Non-Stabilized Ylide using a Strong Base
This protocol is suitable for simple alkyl or benzyl ylides and aims for the synthesis of the corresponding (Z)-alkene derivative. Anhydrous conditions are critical for success.[1][10]
Materials:
-
This compound
-
Alkyl- or Benzyltriphenylphosphonium halide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the triphenylphosphonium halide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (often to orange or deep red) signals the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
-
Protocol B: Reaction with a Stabilized Ylide using a Milder Base
This protocol is ideal for ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) and is expected to favor the (E)-alkene. The use of a milder base enhances the functional group tolerance.[6][7]
Materials:
-
This compound
-
Stabilized triphenylphosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent), the stabilized Wittig reagent (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMSO or THF.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary and Expected Outcomes
The choice of ylide will dictate the stereochemical outcome of the reaction. The following table summarizes the expected products and general observations.
| Ylide Type | Base | Typical Solvent | Expected Major Isomer | Relative Reactivity |
| Non-stabilized (e.g., Ph₃P=CH₂) | n-BuLi, NaH, KHMDS | THF, Toluene | (Z)-alkene | High |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | K₂CO₃, NaOH, NaOMe | DMSO, THF, CH₂Cl₂ | (E)-alkene | Lower |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents were rigorously dried, as ylides are sensitive to moisture. In Protocol A, the quality of the n-BuLi is paramount. For Protocol B, ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.
-
No Reaction: For stabilized ylides, a higher reaction temperature or a stronger, non-nucleophilic base may be required if K₂CO₃ is ineffective. However, this increases the risk of trifluoroborate decomposition.
-
Side Reactions: The use of strong bases like n-BuLi can sometimes lead to side reactions. Maintaining a low temperature during ylide generation and the initial reaction phase is crucial.[10]
-
Stereoselectivity: The stereochemical outcome is not always absolute. The ratio of (E/Z) isomers can be influenced by the specific ylide, solvent, and the presence of salts. For non-stabilized ylides, lithium-free conditions can sometimes improve Z-selectivity.
Diagram: Decision Tree for Protocol Selection
Caption: Decision guide for selecting the appropriate Wittig protocol.
Conclusion
The Wittig reaction of this compound is a feasible and powerful method for the synthesis of functionalized stilbene-like structures bearing a versatile trifluoroborate moiety for further elaboration. Careful selection of the Wittig reagent and the base is essential for achieving the desired outcome while preserving the integrity of the trifluoroborate group. The protocols provided herein offer robust starting points for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- BenchChem. (n.d.). Potassium (5-fluoro-2-formylphenyl)trifluoroborate.
-
Molander, G. A., Ham, J., & Canturk, B. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 821–824. Retrieved from [Link]
- J. Chem. Ed. (2007). A Solvent Free Wittig Reaction. Journal of Chemical Education, 84(1), 119. (Protocol adapted from).
- BenchChem. (n.d.). Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde.
-
Aguilar, E., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angewandte Chemie International Edition, 54(13), 4033-4037. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of vinyl boronic esters by boron-Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
- University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
-
Thieme Connect. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
PubMed. (2007). Preparation and wittig reactions of organotrifluoroborato phosphonium ylides. Retrieved from [Link]
-
KIST DSpace. (n.d.). Preparation and Wittig reactions of organotrifluoroborato phosphonium ylides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Enantioselective Potassium-Catalyzed Wittig Olefinations. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
-
Molbase. (n.d.). potassium 5-formylfuran-2-trifluoroborate. Retrieved from [Link]
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Application Notes and Protocols for Metal-Free Chlorodeboronation of Aryltrifluoroborates
Introduction: A Paradigm Shift in Aryl Chloride Synthesis
Aryl chlorides are indispensable structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has traditionally relied on methods like the Sandmeyer reaction or direct electrophilic aromatic substitution, which often suffer from regioselectivity issues and the use of harsh reagents.[1] While palladium- and copper-catalyzed cross-coupling reactions have revolutionized C-Cl bond formation, the demand for milder, more cost-effective, and metal-free alternatives is a significant driver of modern synthetic innovation.
This guide details a robust, metal-free protocol for the chlorodeboronation of potassium aryltrifluoroborates. This method offers a significant advantage by avoiding transition metal catalysts, thereby simplifying product purification and reducing the risk of heavy metal contamination—a critical consideration in drug development. The use of potassium aryltrifluoroborates as substrates is key; they are air- and moisture-stable crystalline solids, making them easier to handle and store compared to their boronic acid counterparts, which are prone to side reactions like protodeboronation.[2] This protocol primarily utilizes N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCICA) as effective and commercially available chlorinating agents.[1][2][3]
Reaction Principle and Mechanism
The metal-free chlorodeboronation of aryltrifluoroborates is believed to proceed via an electrophilic aromatic substitution pathway.[2] While the precise mechanism can be complex and is still a subject of study, a plausible pathway is outlined below. The chlorinating agent, such as NCS or TCICA, acts as a source of an electrophilic chlorine species ("Cl+"). The electron-rich aromatic ring of the aryltrifluoroborate attacks this electrophile.
The trifluoroborate group (-BF3K) is a key player in this transformation. Although it is an electron-withdrawing group, it activates the ipso-carbon (the carbon atom to which it is attached), facilitating the substitution reaction at that specific position. This leads to a highly regioselective chlorination, replacing the trifluoroborate group with a chlorine atom.
Proposed Mechanistic Pathway
Caption: Proposed electrophilic substitution mechanism.
Application Notes: Scope, Limitations, and Troubleshooting
Substrate Scope
This method demonstrates broad functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.[1][4]
-
Electron-Rich Aryltrifluoroborates: Substrates bearing electron-donating groups (e.g., methoxy, alkyl) generally react well, often providing good to excellent yields in short reaction times.[1]
-
Electron-Deficient Aryltrifluoroborates: Aryltrifluoroborates with electron-withdrawing groups (e.g., nitro, cyano, ester) can be more challenging. While NCS may give low yields, TCICA has been shown to be a more effective chlorinating agent for these substrates, often requiring higher temperatures (e.g., 80 °C) to achieve good conversion.[1]
-
Halogen-Containing Substrates: Aryltrifluoroborates already containing a halogen (F, Br, I) can undergo chlorodeboronation, though yields may be modest.[1]
-
Heteroaromatics: The protocol is effective for various heteroaryltrifluoroborates, providing access to heteroaryl chlorides that may not be readily available commercially.[2]
Comparison of Chlorinating Agents
| Chlorinating Agent | Abbreviation | Typical Substrates | Key Advantages |
| N-Chlorosuccinimide | NCS | Electron-rich and neutral aryls | Inexpensive, easy to handle solid.[5] |
| Trichloroisocyanuric Acid | TCICA | Broad scope, including electron-deficient aryls | Highly effective, often provides higher yields for challenging substrates.[1][2][3] |
Troubleshooting
-
Low or No Conversion:
-
For electron-deficient substrates: If using NCS, switch to TCICA and consider increasing the reaction temperature.[1]
-
Reagent Quality: Ensure the chlorinating agent is pure and has not decomposed.
-
Solvent: Ensure the solvent is anhydrous if specified, as water can lead to competing protodeboronation.
-
-
Formation of Side Products:
-
Protodeboronation (Ar-H): This can occur if a proton source is available. Minimize water in the reaction.
-
Dichlorination: Using a large excess of the chlorinating agent can sometimes lead to dichlorination.[1] Stoichiometry should be carefully controlled.
-
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the chlorodeboronation of an aryltrifluoroborate using N-Chlorosuccinimide (NCS).
Safety Precautions:
-
N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
Materials and Equipment:
-
Potassium aryltrifluoroborate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 - 1.5 equiv)
-
Anhydrous acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (e.g., 0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (e.g., 0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M (e.g., 5 mL for a 0.5 mmol scale).
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive or electron-deficient substrates, the reaction may be heated to reflux (approx. 82 °C for acetonitrile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NCS), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl chloride.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
The metal-free chlorodeboronation of potassium aryltrifluoroborates represents a significant advancement in synthetic chemistry, offering a practical, mild, and highly regioselective route to valuable aryl chlorides. Its operational simplicity, broad substrate compatibility, and avoidance of transition metal catalysts make it an attractive method for academic research and an invaluable tool for professionals in the pharmaceutical and chemical industries. By understanding the principles of reactivity and following a robust protocol, researchers can effectively leverage this transformation for efficient molecular construction.
References
-
Molander, G. A., & Cavalcanti, L. N. (2011). Metal-Free Chlorodeboronation of Organotrifluoroborates. The Journal of Organic Chemistry, 76(17), 7195–7203.
-
Molander, G. A., & Cavalcanti, L. N. (2011). Metal-free Chlorodeboronation of Organotrifluoroborates. PubMed Central, NIH.
-
Organic Chemistry Portal. (n.d.). Metal-Free Chlorodeboronation of Organotrifluoroborates. Organic-chemistry.org.
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(1), 49-59.
-
Molander, G. A., & Cavalcanti, L. N. (2011). Metal-free chlorodeboronation of organotrifluoroborates. PubMed.
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259.
-
Molander, G. A., & Yokoyama, Y. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Angewandte Chemie International Edition, 45(18), 2993-2996.
-
Pu, X., et al. (2019). Scope of potassium aryltrifluoroborates in the cross-coupling with amides. ResearchGate.
-
Wikipedia. (n.d.). N-Chlorosuccinimide.
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
-
Dreher, S. D., et al. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 7(15), 3191-3194.
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic-chemistry.org.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic-chemistry.org.
-
BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
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The Strategic Application of Potassium 2-fluoro-5-formylphenyltrifluoroborate in Modern Biaryl Synthesis: An In-Depth Technical Guide
Introduction: The Enduring Importance of Biaryls and the Rise of Organotrifluoroborates
The biaryl motif is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these structures via cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has become an indispensable tool for synthetic chemists.[1][2] Traditionally, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability, propensity for dehydration to form cyclic boroxines, and potential for protodeboronation can lead to challenges in stoichiometry and reproducibility.[3]
In response to these limitations, potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives.[4][5] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying handling, storage, and purification.[4][5] Their tetracoordinate boron center renders them less susceptible to premature decomposition, often allowing for near-stoichiometric use and improving the overall atom economy of the reaction.[4]
This guide focuses on a particularly valuable building block: Potassium 2-fluoro-5-formylphenyltrifluoroborate . The unique substitution pattern of this reagent—a fluorine atom and a formyl group—offers significant strategic advantages in drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a versatile synthetic handle for further molecular elaboration. This document provides a comprehensive overview of its application in biaryl synthesis, including mechanistic insights and detailed experimental protocols.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborates
While potassium organotrifluoroborates are prized for their stability, they are not the active transmetalating species in the Suzuki-Miyaura catalytic cycle. It is widely accepted that they serve as a stable precatalyst, which, under the basic reaction conditions, undergoes slow hydrolysis to generate the corresponding boronic acid in situ.[6][7][8] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as homocoupling.[6]
The generally accepted catalytic cycle can be visualized as follows:
Figure 1: The Suzuki-Miyaura catalytic cycle featuring the in-situ generation of boronic acid from a potassium organotrifluoroborate salt.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Hydrolysis: The potassium organotrifluoroborate (K[R-BF3]) reacts with water and a base to slowly generate the corresponding organoboronic acid (R-B(OH)2).
-
Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center, displacing the halide (X) and forming a new Pd(II) species.
-
Reductive Elimination: The two organic partners (Ar and R) are eliminated from the palladium center, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst.
The presence of both an electron-withdrawing formyl group and a moderately electron-withdrawing fluorine atom on the phenyltrifluoroborate ring can influence the rate of transmetalation. Careful selection of the catalyst, ligand, and base is therefore crucial for achieving high yields and preserving the integrity of the functional groups.
Experimental Protocols and Application Data
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general guideline and may require optimization for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Methanol, or a mixture of Toluene/H₂O or Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s).
-
Add the palladium catalyst (0.5-5 mol %) and, if required, a suitable ligand. For deactivated aryl chlorides, a catalyst system like PdCl₂(dppf)·CH₂Cl₂ is often effective.[3][9] For simpler aryl bromides, a ligandless system with Pd(OAc)₂ may suffice.[3]
-
Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalyst and Condition Selection
The optimal reaction conditions are highly dependent on the reactivity of the aryl halide coupling partner. The following table summarizes recommended starting points based on literature for analogous functionalized aryltrifluoroborates.
| Aryl Halide Partner | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Electron-rich/neutral Aryl Bromide | Pd(OAc)₂ (0.5-2 mol %) | K₂CO₃ | Methanol | Reflux | [3] |
| Electron-deficient Aryl Bromide | Pd(OAc)₂ (0.5-2 mol %) | K₂CO₃ | Methanol or Water | 65 - Reflux | [3] |
| Aryl Chloride (activated/deactivated) | PdCl₂(dppf)·CH₂Cl₂ (0.5-2 mol %) | Cs₂CO₃ | Dioxane/H₂O (10:1) | 80-100 | [10] |
| Sterically Hindered Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT - 80 | [11] |
Note on the Formyl Group: The aldehyde functionality is generally tolerant to the mild basic conditions (K₂CO₃, Cs₂CO₃) and temperatures employed in these protocols. However, for particularly sensitive substrates or prolonged reaction times, it is advisable to monitor for potential side reactions such as Cannizzaro-type disproportionation, especially with stronger bases.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of complex biaryl structures. Its inherent stability simplifies handling and improves reaction reproducibility, while its unique functionalization provides a strategic entry point for further molecular diversification. The protocols outlined in this guide, grounded in the extensive literature on Suzuki-Miyaura couplings of organotrifluoroborates, offer a reliable foundation for researchers in drug development and materials science. As the demand for sophisticated molecular architectures continues to grow, the strategic implementation of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation.
References
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Scott, J. K., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6449–6454. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Chetry, J. B., & Sarmah, P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 134(12), 5524-5527. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses, 92, 26-37. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
El-Faham, A., et al. (2020). The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. ChemRxiv. [Link]
-
Gogoi, P., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(25), 17871-17880. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
Molander, G. A., & Biolatto, B. (2003). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Zhang, W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4565. [Link]
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Li, J., & Wang, D. Z. (2003). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ResearchGate. [Link]
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Maleki, A., & Yousefi, M. (2016). Suzuki coupling of various aryl halides with phenylboronic acid a. ResearchGate. [Link]
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Derivatization of the aldehyde in Potassium 2-fluoro-5-formylphenyltrifluoroborate
An Application Guide to the Strategic Derivatization of Potassium 2-fluoro-5-formylphenyltrifluoroborate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern drug discovery and development, the efficiency of molecular synthesis is paramount. Building blocks that offer both stability and orthogonal reactivity are invaluable tools for the medicinal chemist. This compound stands out as such a scaffold. This crystalline solid combines the robust, air- and moisture-stable nature of potassium organotrifluoroborates with two distinct points for chemical elaboration: a reactive aldehyde and a latent nucleophile in the form of the trifluoroborate group, primed for palladium-catalyzed cross-coupling reactions.[1][2][3][4]
The exceptional stability of the trifluoroborate moiety, when compared to its corresponding boronic acid, allows for a wide range of chemical transformations to be performed on the aldehyde group without premature degradation or unintended side reactions.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on key strategies for the derivatization of the formyl group of this compound. We will explore the causality behind experimental choices for three cornerstone reactions: reductive amination, Wittig olefination, and Knoevenagel condensation, offering detailed protocols and insights for their successful application.
Foundational Strategy: Reductive Amination for Amine Synthesis
Reductive amination is a powerful and widely utilized method for the synthesis of secondary and tertiary amines from carbonyl compounds.[5][6] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective hydride agent. This one-pot procedure is highly efficient for generating diverse amine libraries, a crucial step in structure-activity relationship (SAR) studies.
Principle and Rationale
The process involves the acid-catalyzed reaction of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine or iminium ion. This electrophilic species is subsequently reduced to the target amine.
Choice of Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[6] Its reduced reactivity compared to sodium borohydride (NaBH₄) prevents significant reduction of the aldehyde, while its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine, Morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 3-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Data Presentation: Reductive Amination Examples
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 6 | 85-95 |
| Morpholine | NaBH(OAc)₃ | DCE | 12 | 80-90 |
| Aniline | NaBH(OAc)₃ | DCE | 24 | 70-85 |
| Piperidine | NaBH(OAc)₃ | DCM | 8 | 85-95 |
Workflow Visualization
C=C Bond Formation: The Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of a carbon-carbon double bond from a carbonyl group with high regioselectivity.[7][8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). This method is exceptionally valuable for converting the formyl group into a variety of substituted alkenes.
Principle and Rationale
The reaction mechanism is generally understood to proceed via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[9] This intermediate then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.
Controlling Stereochemistry: The nature of the ylide is critical in determining the stereochemical outcome (E vs. Z alkene).
-
Non-stabilized Ylides (e.g., from primary alkyl halides) are highly reactive and typically favor the formation of the Z-alkene under salt-free conditions.[7]
-
Stabilized Ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally yield the thermodynamically more stable E-alkene.[7][9]
Experimental Protocol: Wittig Olefination
This protocol outlines the synthesis of an alkene using a stabilized ylide.
Materials:
-
This compound
-
Wittig Salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)
-
Base (e.g., Potassium tert-butoxide, Sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., Potassium tert-butoxide, 1.2 eq). The solution will typically develop a deep color (often orange or red), indicating ylide formation. Stir at this temperature for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and can be separated effectively.
Data Presentation: Wittig Reaction Examples
| Ylide Precursor | Base | Expected Major Isomer | Typical Yield (%) |
| (Carbethoxymethyl)triphenylphosphonium bromide | K OtBu | E | 80-90 |
| Benzyltriphenylphosphonium chloride | n-BuLi | Z | 75-85 |
| Methyltriphenylphosphonium iodide | NaH | N/A | 85-95 |
Mechanism Visualization
Building Complexity: The Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[10] This reaction is particularly effective for synthesizing electron-deficient alkenes, which are versatile intermediates for subsequent transformations like Michael additions or Diels-Alder reactions.
Principle and Rationale
The reaction is initiated by the deprotonation of an active methylene compound (e.g., malononitrile, diethyl malonate) by a weak base, typically a secondary amine like piperidine or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10] The resulting carbanion acts as a nucleophile, attacking the aldehyde. The subsequent intermediate undergoes dehydration to yield the condensed product. The electron-withdrawing nature of the fluoro and trifluoroborate substituents on the phenyl ring of the substrate enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack and promoting the reaction.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method using malononitrile as the active methylene component.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile)
-
Basic Catalyst (e.g., Piperidine or DBU)
-
Solvent (e.g., Ethanol, Toluene, or Acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a basic catalyst (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction often results in the precipitation of the product.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture, dissolve the residue in ethyl acetate, wash with 1 M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Knoevenagel Condensation Examples
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | RT | 90-98 |
| Ethyl Cyanoacetate | DBU | Toluene | 80 | 85-95 |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 70-80 |
Workflow Visualization
Conclusion: A Gateway to Molecular Diversity
This compound is a highly valuable and versatile building block. The protocols detailed in this guide for reductive amination, Wittig olefination, and Knoevenagel condensation demonstrate the ease with which its aldehyde functionality can be transformed into a wide array of chemical motifs. The inherent stability of the potassium trifluoroborate group throughout these transformations preserves its potential for subsequent Suzuki-Miyaura cross-coupling reactions, enabling a modular and efficient approach to the synthesis of complex molecules.[11][12] By leveraging these methods, researchers can rapidly access diverse chemical libraries, accelerating the discovery and development of new therapeutic agents and chemical probes.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Liu, S. M., Mazunin, D., Pattabiraman, V. R., & Bode, J. W. (2016). Synthesis of Bifunctional Potassium Acyltrifluoroborates. Organic Letters, 18(20), 5336–5339. [Link]
-
Liu, S. M., Mazunin, D., Pattabiraman, V. R., & Bode, J. W. (2016). Synthesis of Bifunctional Potassium Acyltrifluoroborates. ACS Publications. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) Through Chemoselective Cross-Coupling With a Bifunctional Reagent. Angewandte Chemie International Edition, 58(32), 11058-11062. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Mamboury, M., & Bode, J. W. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918-3922. [Link]
-
Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
YouTube. (2022). The Wittig Reaction. [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
ResearchGate. (n.d.). One pot reductive amination of aryl aldehydes with anilines by Et2SiH2 catalyzed by Au/TiO2 in MeOH. [Link]
-
Wordpress. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5301. [Link]
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Royal Society of Chemistry. (2015). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Semantic Scholar. (2011). The Knoevenagel Condensation. [Link]
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Experimental setup for Suzuki coupling with air-stable organotrifluoroborates
An Application Guide to Suzuki-Miyaura Coupling with Air-Stable Potassium Organotrifluoroborates
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in academic and industrial research, particularly in drug development.[1] While traditionally reliant on boronic acids, their inherent instability and propensity for side reactions can pose significant challenges.[2] This guide details the use of potassium organotrifluoroborates (R-BF₃K), a class of air- and moisture-stable crystalline solids that serve as superior surrogates for boronic acids.[3][4] We provide an in-depth analysis of the reaction mechanism, explain the rationale behind the selection of catalysts, ligands, and reagents, and present robust, field-proven protocols for researchers and drug development professionals.
The Organotrifluoroborate Advantage: Enhanced Stability and Stoichiometric Precision
Potassium organotrifluoroborates have emerged as highly effective coupling partners due to several distinct advantages over their boronic acid and ester counterparts.[5][6]
-
Exceptional Stability: Organotrifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture.[2][7][8] This stability eliminates the need for specialized handling techniques, such as gloveboxes, for reagent preparation and simplifies storage, as they can be kept on the benchtop indefinitely.[4][7][8][9]
-
Stoichiometric Accuracy: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomers.[2][10] This ensures greater accuracy in stoichiometry, leading to more reproducible reaction outcomes and eliminating the need for a large excess of the boron reagent.[11]
-
Reduced Side Reactions: The tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, makes the C-B bond less susceptible to premature protodeboronation under reaction conditions compared to tricoordinate organoboron species.[5][11] The active boronic acid is believed to be generated in situ, and this "slow release" minimizes side reactions like homocoupling.[3][12]
The Catalytic Cycle and the Role of Key Reagents
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. While organotrifluoroborates are stable, they require activation to participate in the key transmetalation step.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex.[13]
-
Transmetalation: This is the crucial C-C bond-forming step. The organic group is transferred from the boron atom to the palladium center. This step requires a base to activate the organoboron species.[14][15] It is widely accepted that the organotrifluoroborate salt first hydrolyzes to the corresponding boronic acid, which is the active species in the transmetalation.[3][12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]
Caption: The Suzuki-Miyaura catalytic cycle using organotrifluoroborates.
Causality Behind Reagent Selection
-
Palladium Precatalyst: While various palladium sources can be used, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) are often preferred for convenience.[16] These are reduced in situ to the active Pd(0) species. Palladacycles are another class of air- and thermally-stable precatalysts that show high activity.[1]
-
Ligand: The development of sterically bulky, electron-rich phosphine ligands has revolutionized Suzuki coupling, enabling the use of less reactive electrophiles like aryl chlorides.[17] Ligands such as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are highly effective because they promote both the oxidative addition and reductive elimination steps.[16][17][18][19]
-
Base: A base is essential for a successful reaction.[5] Its primary role is to facilitate the transmetalation step by forming a more nucleophilic "ate" complex from the boronic acid intermediate.[14][15] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.[10][20]
-
Solvent: The reaction is frequently performed in a biphasic mixture of an organic solvent and water.[21] Toluene/water, THF/water, and ethanol are common systems.[11][16][20] Water is necessary for the hydrolysis of the organotrifluoroborate and to dissolve the inorganic base.
Experimental Protocols and Workflow
The following is a general, robust protocol for the Suzuki-Miyaura coupling of an aryl chloride with a potassium organotrifluoroborate. This procedure should be adapted based on the specific substrates used.
General Protocol for Cross-Coupling of an Aryl Chloride
This protocol is based on conditions proven effective for coupling various aryl chlorides with organotrifluoroborates.[16][19]
Reagents & Equipment:
-
Aryl chloride (1.0 equiv)
-
Potassium organotrifluoroborate (1.05-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and deionized water (e.g., 10:1 ratio)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium organotrifluoroborate (e.g., 0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[16]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst once it forms.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Quickly add the catalyst and ligand solids to the Schlenk tube under a positive pressure of argon.
-
Solvent Addition: Add toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL) via syringe.[16]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Representative Reaction Conditions
The optimal conditions can vary based on the reactivity of the coupling partners. The following table summarizes typical conditions for different classes of electrophiles.
| Electrophile Class | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Aryl/Heteroaryl Bromide | Pd(OAc)₂ (1-2) | RuPhos (2-4) | Na₂CO₃ (2) | Ethanol | 85 | Good-Excellent | [11] |
| Aryl/Heteroaryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80-100 | Good-Excellent | [16][19] |
| Aryl/Heteroaryl Chloride | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | CPME/H₂O | 95 | Good-Excellent | [10] |
| Alkenyl Bromide | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (3) | THF/H₂O | 65 | Good-Excellent | [22] |
| Aryl Triflate | PdCl₂(dppf) (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | Moderate-Good | [23] |
Note: Catalyst loading, ligand choice, and temperature are critical variables that should be optimized for specific substrate combinations.
Conclusion
Potassium organotrifluoroborates are robust, versatile, and highly practical reagents for Suzuki-Miyaura cross-coupling reactions. Their inherent stability to air and moisture simplifies handling and improves experimental reproducibility, making them ideal for applications in high-throughput synthesis and complex molecule construction. By pairing these stable nucleophiles with modern, highly active palladium catalyst systems, researchers can efficiently forge C-C bonds with a broad range of electrophiles under mild conditions, accelerating discovery in chemical synthesis and drug development.
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - American Chemical Society.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Public
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
- An Easily Prepared, Air and Moisture Stable, Resin-bound Palladium Catalyst for Suzuki Cross-Coupling Reactions - Allen Research Group.
- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature - ResearchG
- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature | Iranian Journal of C
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
- Suzuki reaction - Wikipedia.
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchG
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Organotrifluoroborate Salts | Chem-St
- Suzuki Coupling - Organic Chemistry Portal.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.
- IRANIAN JOURNAL OF CATALYSIS An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
- 6 - Organic Syntheses Procedure.
- Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- The Suzuki Reaction - Andrew G Myers Research Group.
- Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC - NIH.
- Potassium Organotrifluorobor
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Recent Advances in Organotrifluorobor
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- 2. benchchem.com [benchchem.com]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 20. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
The Strategic Deployment of Potassium 2-fluoro-5-formylphenyltrifluoroborate in Modern Medicinal Chemistry
Introduction: A Multifaceted Building Block for Complex Syntheses
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and versatile functional handles into molecular scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] Potassium 2-fluoro-5-formylphenyltrifluoroborate has emerged as a uniquely valuable reagent, offering a confluence of desirable attributes for the medicinal chemist. Its air- and moisture-stability, a hallmark of potassium organotrifluoroborates, simplifies handling and enhances reproducibility in complex synthetic sequences.[4] The presence of an ortho-fluoro substituent can profoundly influence molecular conformation and metabolic stability, while the formyl group provides a versatile anchor for subsequent chemical elaborations, making this reagent a powerful tool for late-stage functionalization and the construction of diverse compound libraries.[5] This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of biaryl structures pertinent to the development of novel therapeutics. We will delve into the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its successful implementation.
Application Note I: Synthesis of Biaryl Scaffolds for mPGES-1 Inhibition
Scientific Context: The Pursuit of Selective Anti-Inflammatory Agents
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandin E2 (PGE2).[2][6] Selective inhibition of mPGES-1 presents a promising therapeutic strategy for inflammatory diseases, potentially circumventing the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[2][3] Many potent mPGES-1 inhibitors feature a biaryl core structure. The strategic use of this compound allows for the efficient construction of such scaffolds, with the embedded fluoro and formyl groups offering vectors for further optimization of potency and pharmacokinetic properties.
Illustrative Synthetic Approach
Herein, we propose a synthetic route to a novel biaryl scaffold, an analog of known mPGES-1 inhibitors, leveraging a Suzuki-Miyaura cross-coupling reaction. The 2-fluoro-5-formylphenyl moiety can serve as a key component of the pharmacophore, with the formyl group available for subsequent reductive amination to explore interactions with the target protein.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the general procedure for the cross-coupling of this compound with a heteroaryl bromide, a common step in the synthesis of complex medicinal compounds.
Materials:
-
This compound (1.1 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the heteroaryl bromide (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (3.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like SPhos is highly effective for Suzuki-Miyaura couplings involving electron-deficient arylboron species and heteroaryl halides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent System: A mixed solvent system of dioxane and water is often optimal for the solubility of both the organic and inorganic reagents. Potassium carbonate is a moderately strong base that effectively promotes the transmetalation step without causing significant degradation of the trifluoroborate salt. The ortho-fluoro substituent can increase the rate of protodeboronation, a potential side reaction, making the choice of a suitable base critical.
Protocol 2: Post-Coupling Reductive Amination of the Formyl Group
This protocol outlines a standard procedure for the functionalization of the biaryl product from Protocol 1, demonstrating the utility of the formyl group for library generation.
Materials:
-
2'-Fluoro-5'-formyl-biaryl compound (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the 2'-fluoro-5'-formyl-biaryl compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add the desired amine (1.2 mmol) and a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, tolerating the presence of other functional groups. It is particularly well-suited for one-pot reductive amination procedures.
-
Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the rate of the reaction.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(2-Fluoro-5-formylphenyl)pyridine | 85 |
| 2 | 4-Bromo-N,N-dimethylaniline | 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carbaldehyde | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2'-Fluoro-5'-formyl-4-nitro-1,1'-biphenyl | 78 |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A two-step workflow for the synthesis and functionalization of biaryl compounds.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard analytical techniques. In-process monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the real-time assessment of reaction completion and the identification of any potential side products. The final products should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity. The stability of this compound under the reaction conditions can be indirectly assessed by monitoring for the formation of 4-fluorobenzaldehyde, the product of protodeboronation.
Conclusion
This compound is a robust and versatile building block for medicinal chemistry. Its stability, coupled with the synthetic utility of the fluoro and formyl substituents, makes it an ideal reagent for the construction of complex biaryl scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery efforts, facilitating the synthesis of novel therapeutic agents.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kaur Maidh, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Vitale, P., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(12), 1361-1370. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(7), 2543–2549. [Link]
-
Tavleen Kaur Maidh. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch. 2 (25). [Link]
-
Xu, D., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific reports, 8(1), 5174. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American journal of translational research, 13(1), 391–419. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(7), 2543–2549. [Link]
-
Vitale, P., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(12), 1361-1370. [Link]
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- 2. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium 2-fluoro-5-formylphenyltrifluoroborate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving potassium 2-fluoro-5-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues encountered when using this versatile reagent. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental challenges with actionable protocols and explains the underlying chemical principles.
Question 1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes and how can I fix it?
Low yields in this specific Suzuki coupling can often be traced back to a few critical factors: inefficient hydrolysis of the trifluoroborate, suboptimal catalyst or base selection, or issues with solvent and temperature. Let's break down the troubleshooting process.
The Critical Role of Hydrolysis
Potassium organotrifluoroborates (R-BF₃K) are essentially stable precursors to the more reactive boronic acids (RB(OH)₂).[1][2] The Suzuki-Miyaura catalytic cycle requires the boronic acid for the crucial transmetalation step.[3] Therefore, the in situ hydrolysis of the trifluoroborate is a rate-limiting prerequisite for the entire reaction to proceed efficiently.[4][5][6]
The presence of a formyl group (-CHO) and a fluorine atom, both electron-withdrawing groups, on the phenyl ring of your specific reagent can influence the rate of this hydrolysis. Electron-withdrawing substituents tend to retard the rate of aryltrifluoroborate solvolysis.[7]
Troubleshooting Workflow: A Step-by-Step Protocol
Here is a systematic approach to diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Detailed Protocol for Yield Optimization:
-
Re-evaluate Your Base and Solvent System: The choice of base is critical for both activating the organoboron species and facilitating the formation of the active palladium complex.[3][8] For aryltrifluoroborates, a common and effective combination is Cesium Carbonate (Cs₂CO₃) in a biphasic solvent system like THF/water or Toluene/water.[9] The water is essential for the hydrolysis of the trifluoroborate.
-
Select a More Robust Catalyst/Ligand System: The electron-withdrawing nature of the formyl and fluoro groups on your trifluoroborate, and potentially on your coupling partner, can make the reaction more challenging. Highly active catalyst systems are often required.
-
Actionable Step: Move beyond simple Pd(PPh₃)₄. Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand.[11] Ligands like RuPhos or SPhos are excellent choices for challenging couplings.[10][12] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.[11]
-
-
Optimize Temperature and Reaction Time: Suzuki couplings with trifluoroborates often require elevated temperatures to drive the reaction to completion, especially with less reactive aryl chlorides.[10]
Optimized Starting Conditions Table:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol %) | Common, effective, and cost-efficient palladium(II) precatalyst. |
| Ligand | RuPhos or SPhos (4 mol %) | Electron-rich, bulky phosphines that accelerate key catalytic steps.[10][11] |
| Base | Cs₂CO₃ (3.0 equivalents) | Strong base that effectively promotes hydrolysis and transmetalation.[9] |
| Solvent | Toluene/H₂O (10:1) | Biphasic system essential for the hydrolysis of the R-BF₃K salt.[10] |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the Pd(0) catalyst. |
Question 2: I'm observing significant amounts of side products, particularly homocoupling of my aryl halide and protodeboronation of the trifluoroborate. How can I suppress these?
Side reactions are the bane of yield and purity. Understanding their origin is key to their suppression.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronate group with a hydrogen atom. It is a common side reaction for organoboron reagents, especially under basic conditions.[6]
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two aryl halides or two organoboron molecules). Aryl halide homocoupling can be promoted by the palladium catalyst, while boronic acid homocoupling is often linked to the presence of oxygen.[17]
The Advantage of "Slow Release"
One of the key advantages of using potassium organotrifluoroborates is their stability, which allows for a "slow release" of the reactive boronic acid into the reaction medium.[5][6] This is beneficial because it keeps the instantaneous concentration of the sensitive boronic acid low, thereby minimizing its decomposition via protodeboronation or oxidative homocoupling.[5][6]
Caption: Kinetic control minimizing side reactions.
Strategies to Minimize Side Products:
-
Thorough Degassing: Oxygen is a major culprit in the formation of homocoupled byproducts and can lead to the formation of palladium black (inactive catalyst).[17][18]
-
Actionable Step: Before adding your catalyst, thoroughly degas your solvent mixture (e.g., by sparging with argon or nitrogen for at least 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use Stoichiometric Ratios: Using a large excess of the boronic acid partner can sometimes drive homocoupling.
-
Actionable Step: Start with a near-stoichiometric amount of the this compound (e.g., 1.05 to 1.2 equivalents relative to the limiting aryl halide). The stability of trifluoroborates often makes a large excess unnecessary.[12]
-
-
Control the Hydrolysis Rate: While hydrolysis is necessary, if it's too fast, it can lead to a buildup of the boronic acid, increasing the chance of side reactions. The choice of base and solvent can modulate this.
-
Actionable Step: Stick with moderately strong bases like K₂CO₃ or K₃PO₄ before resorting to very strong bases like hydroxides, which can accelerate both hydrolysis and protodeboronation. The biphasic system helps to control the delivery of the boronic acid to the catalytic cycle in the organic phase.
-
Question 3: My product is difficult to purify. What are common impurities and what's the best way to remove them?
Purification challenges often arise from residual starting materials, side products, or catalyst residues.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Aryl Halide | Incomplete reaction. | Silica gel column chromatography. The polarity difference between the halide and the more polar biaryl product is usually sufficient. |
| Protodeboronated Byproduct | Side reaction of the trifluoroborate. | Silica gel column chromatography. This byproduct (3-fluoro-5-formylbenzene) is typically less polar than the desired product. |
| Homocoupled Biaryl | Side reaction of the aryl halide. | Often very difficult to separate from the desired product by chromatography due to similar polarity. Recrystallization may be effective.[19] |
| Palladium Residues | Catalyst. | Filtration through a pad of Celite or silica gel can remove precipitated palladium black. For soluble residues, treatment with a scavenger resin or an activated carbon wash may be necessary. |
| Boron-containing Byproducts | From the trifluoroborate. | These are typically inorganic salts and are easily removed by an aqueous workup. |
Experimental Protocol: Standard Workup and Purification
-
Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. This will remove the inorganic base and boron byproducts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[20]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) is usually effective for separating the desired biaryl product.[19]
II. Frequently Asked Questions (FAQs)
Q1: Why use a potassium organotrifluoroborate instead of a boronic acid? A: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, bench-stable solids that are easy to handle and weigh accurately.[1][2][21] Their tetracoordinate boron center makes them more robust and less prone to premature protodeboronation and oxidative degradation, which can be a problem with many boronic acids.[11][12]
Q2: Does the formyl group on my trifluoroborate require special precautions? A: The aldehyde (formyl) group is generally well-tolerated in Suzuki couplings.[9] However, under very harsh basic conditions or with certain nucleophilic ligands, side reactions at the aldehyde are possible but not common. The standard conditions outlined above are typically compatible.
Q3: Can I use an aryl chloride as my coupling partner with this trifluoroborate? A: Yes, but aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[17] To achieve good yields with an aryl chloride, you will almost certainly need to use a high-performance catalyst system, such as those employing bulky, electron-rich ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs), often at higher temperatures.[11][22]
Q4: How do I monitor the progress of my reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
TLC: Spot the reaction mixture on a silica plate alongside your starting materials. The product, a biaryl, will typically have an Rf value intermediate between the two starting materials.
-
LC-MS: This provides a more quantitative assessment of the consumption of starting materials and the formation of the product, confirming the mass of the desired compound.
III. The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Understanding the mechanism is fundamental to rational troubleshooting. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The Suzuki-Miyaura cycle for organotrifluoroborates.
-
Hydrolysis & Activation: The stable R-BF₃K salt first hydrolyzes in the presence of water and base to form the corresponding boronic acid, R-B(OH)₂.[4][5] The base then activates the boronic acid, forming a more nucleophilic borate species, [R-B(OH)₃]⁻.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the activated borate complex is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
By systematically addressing each potential point of failure in this cycle, from the initial hydrolysis to the final reductive elimination, researchers can effectively optimize their Suzuki coupling reactions and achieve higher yields and purity.
References
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5573-5576. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18052-18057. [Link]
-
Ting, R., et al. (2012). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 77(2), 1001–1009. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. Application Note. [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1260–1267. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Molander, G. A., & Lannutti, C. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 73(21), 8424–8429. [Link]
-
National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. Yoneda Labs [yonedalabs.com]
- 18. youtube.com [youtube.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potassium (5-fluoro-2-formylphenyl)trifluoroborate | Benchchem [benchchem.com]
- 22. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Technical Support Center: Potassium 2-fluoro-5-formylphenyltrifluoroborate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium 2-fluoro-5-formylphenyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and mitigate common side reactions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues you might encounter when using this compound. Each question is followed by a detailed explanation of the potential causes and actionable steps to resolve the problem.
Question 1: My reaction yield is low, and I'm isolating a significant amount of the starting aryl halide. What's happening?
Answer:
Low conversion of the aryl halide in a Suzuki-Miyaura coupling with this compound often points to issues with the activation of the organoboron species or the catalyst's activity.
Core Problem: The catalytically active species in the Suzuki-Miyaura reaction is the boronic acid, not the trifluoroborate salt.[1][2][3] The trifluoroborate serves as a stable precursor that must be hydrolyzed in situ to the corresponding boronic acid to participate in the catalytic cycle.[1][3] Insufficient hydrolysis is a common reason for low reactivity.
Causality and Solutions:
-
Inadequate Hydrolysis: The rate of hydrolysis of the trifluoroborate to the boronic acid is a critical, and often overlooked, parameter.[1][3][4][5][6] This process is influenced by the base, solvent, and temperature. The electron-withdrawing nature of the fluoro and formyl groups on your specific reagent can also affect the hydrolysis rate.[7][8]
-
Troubleshooting Protocol:
-
Base Selection: A suitable base is crucial for both the hydrolysis of the trifluoroborate and for the overall catalytic cycle.[2][9][10][11] While common bases like potassium carbonate (K₂CO₃) can be effective, for challenging couplings, consider using cesium carbonate (Cs₂CO₃), which is known to promote the hydrolysis of organotrifluoroborates and facilitate the transmetalation step.[4][5][6][12]
-
Solvent System: The presence of water is essential for the hydrolysis of the trifluoroborate.[7] Ensure your solvent system, typically a mixture of an organic solvent (like THF, dioxane, or toluene) and water, is appropriate.[12][13][14] The ratio of organic solvent to water can be optimized; a higher proportion of water may facilitate hydrolysis but can also lead to solubility issues.
-
Temperature: Increasing the reaction temperature can enhance the rate of hydrolysis and the overall reaction rate. However, be cautious, as excessive heat can also promote side reactions like protodeboronation.[7]
-
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.
-
Troubleshooting Protocol:
-
Ligand Choice: For electron-deficient aryltrifluoroborates, a suitable phosphine ligand is often necessary to stabilize the palladium catalyst and promote the reductive elimination step.[15] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which have been shown to be effective in challenging Suzuki-Miyaura couplings.[16]
-
Degassing: Ensure that your reaction mixture is thoroughly degassed to remove oxygen, which can lead to oxidative degradation of the phosphine ligands and the formation of palladium black.
-
-
Question 2: I'm observing a significant amount of a byproduct that appears to be 4-fluoro-3-methylbenzaldehyde. What is this, and how can I prevent it?
Answer:
The formation of 4-fluoro-3-methylbenzaldehyde is a classic case of protodeboronation , a common side reaction in Suzuki-Miyaura couplings.[17] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
Core Problem: Protodeboronation competes with the desired transmetalation step in the catalytic cycle. It is particularly prevalent with electron-deficient organoboron reagents like this compound.[15][18]
Causality and Solutions:
-
Excess Water and Protic Solvents: The presence of excess water or other protic species can facilitate protodeboronation.[17]
-
Troubleshooting Protocol:
-
Solvent Choice: While water is necessary for hydrolysis, an excessive amount can be detrimental. Carefully control the water content in your reaction. Using anhydrous organic solvents and adding a measured amount of water can be beneficial.
-
Base Strength: Stronger bases can sometimes exacerbate protodeboronation. If you are using a very strong base, consider switching to a milder one like potassium phosphate (K₃PO₄).
-
-
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the incidence of protodeboronation.[7]
-
Troubleshooting Protocol:
-
Optimize for Rate: The goal is to have the rate of the desired cross-coupling significantly exceed the rate of protodeboronation. Increasing the catalyst loading or using a more active catalyst system can help to achieve this.
-
Monitor Progress: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize the formation of the protodeboronated byproduct.
-
-
Question 3: My desired product is contaminated with a symmetrical biaryl byproduct derived from my starting trifluoroborate. How do I suppress this homocoupling?
Answer:
The formation of a symmetrical biaryl from the coupling of two molecules of your 2-fluoro-5-formylphenyltrifluoroborate is known as homocoupling .[19][20][21] This is another common side reaction that can reduce the yield of your desired product.
Core Problem: Homocoupling can be catalyzed by palladium, especially in the presence of an oxidant (like air) or under certain reaction conditions.[19][20]
Causality and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents.[19][20]
-
Troubleshooting Protocol:
-
Rigorous Degassing: It is crucial to rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.
-
Troubleshooting Protocol:
-
Palladium(II) Precatalysts: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to more homocoupling compared to a Pd(0) source like Pd(PPh₃)₄, especially if the in situ reduction to Pd(0) is not efficient.
-
Ligand Effects: Certain ligands can suppress homocoupling by promoting the desired cross-coupling pathway. Experiment with different phosphine ligands to find one that minimizes this side reaction.
-
-
Question 4: I've noticed byproducts that suggest the formyl group is not stable under the reaction conditions. What kind of reactions can the formyl group undergo?
Answer:
The formyl (aldehyde) group on your trifluoroborate is generally robust but can be susceptible to certain side reactions under specific Suzuki-Miyaura conditions.
Core Problem: The aldehyde functionality can undergo oxidation or other transformations, especially if the reaction conditions are harsh.
Causality and Solutions:
-
Oxidation to Carboxylic Acid: If the reaction is exposed to air for prolonged periods at elevated temperatures, the aldehyde can be oxidized to the corresponding carboxylic acid.
-
Troubleshooting Protocol:
-
Maintain Inert Atmosphere: As with preventing homocoupling, maintaining a strict inert atmosphere is key to preventing oxidation of the formyl group.
-
Reaction Time: Avoid unnecessarily long reaction times.
-
-
-
Undesired Condensation Reactions: While less common in well-optimized Suzuki-Miyaura reactions, the aldehyde could potentially participate in side reactions like aldol condensations if the base is very strong and other carbonyl-containing species are present.
-
Troubleshooting Protocol:
-
Base Selection: Use the mildest base that effectively promotes the desired coupling.
-
-
Visualizing the Reaction Pathways
To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the key transformations.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Potassium organotrifluoroborates are generally stable, crystalline solids that are easier to handle than the corresponding boronic acids.[2] However, it is good practice to store them in a cool, dry place, away from excessive moisture. While they are less prone to decomposition than boronic acids, prolonged exposure to a humid atmosphere can lead to slow hydrolysis.
Q2: Why use a trifluoroborate salt instead of the corresponding boronic acid?
A2: Potassium aryltrifluoroborates offer several advantages over boronic acids.[2] They are typically more stable and less prone to protodeboronation and homocoupling under storage.[2][16][18] This stability allows for a "slow release" of the boronic acid in situ during the reaction, which can help to minimize side reactions by keeping the concentration of the active boronic acid low at any given time.[3]
Q3: Can I use microwave irradiation to accelerate my reaction?
A3: Yes, microwave irradiation is often used to accelerate Suzuki-Miyaura couplings. The rapid heating can significantly reduce reaction times. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or catalyst. When developing a microwave-assisted protocol, it is advisable to start with lower temperatures and shorter reaction times and gradually increase them as needed.
Q4: What is the role of the base in the coupling reaction?
A4: The base plays multiple crucial roles in the Suzuki-Miyaura coupling of organotrifluoroborates.[2][9][10][11]
-
Hydrolysis: It facilitates the hydrolysis of the trifluoroborate to the active boronic acid.[1][3]
-
Boronate Formation: It reacts with the boronic acid to form a more nucleophilic "ate" complex, which is the active species in the transmetalation step.[2][9]
-
Ligand Exchange: It can participate in ligand exchange on the palladium center, facilitating the overall catalytic cycle.[2]
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing your Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-formed Pd(II) catalyst | Often more air-stable and convenient to handle than Pd(0) sources. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Effective for coupling electron-deficient partners and can suppress side reactions.[15][16] |
| Base | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ is often superior for trifluoroborate couplings; K₃PO₄ is a good alternative.[12][16] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (10:1) | A mixture of an organic solvent and water is necessary for hydrolysis.[12][13][14] |
| Temperature | 80-100 °C | A balance between achieving a reasonable reaction rate and minimizing side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation, homocoupling, and oxidation. |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. (n.d.). Organic Chemistry Portal.
- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and W
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (n.d.).
- Dynamic ion speciation during hydrolysis of aryltrifluorobor
- Dynamic Ion Speciation during the Hydrolysis of Aryltrifluorobor
- Dynamic Ion Speciation during the Hydrolysis of Aryltrifluorobor
- Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). PMC - NIH.
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). PMC - NIH.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.).
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010). University of Edinburgh Research Explorer.
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (n.d.).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. (n.d.).
- Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. (2012). Semantic Scholar.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Organic Chemistry II Class Notes - Fiveable.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). RSC Advances.
- Protodeboron
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010). (n.d.). SciSpace.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube.
- Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experiment
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. (n.d.). PMC - NIH.
- Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.).
- Potassium 2-fluoro-5-formylphenyltrifluorobor
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PMC - NIH.
- ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.).
- This compound - CAS:1012868-70-0. (n.d.). Shanghai Ruji Biotechnology Development Co., Ltd..
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Aryltrifluoroborate Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in aryltrifluoroborate cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful synthetic tool. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges.
I. Troubleshooting Guide: Catalyst Loading & Reaction Efficiency
This section addresses specific issues related to catalyst performance and reaction outcomes.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura cross-coupling reaction using an aryltrifluoroborate is showing minimal or no conversion to the desired product. What are the primary troubleshooting steps?
Answer: A systematic approach is crucial when faced with low or no product yield. Begin by assessing the integrity of your reagents and the reaction setup itself. Here are the initial checkpoints:
-
Reagent Quality and Purity: Ensure all starting materials, including the aryl halide, aryltrifluoroborate, solvent, and base, are pure and anhydrous. The presence of moisture and oxygen can significantly impede the reaction's progress. Solvents should be freshly distilled or sourced from a reputable supplier.[1]
-
Catalyst Activity: The palladium source and its associated ligands are central to the reaction's success. Palladium(II) precatalysts need to be reduced to the active Pd(0) species in situ. If this reduction is not efficient, the catalytic cycle will fail to initiate properly. Consider utilizing a pre-activated Pd(0) source or a more effective precatalyst system.[1] The choice of ligand is equally critical, as it directly impacts the stability and activity of the catalyst.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to atmospheric oxygen. Confirm that your reaction vessel was adequately degassed and is maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate, likely palladium black, in my reaction mixture. What causes this, and how can it be prevented?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active palladium species agglomerates and precipitates out of solution, rendering it inactive.
-
Causes:
-
Insufficient Ligand: The ligand plays a key role in stabilizing the palladium catalyst.[3] An inadequate amount of ligand relative to the palladium can lead to catalyst agglomeration.
-
High Temperatures: Excessive reaction temperatures can accelerate catalyst decomposition pathways.
-
Inappropriate Solvent: The solvent must effectively solubilize the catalytic species throughout the reaction. Poor solubility can contribute to precipitation.
-
-
Solutions:
-
Optimize Pd:Ligand Ratio: Increasing the ligand-to-palladium ratio (e.g., 1:1.1 to 1:1.5) can enhance catalyst stability. However, be aware that a large excess of ligand can sometimes inhibit the reaction.[3]
-
Temperature Screening: Evaluate a range of temperatures to find an optimal balance between reaction rate and catalyst stability.
-
Solvent Screening: Test various solvent systems to identify one that provides better solubility and stability for the catalyst complex.[3]
-
Issue 3: Sluggish or Stalled Reaction
Question: My reaction starts but appears to stall before reaching completion. What adjustments can I make?
Answer: A stalled reaction suggests that the catalyst is losing activity over time or that a particular step in the catalytic cycle is kinetically challenging.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: As discussed, the catalyst may be decomposing. Re-evaluate your ligand choice and reaction conditions.
-
Problematic Catalytic Step: The issue may lie within a specific step of the catalytic cycle, such as oxidative addition or transmetalation.
-
Ligand Screening: Different ligands can have a profound impact on the efficiency of each step in the catalytic cycle. Screening a variety of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can often overcome a sluggish step.[1][4]
-
Base Selection: The choice of base can influence the transmetalation step.[5] Experiment with different inorganic or organic bases to find one that facilitates the reaction.
-
-
More Forcing Conditions: Consider increasing the reaction temperature or catalyst loading. However, these changes should be made cautiously as they can also promote side reactions and catalyst decomposition.
-
II. Frequently Asked Questions (FAQs)
This section covers broader questions regarding the optimization of catalyst loading for aryltrifluoroborate cross-coupling.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with aryltrifluoroborates?
A1: A general starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions is between 0.5–2.5 mol%.[3] However, the optimal loading is highly dependent on the specific substrates and the chosen catalyst system. With highly active precatalysts, loadings can often be significantly lower, which is both economically and environmentally advantageous.[3][6]
Q2: How does the choice of ligand impact the required catalyst loading?
A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and turnover, often permitting the use of lower catalyst loadings, especially with challenging substrates.[3][4][7]
Q3: When is it better to use a pre-catalyst versus generating the active catalyst in situ?
A3: Pre-catalysts are well-defined, stable palladium complexes that provide more consistent and reproducible generation of the active Pd(0) species.[3] They are particularly useful for complex substrates or when aiming for high reproducibility, often allowing for lower catalyst loadings.[3] In situ generation from a palladium source like Pd(OAc)₂ and a separate ligand offers greater flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.[8]
Q4: Can the reaction solvent affect the optimal catalyst loading?
A4: Yes, the solvent can significantly influence the reaction. It not only needs to dissolve the reactants but also stabilize the active catalytic species. A solvent system that enhances the stability of the catalyst can allow for lower loadings. Common solvents include toluene, THF, and dioxane, often with the addition of water to help dissolve the inorganic base.[9][10]
Q5: What are the advantages of using aryltrifluoroborate salts over boronic acids?
A5: Aryltrifluoroborate salts are often preferred because they are generally more stable and less prone to protodeboronation compared to their corresponding boronic acids.[4][11] They are typically crystalline solids that are stable to air and moisture, making them easier to handle and store.[12][13]
III. Experimental Protocols & Data
General Protocol for a Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to optimizing catalyst loading using parallel experimentation.[9][14]
-
Array Setup: In a 96-well plate or a series of reaction vials, dispense the aryl halide (1.0 equiv), aryltrifluoroborate (1.2 equiv), and base (e.g., K₂CO₃, 3.0 equiv).[10]
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium source (e.g., Pd(OAc)₂) and a selection of ligands (e.g., RuPhos, SPhos, XPhos).[10] Add the appropriate amounts to each well to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%) and palladium-to-ligand ratios.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/H₂O) to each well.[10]
-
Reaction: Seal the plate and heat to the desired temperature (e.g., 80 °C) with stirring for a set time (e.g., 24 hours).[10]
-
Analysis: After cooling, quench the reactions and analyze the product yield in each well using an internal standard by HPLC or GC-MS.[15][16][17]
Table 1: Recommended Starting Conditions for Aryltrifluoroborate Cross-Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst (e.g., Buchwald G3) | Pre-catalysts often provide more reliable results. |
| Ligand | Buchwald-type phosphines (e.g., RuPhos, SPhos) | The optimal ligand is substrate-dependent.[9] |
| Catalyst Loading | 0.5 - 2.0 mol% | Can often be lowered with highly active systems.[3][18] |
| Aryltrifluoroborate | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) | The choice of base can be critical.[5][19] |
| Solvent | Toluene/H₂O, THF/H₂O, or Dioxane/H₂O | Degassed solvents are essential.[10] |
| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
IV. Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
V. References
-
Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 1
-
Malig, T. C., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2, 309-314. 15
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. 20
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. 16
-
Chen, G., et al. (2011). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. CoLab. 21
-
Wikipedia. Suzuki reaction. 4
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH. 14
-
Molander, G. A., & Brown, A. R. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. 12
-
Hein, J. E., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. 5
-
Chen, G., et al. (2011). Ligand-accelerated cross-coupling of C(sp2)-H bonds with arylboron reagents. PubMed. 22
-
Sigma-Aldrich. Cross-Coupling Reaction Guide. 23
-
University of Toronto. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. 17
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. 9
-
Molander, G. A., et al. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. NIH. 19
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. 24
-
Perez-Guaita, D., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. 25
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. NIH. 10
-
ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. 18
-
Molander, G. A., et al. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH. 26
-
Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. 13
-
Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
Benchchem. Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds. 11
-
Molander, G. A., et al. (2025). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. 27
-
MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. 28
-
Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates. 3
-
Molander, G. A., et al. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH. 29
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. NIH. 7
-
Sharma, S., & Bhattacharya, S. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton transactions (Cambridge, England : 2003), 40(13), 3116–3121. 6
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
-
Dreher, S. D., et al. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. 30
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. 31
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 8
-
Lundgren, R. J., & Stradiotto, M. (2012). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. 32
-
ChemRxiv. (2022). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. 33
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 34
-
Molander, G. A., & Ito, Y. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic letters, 3(3), 393–396. 35
-
Vo, G. D., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. 36
-
RSC Publishing. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. 37
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. 38
-
Walczak, M. A., et al. (2022). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. NIH. 39
-
Benchchem. troubleshooting low catalytic activity with IMes-based catalysts. 40
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? 41
-
Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Methoxy-2-butyne. 2
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? 42
-
ResearchGate. (n.d.). Photoredox cross-coupling of secondary alkyl trifluoroborates and aryl bromides. 43
Sources
- 1. benchchem.com [benchchem.com]
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- 6. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 19. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 21. Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents | CoLab [colab.ws]
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- 23. Cross-Coupling Reaction Guide [sigmaaldrich.com]
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- 30. Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Products from Reactions with Potassium 2-fluoro-5-formylphenyltrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 2-fluoro-5-formylphenyltrifluoroborate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of reaction products derived from this versatile reagent.
This compound is a valuable building block in organic synthesis, frequently employed in reactions like the Suzuki-Miyaura cross-coupling.[1] Its stability and reactivity make it an attractive choice; however, the purification of its reaction products can present unique challenges due to the presence of the polar formyl group and potential boron-containing byproducts. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium aryltrifluoroborates like this compound over boronic acids?
Potassium organotrifluoroborates are generally bench-stable, crystalline solids that are less prone to degradation and protodeboronation compared to their boronic acid counterparts.[1][2][3] This stability often allows for the use of near-stoichiometric amounts of the reagent in cross-coupling reactions.[4][5] They are easily prepared from the corresponding boronic acids and can often be stored indefinitely without special precautions.[6]
Q2: What are the most common impurities I can expect in my crude product after a reaction with this compound?
Common impurities include:
-
Unreacted Starting Material: Both the trifluoroborate salt and the coupling partner.
-
Boron-Containing Byproducts: Boronic acids (from hydrolysis of the trifluoroborate), borate salts, and potentially boroxines (cyclic anhydrides of boronic acids).[7]
-
Homocoupling Products: Dimers of your starting materials.[8]
-
Catalyst Residues: Palladium and ligand residues from cross-coupling reactions.
Q3: My product, which now contains the 2-fluoro-5-formylphenyl moiety, is showing poor solubility in common organic solvents. What can I do?
The presence of the polar aldehyde group can significantly increase the polarity of your product. Consider using more polar solvent systems for extraction and chromatography, such as ethyl acetate/methanol or dichloromethane/methanol mixtures.[9] In some cases, for highly polar compounds, aqueous normal-phase chromatography (a form of HILIC) might be a suitable purification strategy.[10]
Q4: Can I use a simple aqueous workup to remove boron impurities?
A standard aqueous workup may not be sufficient to remove all boron-containing impurities, especially if the product has some water solubility.[7] An alkaline wash (e.g., with 1-2 M NaOH or K₂CO₃) can help by converting the boronic acid to the more water-soluble boronate salt.[7][9]
Troubleshooting Guides
Challenge 1: Removal of Boron-Containing Byproducts
A frequent and often frustrating challenge is the removal of residual boron compounds, which can co-elute with the desired product during chromatography.
Symptom: You observe persistent impurities in your NMR or LC-MS that correspond to boron-containing species.
Underlying Cause: Boronic acids and their derivatives can have polarities similar to the desired product, leading to co-elution.[7]
Solutions:
| Method | Principle | Protocol | Advantages | Limitations |
| Alkaline Wash with Diol | Formation of a highly water-soluble anionic complex between the boronate and a 1,2- or 1,3-diol.[7] | 1. During aqueous workup, wash the organic layer with a 1 M solution of NaOH or K₂CO₃ containing a 1,2- or 1,3-diol like D-sorbitol. 2. Vigorously stir the biphasic mixture. 3. Separate the layers. Repeat the wash if necessary. | Highly effective for enhancing the partitioning of boron impurities into the aqueous layer.[7] | May not be suitable for base-sensitive products. |
| Boron Scavenger Resins | Covalent binding of boronic acids to functional groups (typically diols) on a solid support.[7] | 1. Dissolve the crude product in a suitable solvent. 2. Add the boron scavenger resin and stir for the recommended time. 3. Filter off the resin and wash with the solvent. 4. Concentrate the filtrate to obtain the purified product. | Often the most effective method for complete removal of boron impurities.[7] | Can be more expensive than other methods. |
| Transesterification | Conversion of the boronic acid impurity into a more easily removable ester. | 1. Treat the crude product with a diol like pinacol under acidic conditions to form the boronate ester. 2. Purify the product by chromatography to separate it from the less polar boronate ester. 3. Alternatively, transesterification with an aliphatic boronic acid in a biphasic system can be used.[11] | Can alter the polarity of the impurity, facilitating separation. | Requires an additional reaction step. |
Challenge 2: Purification by Column Chromatography
The aldehyde functionality in the product derived from this compound introduces specific challenges for silica gel chromatography.
Symptom: Your product streaks, decomposes, or shows low recovery after column chromatography on silica gel.
Underlying Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition or the formation of acetals/hemiacetals if alcohol-containing eluents are used.[12][13]
Solutions & Optimization:
-
Deactivation of Silica Gel: Before running the column, flush the silica gel with the eluent system containing a small amount of a neutralizer like triethylamine (typically 0.1-1%).[12] This helps to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[12][14]
-
Solvent System Selection:
-
Avoid using alcohol-based solvents if your aldehyde is particularly sensitive, as this can lead to acetal formation.[12]
-
Commonly effective solvent systems include hexane/ethyl acetate or dichloromethane/ethyl acetate gradients.[12][15]
-
For more polar products, a dichloromethane/methanol system may be necessary.[9] Always perform TLC analysis with various solvent systems to find the optimal separation conditions.[12]
-
Challenge 3: Purification via Bisulfite Adduct Formation
For stubborn purification challenges where chromatography is ineffective, a chemical separation method can be employed.
Symptom: The product and a non-boron impurity have very similar polarities and co-elute in multiple chromatographic systems.
Underlying Cause: Insufficient difference in the physical properties of the product and impurity to allow for separation by chromatography.
Solution: Bisulfite Extraction
This technique relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt (a bisulfite adduct).[16][17]
dot
Caption: Workflow for the purification of an aldehyde using bisulfite extraction.
Detailed Protocol for Bisulfite Extraction:
-
Dissolution: Dissolve the crude product mixture in a water-miscible solvent like methanol or THF.[17]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[16] This forms the charged bisulfite adduct, which is water-soluble.[18]
-
Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). The impurities will partition into the organic layer, while the bisulfite adduct of your product remains in the aqueous layer.[16]
-
Separation: Separate the aqueous and organic layers.
-
Recovery of Aldehyde: To recover your purified aldehyde, take the aqueous layer and basify it with a strong base like sodium hydroxide until the pH is strongly basic.[17] This reverses the reaction, regenerating the aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the now basic aqueous solution with a fresh portion of an organic solvent.
This method is particularly advantageous as it relies on the chemical reactivity of the aldehyde rather than subtle differences in polarity, often providing a much cleaner separation.[16]
References
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
- BenchChem. (n.d.). Removal of boron-containing byproducts from reactions.
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(15), 2241–2244.
- BenchChem. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. BenchChem.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
- Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(15), 2241–2244.
- Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids.
- BenchChem. (n.d.). Potassium (5-fluoro-2-formylphenyl)trifluoroborate.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
- Wikipedia. (n.d.). Suzuki reaction.
- Boucher, M. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57372.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- Google Patents. (1994). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Molander, G. A., & Cooper, D. J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 17(15), 3842–3845.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
- Molander, G. A., & Gravel, M. (2002). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 67(26), 9473–9479.
- Molander, G. A., & Jean-Gérard, L. (2009). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of organic chemistry, 74(15), 5357–5367.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- ResearchGate. (2025, August 6). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
- PubMed. (2007). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).
- Molander, G. A., & Figueroa, R. (2006).
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- PubMed. (1983). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 8(12), 2539–2542.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Molander, G. A., & Luciana, M. M. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 70(10), 3950–3956.
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Technical Support Center: Overcoming the Low Reactivity of Aryl Chlorides with Potassium 2-fluoro-5-formylphenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for a particularly challenging yet crucial reaction: the Suzuki-Miyaura cross-coupling of low-reactivity aryl chlorides with potassium 2-fluoro-5-formylphenyltrifluoroborate. Our goal is to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying chemical principles for successful and reproducible outcomes.
The Challenge: Activating Inert Aryl Chlorides
Aryl chlorides are attractive starting materials in complex molecule synthesis due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their utility in Suzuki-Miyaura cross-coupling reactions is hampered by their inherent low reactivity.[1][2] The strength of the C-Cl bond makes the crucial oxidative addition step to the palladium(0) catalyst energetically demanding, often leading to sluggish or failed reactions.[1][3]
This guide focuses on leveraging the unique properties of this compound to effectively couple with these challenging substrates. Organotrifluoroborates offer several advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[4][5] The slow, controlled release of the corresponding boronic acid in situ can minimize unwanted side reactions like protodeboronation and homocoupling.[6][7][8][9]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this specific Suzuki-Miyaura coupling.
Q1: Why is the oxidative addition of aryl chlorides so difficult, and how can it be promoted?
A1: The oxidative addition is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1][3] The palladium(0) catalyst must insert into the strong carbon-chlorine bond. To facilitate this, the palladium center needs to be highly electron-rich to effectively donate electron density into the σ* orbital of the C-Cl bond, thereby weakening it.
Solutions:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical.[3] Ligands like RuPhos, XPhos, or SPhos increase the electron density on the palladium center and their steric bulk promotes the reductive elimination step, regenerating the active catalyst.[3][10][11] N-heterocyclic carbenes (NHCs) are also excellent ligands for this purpose due to their strong σ-donating ability.[3]
-
Catalyst Precursor: Using advanced palladium precatalysts, such as palladacycles, can lead to more active catalytic species in solution.[12][13]
Q2: What are the specific advantages of using this compound over the corresponding boronic acid?
A2: Potassium organotrifluoroborates serve as a stable reservoir for the boronic acid, which is slowly released under the reaction conditions.[6][7][8][9] This "slow-release" mechanism is particularly beneficial as it keeps the concentration of the reactive boronic acid low, which in turn minimizes common side reactions such as:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a significant issue with electron-deficient boronic acids.[14]
-
Homocoupling: The unwanted coupling of two boronic acid molecules.[6][7][8][9]
The trifluoroborate salt is a crystalline solid that is generally more stable to air and moisture than the corresponding boronic acid, making it easier to handle and store accurately.[4][5][15]
Q3: What is the role of the base in the coupling of aryl chlorides with potassium organotrifluoroborates?
A3: The base plays multiple crucial roles in the catalytic cycle.[3][16] It is widely accepted that the base activates the organotrifluoroborate for transmetalation. This can occur through a few proposed pathways. One common pathway involves the base facilitating the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then forms a more nucleophilic "ate" complex.[6][7][8][9][16] This boronate complex then transfers its organic group to the palladium center.[3]
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base for these reactions.[10][17][18]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially with challenging substrates, a phenomenon sometimes referred to as the "caesium effect".[5][16]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many cases.[11][16]
Q4: How does the hydrolysis of the potassium organotrifluoroborate affect the reaction?
A4: The rate of hydrolysis of the potassium organotrifluoroborate to the active boronic acid is a critical parameter.[6][7][8][9] The ideal scenario is a "slow release" where the rate of hydrolysis is matched to the rate of the catalytic turnover.[6][7][8][9] This prevents the accumulation of the boronic acid, which can lead to the aforementioned side reactions. The hydrolysis rate is influenced by factors such as the electronic nature of the organic group on the boron, the specific base used, the solvent system, and even the material of the reaction vessel.[6][7][9][19]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated. 2. Poor Oxidative Addition: The C-Cl bond is particularly strong or sterically hindered. 3. Insufficient Base Strength/Solubility: The base is not effectively activating the organotrifluoroborate. 4. Water Content: Inadequate water may hinder the necessary hydrolysis of the trifluoroborate. | 1. Catalyst & Ligand: Use a fresh, high-quality palladium precursor and an appropriate electron-rich, bulky phosphine ligand (e.g., RuPhos, XPhos).[10][17] Consider using a palladacycle precatalyst.[12][13] Ensure all reagents are added under an inert atmosphere. 2. Reaction Conditions: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand to facilitate oxidative addition.[3] 3. Base Selection: Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[16][20] Ensure the base is finely powdered for better solubility. 4. Solvent System: Ensure your solvent system (e.g., toluene/water or THF/water) contains an appropriate amount of water to facilitate hydrolysis.[10][21] |
| Significant Protodeboronation | 1. Excess Water/Protic Solvent: Provides a proton source for the side reaction. 2. High Reaction Temperature/Long Reaction Time: Increases the rate of protodeboronation.[14] 3. Inappropriate Base: Some strong bases can accelerate protodeboronation.[14] | 1. Anhydrous Conditions: While some water is needed for hydrolysis, excessive amounts can be detrimental. Consider using carefully controlled amounts of water or switching to anhydrous conditions with a base like KF that can also act as a fluoride source to promote transmetalation.[16][22] 2. Optimize Conditions: Monitor the reaction by TLC or GC/LC-MS and stop it as soon as the starting material is consumed. Try to lower the reaction temperature.[14] 3. Base Screening: Screen milder bases such as K₂CO₃ or KF.[16] |
| Formation of Homocoupled Products | 1. High Concentration of Boronic Acid: The "slow-release" is not functioning optimally, leading to self-coupling. 2. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Reaction Parameters: Lower the reaction temperature to slow down the hydrolysis of the trifluoroborate. Ensure efficient stirring. 2. Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[14][20][22] |
| Inconsistent Results | 1. Reagent Quality: Purity of the aryl chloride, organotrifluoroborate, catalyst, ligand, base, and solvent can vary. 2. Reaction Setup: Variations in stirring rate, heating, and vessel shape can affect biphasic reactions.[6][7][9] | 1. Reagent Verification: Use reagents from a reliable source and verify their purity. Use fresh solvents. 2. Standardized Procedure: Maintain consistent stirring rates and use a consistent reaction setup for all experiments. |
Experimental Workflow and Protocols
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimization.
Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides with potassium organotrifluoroborates.
Step-by-Step Protocol
This protocol provides a general starting point for the coupling of an aryl chloride with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Toluene and deionized water (10:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl chloride, this compound, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and water mixture.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol % | Higher loadings may be necessary for very unreactive chlorides. |
| Ligand to Pd Ratio | 1:1 to 4:1 | A higher ratio can help stabilize the active catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield and should be screened.[16][23][24] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The organic solvent and the ratio to water can affect reaction rates. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for aryl chlorides. |
| Reaction Time | 12 - 48 hours | Monitor closely to avoid product degradation or side reactions. |
By understanding the fundamental principles of the Suzuki-Miyaura reaction and employing a systematic approach to troubleshooting, the challenges posed by the low reactivity of aryl chlorides can be successfully overcome. This guide provides the foundational knowledge and practical steps to help you achieve your synthetic goals with this compound.
References
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Nature. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Bellina, F., & Carpita, A. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Cardiff University. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. [Link]
-
SlidePlayer. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
Bedford, R. B., Blake, M. E., Butts, C. P., & Holder, D. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
ACS Omega. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
ResearchGate. (2025). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ResearchGate. (2025). Cu(OTf)(2)-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. [Link]
-
Semantic Scholar. (2020). Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. [Link]
-
Royal Society of Chemistry. (2020). Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. [Link]
-
Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]
-
ResearchGate. (2025). Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis. [Link]
-
Molbase. (n.d.). potassium 5-formylfuran-2-trifluoroborate - Structure, Synthesis, Properties. [Link]
-
ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
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Preventing hydrodeboronation of potassium organotrifluoroborates
Welcome to the technical support center for potassium organotrifluoroborates (R-BF₃K). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical, yet often encountered, challenge: the prevention of hydrodeboronation. My aim is to move beyond simple procedural lists and delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Potassium organotrifluoroborates are exceptionally useful reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their bench-top stability to air and moisture, crystalline nature, and predictable stoichiometry offer significant advantages over their boronic acid and ester counterparts.[3][2][4][5][6][7] However, under certain conditions, these robust reagents can undergo an undesired side reaction known as hydrodeboronation (or protodeboronation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yield of the desired product.[8][9][10][11][12]
This guide provides a structured approach to understanding and mitigating this issue through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding hydrodeboronation.
Q1: What is hydrodeboronation and why is it a problem?
A1: Hydrodeboronation is a side reaction where a proton source cleaves the C-B bond of the organotrifluoroborate, replacing the trifluoroborate group with a hydrogen atom.[8] This is problematic as it consumes your starting material, reducing the overall yield of your desired cross-coupled product and complicating purification due to the formation of a non-boronated byproduct.
Q2: What are the primary drivers of hydrodeboronation in my Suzuki-Miyaura reaction?
A2: The primary drivers are the presence of protic sources (like water or alcohols) in combination with certain reaction parameters. The rate of hydrodeboronation is highly dependent on the specific organotrifluoroborate substrate, the reaction pH, temperature, and the choice of base.[8][9][10][11][13] Some organotrifluoroborates are more susceptible to this side reaction than others.[9][10][11][13]
Q3: I thought organotrifluoroborates were stable to water. Why is it a problem now?
A3: While potassium organotrifluoroborates are generally stable to air and moisture during storage and handling, their reactivity in solution, particularly under the basic and heated conditions of a Suzuki-Miyaura coupling, is a different scenario.[4][6][14] The presence of a base and water is necessary to facilitate the hydrolysis of the trifluoroborate to the active boronic acid species required for transmetalation.[6][15][16] However, this very process can also create conditions conducive to hydrodeboronation.[9][10][11]
Q4: Can I avoid hydrodeboronation by simply running the reaction under anhydrous conditions?
A4: Yes, employing anhydrous conditions is a highly effective strategy to suppress hydrodeboronation.[17][18][19] By eliminating the protic source, you directly inhibit the protonolysis of the C-B bond. This often involves using anhydrous solvents and bases.
Part 2: Troubleshooting Guides
This section provides a more in-depth, scenario-based approach to troubleshooting hydrodeboronation.
Scenario 1: Significant hydrodeboronation observed with a standard aqueous base protocol.
Underlying Cause: The combination of an aqueous base (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures can accelerate the rate of hydrodeboronation, especially for sensitive organotrifluoroborates. The rate of hydrolysis to the boronic acid may be mismatched with the rate of the catalytic cycle, leading to an accumulation of the boronic acid, which can then be more susceptible to protonolysis.[9][10][11][13]
Troubleshooting Steps & Rationale:
-
Lower the Reaction Temperature: High temperatures can increase the rate of many side reactions, including hydrodeboronation. Assess if the reaction can proceed efficiently at a lower temperature.
-
Change the Base: The choice of base plays a critical role.[16][20][21] Weaker bases may slow down the catalytic cycle, but they can also reduce the rate of hydrodeboronation. Consider screening bases like K₃PO₄ or organic bases.
-
Implement a "Slow Release" Strategy: The stability of organotrifluoroborates allows for a "slow release" of the corresponding boronic acid under the reaction conditions.[6][8][9][10][11][13][22] This keeps the concentration of the more reactive boronic acid low, minimizing side reactions.[8][9][10][11][13] Factors like the shape of the reaction vessel and stirring rate can influence the hydrolysis rate and, consequently, the extent of hydrodeboronation.[9][10][11][13][22]
-
Switch to Anhydrous Conditions: If the above modifications are insufficient, transitioning to an anhydrous protocol is the most robust solution.
Visualizing the Problem: The Competing Pathways
The following diagram illustrates the delicate balance in a Suzuki-Miyaura coupling using organotrifluoroborates. The desired pathway involves controlled hydrolysis followed by rapid cross-coupling. The undesired pathway is the premature hydrodeboronation of the boronic acid intermediate.
Caption: Competing reaction pathways for organotrifluoroborates.
Scenario 2: Low yields despite using anhydrous conditions.
Underlying Cause: While anhydrous conditions prevent hydrodeboronation, they can introduce other challenges. The base must be soluble enough to be effective, and the transmetalation step, which typically relies on hydroxide bridging, needs an alternative facilitator.[15]
Troubleshooting Steps & Rationale:
-
Use a Soluble Anhydrous Base: Insoluble bases in anhydrous media can lead to heterogeneous reaction mixtures and poor reproducibility.[18] Consider using a soluble base like potassium trimethylsilanolate (TMSOK).[19]
-
Employ a Fluoride Source as the Base: In the absence of water, a fluoride source like sodium fluoride (NaF) can promote the Suzuki-Miyaura coupling.[23] The fluoride anion is thought to facilitate the transmetalation step.
-
Add a Boron Lewis Acid Scavenger: In some anhydrous systems, the addition of a Lewis acid like trimethyl borate can enhance reaction rates by preventing catalyst poisoning and solubilizing boronate complexes.[19]
Part 3: Experimental Protocols
Here are detailed, step-by-step protocols for minimizing hydrodeboronation.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aqueous Base
This protocol is a good starting point for robust organotrifluoroborates.
Materials:
-
Potassium organotrifluoroborate (1.0 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., THF/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a flame-dried reaction vessel, add the potassium organotrifluoroborate, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling using a Fluoride Source
This protocol is recommended for organotrifluoroborates that are prone to hydrodeboronation.[23]
Materials:
-
Potassium organotrifluoroborate (2.12 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., chloro(crotyl)(tritert-butylphosphine)palladium(II), 5 mol%)
-
Ligand (e.g., tritert-butylphosphonium tetrafluoroborate, 5 mol%)
-
Sodium fluoride (NaF, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried, septum-capped vial under an inert atmosphere, add the aryl halide, sodium fluoride, palladium catalyst, ligand, and potassium organotrifluoroborate.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Comparison of Reaction Conditions
| Parameter | Aqueous Protocol | Anhydrous Protocol | Rationale for Choice |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | NaF, TMSOK | Anhydrous base to prevent protonolysis. |
| Solvent | THF/H₂O, Dioxane/H₂O | Anhydrous Dioxane, THF, Toluene | Elimination of protic solvent is key to stopping hydrodeboronation. |
| Temperature | Typically elevated (80-110 °C) | Can often be run at lower temperatures | Lower temperatures can reduce side reactions. |
| Ideal Substrate | Robust organotrifluoroborates | Substrates sensitive to hydrodeboronation | Tailor the conditions to the stability of your specific reagent. |
Visualizing the Workflow: Decision Tree for Protocol Selection
This diagram provides a logical flow for choosing the appropriate experimental setup.
Caption: A decision tree for selecting the optimal reaction protocol.
By understanding the underlying mechanisms and carefully selecting your reaction conditions, you can effectively prevent hydrodeboronation and achieve high yields in your cross-coupling reactions with potassium organotrifluoroborates.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Alkenylboronic Acids: pH-Rate Profiles, General Acid and General Base Catalysis, and a Mixed Isotope Effect. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Dreher, S. D., et al. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 93, 289-303. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Ramgren, S. D., et al. (2013). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 78(10), 4763–4775. [Link]
-
Stefani, H. A., et al. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–335. [Link]
-
Vedejs, E., & Chapman, R. W. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Wilson, Z. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9499–9507. [Link]
Sources
- 1. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Organotrifluoroborate Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a primary resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions that utilize potassium organotrifluoroborate salts (R-BF₃K). As stable, crystalline, and easy-to-handle solids, organotrifluoroborates offer significant advantages over their boronic acid counterparts, yet their successful application hinges on understanding their unique reactivity. This guide addresses common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. Where should I begin troubleshooting?
Low yield is the most common issue and can stem from several factors. The foundational principle to remember is that the tetracoordinated trifluoroborate is not the active species in the catalytic cycle. It must first undergo slow hydrolysis to release the corresponding trivalent boronic acid, which then participates in transmetalation.[1][2] The entire reaction's success depends on balancing the rate of this hydrolysis with the rate of the catalytic turnover.[3][4]
A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting Decision Tree for Low Yields.
Begin by systematically evaluating each component as outlined above. The most unique aspect of R-BF₃K chemistry is the hydrolysis step, which is often the root cause of failure.
Q2: I suspect the hydrolysis of my organotrifluoroborate is the problem. How do I control it?
This is an excellent insight. The "slow release" of boronic acid is a key advantage of organotrifluoroborates, as it keeps the concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and oxidative homocoupling.[1][3][4] However, if the release is too slow, the overall reaction rate will suffer. The rate of hydrolysis is highly dependent on the substrate, base, and physical environment.[1][3][4]
Causality & Solutions:
-
Electronic Effects: The electronic nature of the organic group (R) on the R-BF₃K salt dictates its intrinsic hydrolysis rate.
-
Fast Hydrolysis: Reagents with isopropyl, β-styryl, and anisyl groups tend to hydrolyze quickly.[1][4]
-
Slow Hydrolysis: Reagents with p-F-phenyl, naphthyl, and furyl groups require acid catalysis for efficient hydrolysis, which creates an "acid-base paradox" under basic Suzuki conditions, ensuring slow release.[1][3][4]
-
Very Slow Hydrolysis: Alkynyl and nitrophenyl groups hydrolyze extremely slowly.[1][4]
-
-
The Role of the Base: The base is critical. While it's required for the main catalytic cycle, its impact on the pH of the aqueous phase directly affects hydrolysis. Cs₂CO₃ is commonly used and can induce phase-splitting in THF/H₂O mixtures, creating a complex environment where the bulk medium has a lower pH than the minor aqueous phase.[1][3] For substrates that are slow to hydrolyze, a stronger base or different solvent system may be needed.
-
The "Glass Effect": The surface of a borosilicate glass vessel can act as a fluoride scavenger, accelerating hydrolysis by pulling the equilibrium towards the boronic acid.[5] This means that the reaction vessel's shape, size, and material (glass vs. PTFE) can have a profound and often overlooked impact on the reaction's reproducibility.[1][3][4][5] Inconsistent stirring in a glass flask can lead to localized etching and unpredictable results.[5]
Troubleshooting Steps:
-
Adjust the Base: Switch from a weaker base like K₂CO₃ to a stronger one like Cs₂CO₃ or K₃PO₄.
-
Modify the Solvent System: Increase the proportion of water in your solvent mixture (e.g., from 10:1 to 5:1 Dioxane:H₂O) to favor hydrolysis.
-
Consider the Vessel: For maximum consistency, especially during optimization, consider using PTFE vessels to eliminate the variable effect of glass.[3][5] If using glass, ensure stirring is vigorous and consistent between runs.
Q3: How do I select the optimal Palladium catalyst and ligand for my system?
The development of sterically bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized Suzuki-Miyaura couplings, especially for challenging substrates.[6][7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-determining oxidative addition step, particularly with less reactive aryl chlorides.[6]
Organotrifluoroborates are exceptionally well-paired with these advanced catalyst systems.
Caption: Suzuki-Miyaura Cycle with Organotrifluoroborates.
| Catalyst System Component | Recommendation & Rationale | Typical Loading |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol % |
| Ligand | For Aryl Bromides/Iodides: SPhos, XPhos. These bulky, electron-rich biarylphosphine ligands are excellent general choices.[6] | 1.1 - 1.5 eq. to Pd |
| For Aryl Chlorides: XPhos, RuPhos. Aryl chlorides require more electron-rich ligands to facilitate the difficult oxidative addition step.[6][8] | 1.5 - 2.0 eq. to Pd | |
| For Heteroaromatics: RuPhos is often superior for coupling heteroaryltrifluoroborates, which can be challenging.[9] | 1.5 - 2.0 eq. to Pd | |
| Precatalysts | Buchwald G2/G3 Precatalysts (e.g., XPhos Pd G2). These are air-stable complexes that rapidly form the active monoligated Pd(0) species, often leading to faster reactions and better results with unstable boronic acids.[10][11] | 1-3 mol % |
Expert Tip: Do not use triphenylphosphine (PPh₃). While classic, it is generally inefficient for modern Suzuki-Miyaura couplings involving organotrifluoroborates and often leads to failed reactions with all but the most reactive substrates.
Q4: I am observing significant protodeboronation of my starting material. What are the best strategies to prevent this?
Protodeboronation (the replacement of the C-B bond with a C-H bond) is a major parasitic side reaction, particularly for electron-deficient or heteroaromatic organoboron reagents.[9][12] One of the primary reasons for using an organotrifluoroborate is to suppress this very reaction.[3][9]
Mechanism of Prevention: The stability of the B-F bonds in the R-BF₃K salt protects the vulnerable C-B bond. By ensuring a slow, controlled hydrolysis, the steady-state concentration of the susceptible boronic acid remains low, giving it a much higher probability of engaging in productive transmetalation with the palladium complex rather than undergoing protodeboronation.[1][3][4]
Mitigation Strategies:
-
Choice of Base: This is the most critical factor. Avoid strong, nucleophilic bases like NaOH or KOH if protodeboronation is an issue. Milder bases are preferable.
-
Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃.[12]
-
-
Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation pathway relative to the catalytic cycle. Try reducing the temperature from a typical 80-100 °C to 50-60 °C.
-
Solvent Choice: Ensure you are using an appropriate solvent system. Aprotic solvents with a controlled amount of water (e.g., Dioxane/H₂O, THF/H₂O) are standard. Avoid protic solvents like methanol as the primary solvent if protodeboronation is severe, as they can be a proton source.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of base, solvent ratio, and temperature will likely be necessary for specific substrates.
Reagents & Equipment:
-
Aryl Halide (1.0 eq)
-
Potassium Organotrifluoroborate (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., XPhos Pd G2, 2 mol %)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed, typically 5:1 to 10:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (if solid), potassium organotrifluoroborate, and base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 10:1 1,4-dioxane/water for a 0.5 mmol scale reaction) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation, University of Illinois Urbana-Champaign. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Various Authors. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Clouston, S., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(7), 413-420. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240-61. [Link]
-
Scott, P. J. H., et al. (2014). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Journal of Organic Chemistry, 79(6), 2543-2553. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Various Authors. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Potassium 2-fluoro-5-formylphenyltrifluoroborate Synthesis
Welcome to the technical support center for the synthesis and purification of Potassium 2-fluoro-5-formylphenyltrifluoroborate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent. As a stable, crystalline solid, this compound serves as a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its utility is critically dependent on its purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, manage, and prevent the formation of common impurities during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically originate from the starting material, 2-fluoro-5-formylphenylboronic acid, or from side reactions during the conversion to the trifluoroborate salt. The most prevalent impurities include:
-
Unreacted 2-fluoro-5-formylphenylboronic acid: Incomplete reaction with potassium hydrogen fluoride (KHF₂).
-
Boronic Anhydrides (Boroxines): Boronic acids are prone to dehydration, forming cyclic trimers (boroxines) or linear oligomers, which can be difficult to separate from the final product.[3]
-
Hydrolysis Product: The trifluoroborate can hydrolyze back to the corresponding boronic acid, especially in the presence of moisture or acidic conditions.[4][5]
-
Protodeboronation Product (2-fluorobenzaldehyde): Loss of the entire boron-containing moiety, which can occur under harsh conditions.[6]
-
Oxidation Product (2-fluoro-5-carboxyphenyltrifluoroborate): The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
Q2: How should I properly store this compound to maintain its purity?
A2: Organotrifluoroborate salts are generally more stable to air and moisture than their boronic acid counterparts.[7] However, to ensure long-term stability and prevent slow hydrolysis, the product should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
Q3: What are the recommended analytical techniques for assessing the purity of my final product?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
NMR Spectroscopy: ¹H NMR is excellent for identifying organic impurities like the protodeboronation product or residual solvents. ¹⁹F NMR is particularly powerful for distinguishing the trifluoroborate anion (-BF₃⁻) from hydrolyzed intermediates or unreacted boronic acid. ¹¹B NMR can also confirm the tetracoordinate boron species.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) operating in negative electrospray ionization mode is effective for confirming the exact mass of the trifluoroborate anion.[9]
-
Liquid Chromatography (LC): Techniques like UPLC or HPLC coupled with a UV or MS detector can effectively separate and quantify the target compound from its impurities.[10][11]
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My final product is a sticky solid or oil, not the expected white crystalline powder. What went wrong?
A4: This is a common issue that typically points to the presence of impurities that disrupt the crystal lattice of the final product.
-
Causality: The most likely culprits are residual boronic acid and its corresponding boroxine anhydrides.[3] Boroxines are often amorphous, sticky solids. The presence of excess solvent can also lead to a non-crystalline product.
-
Troubleshooting Steps:
-
Verify Complete Conversion: Before workup, ensure the reaction has gone to completion. If possible, take an aliquot of the reaction mixture and analyze it by ¹⁹F NMR. The disappearance of the starting boronic acid signal and the appearance of the sharp trifluoroborate signal are key indicators.
-
Optimize Precipitation: The product is typically isolated by precipitation. Ensure you are using an appropriate solvent system (e.g., precipitating from methanol/water) and that the mixture has been stirred for an adequate amount of time at a cool temperature to maximize crystalline solid formation.[7]
-
Purification: Do not use silica gel chromatography for purification. The acidic nature of silica gel can promote rapid hydrolysis of the trifluoroborate back to the boronic acid.[5] Instead, perform a recrystallization. See Protocol 2 for a detailed method.
-
Q5: My NMR analysis shows a significant amount of unreacted 2-fluoro-5-formylphenylboronic acid in the final product. How can I improve the conversion?
A5: Incomplete conversion is usually due to stoichiometry issues or insufficient reaction time.
-
Causality: The reaction between a boronic acid and potassium hydrogen fluoride (KHF₂) is an equilibrium process.[2][12] To drive the reaction towards the product, an excess of KHF₂ is typically used.
-
Troubleshooting Steps:
-
Check KHF₂ Stoichiometry: Use a sufficient excess of KHF₂. A common starting point is 3-4 equivalents relative to the boronic acid.[7]
-
Increase Reaction Time/Temperature: While the reaction is often fast, ensure it has been stirred for at least 15-30 minutes at room temperature to reach equilibrium. Gentle warming may be necessary for less reactive substrates, but be cautious of potential side reactions.
-
Solvent Choice: The reaction is typically performed in a solvent like methanol where the starting boronic acid is soluble, but the resulting potassium trifluoroborate salt is less soluble, helping to drive the reaction forward through precipitation (Le Châtelier's principle).[7]
-
Q6: I've identified 2-fluorobenzaldehyde in my product. What causes this protodeboronation, and how can I prevent it?
A6: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.
-
Causality: This side reaction is often promoted by harsh acidic or basic conditions, elevated temperatures, or the presence of certain transition metals.[6] While trifluoroborates are generally more resistant to protodeboronation than boronic acids, it can still occur, especially during prolonged workup procedures.[1]
-
Troubleshooting Steps:
-
Maintain Mild Conditions: Avoid strong acids or bases during the synthesis and workup. The use of KHF₂ provides a sufficiently mild environment for the conversion.
-
Minimize Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily or for extended periods.
-
Purification Strategy: If protodeboronation is a significant issue, purification by recrystallization is often effective at removing this less polar impurity.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues based on initial analytical data.
Experimental Protocols
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale | Typical Recovery |
| Acetonitrile | Good solubility at high temperature, poor solubility at room temperature. Excellent for yielding high-purity crystalline material.[7] | 75-90% |
| Methanol / Water | Dissolves well in hot methanol; addition of water as an anti-solvent induces crystallization. | 70-85% |
| Acetone / Hexanes | High solubility in acetone; addition of hexanes as an anti-solvent can induce precipitation. | 65-80% |
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of organotrifluoroborates.[2][7]
-
Dissolution: In a suitable flask, dissolve 2-fluoro-5-formylphenylboronic acid (1.0 eq) in methanol (approx. 3-4 mL per gram of boronic acid).
-
Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.5 eq) dropwise over 5-10 minutes. A white precipitate should begin to form immediately.
-
Reaction: Stir the resulting slurry vigorously at room temperature for 30 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then with diethyl ether to remove any remaining soluble impurities and to aid in drying.
-
Drying: Dry the product under high vacuum to a constant weight. The product should be a fine, white crystalline solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot acetonitrile required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold acetonitrile and dry under high vacuum.
References
-
Loy, R. N., & Jacobsen, E. N. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(11), 1825-1836. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 6(25), 4535–4537. [Link]
-
Skaff, O., & Jolliffe, K. A. (2005). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 102(35), 12304–12309. [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]
-
Molander, G. A., & Figueroa, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(6), 837–840. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(4), 1169–1180. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4428–4431. [Link]
-
Li, Z., & Burke, M. D. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Communications, 7, 12386. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Siddiqui, M. R., et al. (2018). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Analysis, 8(4), 215-223. [Link]
-
PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325. [Link]
-
Reagen, W. K., et al. (2003). Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. Journal of environmental monitoring, 5(6), 915–922. [Link]
-
ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current pharmaceutical analysis, 13(1), 3–10. [Link]
Sources
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- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. fishersci.com [fishersci.com]
- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium (5-fluoro-2-formylphenyl)trifluoroborate | Benchchem [benchchem.com]
Technical Support Center: Increasing the Rate of Suzuki-Miyaura Reactions with Substituted Aryltrifluoroborates
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to enhancing your Suzuki-Miyaura cross-coupling reactions utilizing substituted aryltrifluoroborates. This guide is designed to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only troubleshoot but also to proactively optimize your synthetic strategies.
Section 1: Troubleshooting Guide for Sluggish Reactions
Researchers often encounter reactions that are slow or result in low yields. This section provides a systematic approach to diagnosing and resolving these common issues.
| Observation/Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the specific electronic or steric properties of your substrates. Standard catalysts like Pd(PPh₃)₄ can be inefficient for electron-deficient or hindered aryltrifluoroborates. 2. Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities, leading to deactivation. 3. Suboptimal Base: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can hinder the reaction.[1][2] 4. Aryltrifluoroborate Instability: While generally stable, some substituted aryltrifluoroborates can undergo protodeboronation, especially under harsh conditions.[3] | 1. Catalyst & Ligand Optimization: a. For Electron-Deficient/Hindered Substrates: Employ more electron-rich and sterically bulky phosphine ligands (e.g., S-Phos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands stabilize the active Pd(0) catalyst and promote oxidative addition.[1] b. Screening: Conduct small-scale parallel experiments to screen a variety of palladium precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands.[3] 2. Rigorous Inert Atmosphere: a. Ensure all reagents and solvents are thoroughly degassed. b. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. 3. Base Selection: a. Inorganic Bases: Cs₂CO₃ is often highly effective, particularly for challenging couplings.[6] K₃PO₄ and K₂CO₃ are also common choices.[1][3] b. Rationale: The base facilitates the formation of the active boronate species required for transmetalation.[1][7] The choice of base can influence the rate of this step and overall reaction efficiency. 4. Controlled Reaction Conditions: a. Use the mildest effective temperature to minimize decomposition. b. Consider a "slow-release" strategy where the boronic acid is generated in situ from the trifluoroborate, which can sometimes mitigate side reactions.[8] |
| Slow Reaction Rate | 1. Poor Substrate Solubility: Aryltrifluoroborate salts may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction.[9] 2. Inefficient Transmetalation: This key step in the catalytic cycle can be slow, particularly for sterically hindered or electron-poor substrates.[6][10] 3. Water Content: The amount of water in the solvent system can significantly impact the reaction rate.[11] | 1. Solvent System Optimization: a. Solvent Mixtures: Employ biphasic solvent systems like toluene/water or THF/water to improve the solubility of both the organic substrates and the inorganic base.[12][13] Alcoholic solvents like isopropanol/water can also be effective.[14] b. Rationale: Improved solubility ensures a homogeneous reaction environment, increasing the frequency of effective molecular collisions. 2. Promoting Transmetalation: a. Ligand Choice: As mentioned, bulky, electron-rich ligands can accelerate this step.[4] b. Base Effect: The base is directly involved in the formation of the species that undergoes transmetalation. Experiment with different bases to find the optimal one for your specific substrate combination.[1] 3. Tuning Water Content: a. While some water is often necessary, excessive amounts can promote unwanted side reactions. Systematically vary the ratio of organic solvent to water (e.g., 10:1, 5:1) to find the optimal balance.[3] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Protodeboronation: The C-B bond of the aryltrifluoroborate is cleaved by a proton source, leading to the formation of an arene byproduct. This is more common with electron-rich aryltrifluoroborates. 2. Homocoupling: The aryl halide or the organoboron reagent couples with itself. 3. Phenol Formation: Hydrolysis of the aryltrifluoroborate can lead to the corresponding boronic acid, which can then be oxidized to a phenol.[15] | 1. Minimizing Protodeboronation: a. Anhydrous Conditions (with caution): While aryltrifluoroborates are more resistant to protodeboronation than boronic acids, minimizing water can sometimes be beneficial.[4] However, some water is often required for the reaction to proceed. b. Base Choice: Use a non-nucleophilic base to disfavor protonolysis. 2. Suppressing Homocoupling: a. Controlled Catalyst Loading: Use the lowest effective catalyst loading. b. Slow Addition: In some cases, slow addition of one of the coupling partners can minimize its concentration and thus reduce the rate of homocoupling. 3. Preventing Phenol Formation: a. Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. b. In Situ Hydrolysis: The controlled, in situ hydrolysis of the aryltrifluoroborate to the boronic acid is a key aspect of the reaction, and the presence of fluoride from this process can help inhibit side reactions.[13][15] |
Troubleshooting Workflow
For a systematic approach to problem-solving, refer to the following workflow diagram:
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium aryltrifluoroborates over boronic acids?
A1: Potassium aryltrifluoroborates offer several key advantages. They are typically crystalline, monomeric solids that are easy to handle and weigh accurately.[9] They exhibit greater stability towards air and moisture and are less prone to protodeboronation compared to their corresponding boronic acids.[1][4] This enhanced stability allows for a wider range of functional groups to be tolerated in the molecule.[3][12][16]
Q2: How does the electronic nature of the substituents on the aryltrifluoroborate affect the reaction rate?
A2: The electronic properties of the substituents have a significant impact. Electron-donating groups on the aryltrifluoroborate can enhance the rate of solvolysis, which is thought to be a key step preceding transmetalation.[17][18][19] Conversely, strong electron-withdrawing groups can retard the rate of solvolysis and may also decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[10][17]
Q3: What is the specific role of the base in reactions with aryltrifluoroborates?
A3: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[1] It is believed to facilitate the formation of a palladium-hydroxo or palladium-alkoxo complex, which is a key intermediate for the subsequent transmetalation step.[2] The base also neutralizes the acid generated during the reaction and is involved in the formation of the active boronate species from the aryltrifluoroborate.[1][7]
Q4: Can aryl chlorides be used as coupling partners with aryltrifluoroborates?
A4: Yes, aryl chlorides can be successfully coupled with aryltrifluoroborates, although they are generally less reactive than aryl bromides or iodides.[1] These reactions typically require more forcing conditions, such as higher temperatures and, crucially, the use of highly active catalyst systems. Catalyst systems employing bulky, electron-rich phosphine ligands like S-Phos or N-heterocyclic carbenes are often necessary to achieve good yields with aryl chlorides.[4][5]
Q5: Is it necessary to have water in the reaction mixture?
A5: In many cases, a controlled amount of water is beneficial or even essential. Water facilitates the hydrolysis of the aryltrifluoroborate to the corresponding boronic acid or a related species, which is the active participant in the transmetalation step.[15] It also helps to dissolve the inorganic base. However, the optimal amount of water can vary, and in some systems, an excess can lead to unwanted side reactions.[11]
Section 3: Experimental Protocol
General Procedure for a Suzuki-Miyaura Coupling of a Substituted Aryltrifluoroborate with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (or other suitable phosphine ligand)
-
Potassium Aryltrifluoroborate (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)[3]
-
Toluene and deionized water (e.g., 10:1 v/v)[3]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), the potassium aryltrifluoroborate (1.1 equiv), and the base (3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1, to achieve a concentration of ~0.25 M with respect to the aryl bromide).[3]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 4: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation , where the aryl group from the activated aryltrifluoroborate (Ar') replaces the halide on the palladium center. The final step is reductive elimination , which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
References
-
Doo, S. et al. (2021). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Dreher, S. D. et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Butters, M. et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. Available at: [Link]
-
Vedejs, E. et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Ting, R. et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Butters, M. et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition. Available at: [Link]
-
SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Available at: [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]
-
ResearchGate. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Available at: [Link]
-
Molander, G. A. et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available at: [Link]
-
Yang, Q. et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
ChemOrgChem. (2022, November 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved | [Video]. YouTube. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boron Reagents in Suzuki-Miyaura Coupling: Potassium 2-fluoro-5-formylphenyltrifluoroborate vs. 2-fluoro-5-formylphenylboronic acid
In modern organic synthesis, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds.[1] The choice of the organoboron nucleophile is paramount to the success, efficiency, and reproducibility of this transformation. This guide provides an in-depth, data-supported comparison between two closely related yet functionally distinct reagents: the traditional 2-fluoro-5-formylphenylboronic acid and its increasingly popular surrogate, potassium 2-fluoro-5-formylphenyltrifluoroborate.
This analysis moves beyond a simple cataloging of features to explain the fundamental chemical principles that govern their respective performance, empowering researchers to make strategically sound decisions for their synthetic campaigns.
The Core Dilemma: Reactivity vs. Stability
The central challenge when working with many boronic acids, especially those bearing electron-withdrawing or ortho-substituents like the fluoro group in 2-fluoro-5-formylphenylboronic acid, is their inherent instability.[2] This instability manifests in several key degradation pathways that can compromise reaction outcomes:
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, an undesired side reaction often accelerated by the basic and aqueous conditions typical of Suzuki couplings.[2] Ortho-fluorinated aryl boronic acids are particularly susceptible to this process.
-
Oxidative Degradation: The vacant p-orbital on the tricoordinate boron atom is vulnerable to attack by oxygen, leading to decomposition.
-
Boroxine Formation: Boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This complicates accurate mass measurement and stoichiometry, leading to reproducibility issues.[4]
Potassium organotrifluoroborates were developed precisely to overcome these limitations.[5] They serve as a robust, "protected" form of boronic acids.[6][7] The boron atom in a trifluoroborate salt is tetracoordinate and anionic, a stable configuration that shields the C–B bond from both protic and oxidative cleavage.[6][7] This structural difference imparts significant advantages in handling, storage, and, in many cases, reaction performance.
Head-to-Head Comparison: Key Performance Attributes
| Feature | 2-fluoro-5-formylphenylboronic acid | This compound | Causality and Field Insights |
| Chemical Stability | Prone to protodeboronation, oxidation, and boroxine formation.[2][4] Limited shelf-life. | Exceptionally stable to air and moisture.[8][9] Can be stored indefinitely without degradation. | The tetracoordinate boron in the trifluoroborate is saturated, protecting the C-B bond. This makes it ideal for multi-step syntheses where the boron moiety must endure various reaction conditions.[5] |
| Physical State & Handling | Often waxy or amorphous solids, can be difficult to purify and handle.[4] | Crystalline, free-flowing solids.[3] Easy to weigh accurately. | The stable, monomeric, and crystalline nature of trifluoroborates ensures consistent quality and stoichiometry, which is critical for reproducible, high-throughput screening and scale-up operations. |
| Activation Mechanism | Activated by base (e.g., K₂CO₃, Cs₂CO₃) to form a nucleophilic "ate" complex, [R-B(OH)₃]⁻, which enters the catalytic cycle.[10] | Requires in situ hydrolysis (typically under aqueous basic conditions) to release the boronic acid, which is then activated by the base.[11][12] | The trifluoroborate acts as a slow-release reservoir of the active boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing degradation and homocoupling side reactions.[12] |
| Reaction Performance | Can provide high yields under optimized conditions, but susceptible to yield loss from degradation, requiring careful control.[13] | Often provides more consistent and higher yields, especially with sensitive substrates, due to minimized side reactions.[14][15] | While the boronic acid may appear more "reactive," this can be a detriment. The trifluoroborate's controlled release often leads to a cleaner reaction profile and a more reliable outcome, reducing the need for extensive optimization. |
| Stoichiometry | Often requires an excess (1.5-2.5 equiv.) to compensate for decomposition and drive reactions to completion.[4][7] | Can often be used in near-stoichiometric amounts (1.1-1.2 equiv.) due to higher stability.[15] | Using less excess of the boron reagent simplifies purification by reducing boron-containing byproducts, a significant advantage in process chemistry. |
Mechanistic Divergence and Convergence
While both reagents ultimately deliver the same aryl fragment to the palladium catalyst, their entry points into the catalytic cycle differ. The trifluoroborate salt requires an initial hydrolysis step to generate the active boronic acid species.
Caption: Activation pathways and entry into the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points. Optimization may be necessary based on the specific aryl halide coupling partner.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki Coupling with 2-fluoro-5-formylphenylboronic acid
This protocol is optimized for speed to minimize protodeboronation of the unstable boronic acid, employing a highly active catalyst system.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-fluoro-5-formylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 2-fluoro-5-formylphenylboronic acid, and the palladium precatalyst.
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of dioxane) via syringe.
-
Add the aqueous K₃PO₄ solution via syringe.
-
Stir the mixture vigorously at the desired temperature (starting at room temperature and heating to 60-80 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS. Reaction is often complete within 1-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Suzuki Coupling with this compound
This protocol utilizes conditions known to facilitate the necessary hydrolysis of the trifluoroborate salt for efficient coupling.[15][16]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Solvent: Toluene/Water or Ethanol/Water mixture (e.g., 4:1 v/v, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and thoroughly purge with an inert atmosphere (e.g., argon).
-
Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
Both 2-fluoro-5-formylphenylboronic acid and its potassium trifluoroborate salt are valuable reagents for introducing the 2-fluoro-5-formylphenyl moiety. The choice between them is a strategic one based on the specific demands of the synthesis.
-
Choose 2-fluoro-5-formylphenylboronic acid for rapid, well-established coupling reactions where you have a highly active catalyst system and can ensure careful handling to mitigate stability issues. It may be slightly more cost-effective for single, straightforward transformations.
-
Choose this compound for applications demanding the highest levels of reproducibility, reliability, and convenience. It is the superior choice for multi-step syntheses, high-throughput screening campaigns, and reactions with sensitive or challenging coupling partners where minimizing side reactions is critical. Its exceptional benchtop stability simplifies logistics and ensures stoichiometric precision, making it a more robust and trustworthy reagent for complex drug development programs.[6][9][17]
Ultimately, the enhanced stability and handling characteristics of the trifluoroborate salt often translate to more reliable and cleaner reaction outcomes, justifying its use as a first-choice reagent in modern synthetic chemistry.
References
- A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt. (2025). Benchchem.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. (2025). Benchchem.
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. (2025). Benchchem.
- Molander, G., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development.
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development.
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. (2025). Benchchem.
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 77(18), 7937–7949. Available at: [Link]
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ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2010). ChemInform. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
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A Comparative Guide to the Stability of Organotrifluoroborates and Boronic Acids
For researchers, scientists, and drug development professionals engaged in modern synthetic chemistry, the choice of reagents is paramount to achieving reproducible and high-yielding results. Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars of contemporary organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the practical application of boronic acids is often hampered by their variable stability. This guide provides an in-depth comparison of the stability of boronic acids and their corresponding potassium organotrifluoroborate salts, offering experimental insights and practical guidance for their use.
The Structural Basis of Stability: A Tale of Two Borons
The fundamental differences in the stability of boronic acids and organotrifluoroborates can be traced directly to the coordination state and electronic nature of the boron atom.
Boronic Acids: Tricoordinate and Electrophilic
Boronic acids feature a trivalent, sp²-hybridized boron atom with a trigonal planar geometry.[1] This configuration leaves the boron atom with a vacant p-orbital, rendering it electron-deficient and Lewis acidic.[2][3] This inherent electrophilicity is the root of their reactivity and, concurrently, their instability. They are susceptible to attack by nucleophiles and can undergo undesirable side reactions.
A significant practical challenge with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium between the monomeric acid and the boroxine complicates accurate stoichiometry in reactions and can affect reproducibility.[6]
Caption: Equilibrium between a boronic acid and its cyclic trimer, boroxine.
Organotrifluoroborates: Tetracoordinate and Stabilized
In contrast, potassium organotrifluoroborates (R-BF₃K) feature a tetracoordinate, sp³-hybridized boron atom.[7] The boron center is part of a stable, anionic 'ate' complex, where the strong electronegativity of the three fluorine atoms and the resulting negative charge satisfy boron's Lewis acidity internally.[8] This tetracoordinate structure effectively "protects" the boron atom, making it less susceptible to the degradation pathways that affect boronic acids.[7][9] Consequently, organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4][10]
Caption: Workflow for the synthesis of potassium phenyltrifluoroborate.
Protocol 2: Assessing Hydrolytic Stability via ¹⁹F NMR
This protocol outlines a general method to compare the rate of hydrolysis of an organotrifluoroborate to its corresponding boronic acid under specific conditions.
Objective: To quantify the rate of hydrolysis of an organotrifluoroborate in a buffered solution.
Methodology:
-
Sample Preparation: Prepare a stock solution of the potassium organotrifluoroborate of interest in a suitable solvent (e.g., DMSO-d₆). Prepare a buffered aqueous solution (e.g., phosphate or TRIS buffer at pH 7.0 in D₂O). [6]2. Reaction Initiation: In an NMR tube, combine the organotrifluoroborate stock solution and the buffered D₂O solution at a known concentration and temperature (e.g., 37 °C).
-
NMR Acquisition: Immediately acquire a ¹⁹F NMR spectrum (Time = 0). The [R-BF₃]⁻ anion will have a characteristic signal.
-
Time-Course Monitoring: Continue to acquire ¹⁹F NMR spectra at regular intervals over a period of 24-48 hours.
-
Data Analysis: The hydrolysis of the [R-BF₃]⁻ species to the boronic acid results in the disappearance of its ¹⁹F NMR signal. Integrate the signal at each time point relative to an internal standard to determine the concentration of the remaining trifluoroborate. Plot the concentration versus time to determine the rate of hydrolysis. [11]
The Suzuki-Miyaura Coupling: A Case Study in Stability and Reactivity
While organotrifluoroborates are more stable, their participation in cross-coupling reactions paradoxically requires their conversion back to a trivalent boron species, typically the boronic acid, in situ. [7][9]
Caption: Role of organotrifluoroborate as a stable precursor for the active boronic acid in Suzuki-Miyaura coupling.
The key advantage here is the slow and controlled release of the often-unstable boronic acid. [11][12]By generating the boronic acid at a low, steady concentration, its lifetime in the reaction mixture is minimized, which in turn suppresses common side reactions like protodeboronation and oxidative homocoupling. [11][13]This makes organotrifluoroborates superior reagents for reactions involving sensitive substrates or when high fidelity is required.
Conclusion and Practical Recommendations
The evidence unequivocally demonstrates that potassium organotrifluoroborates offer superior stability compared to their boronic acid counterparts. This enhanced stability is not merely a matter of convenience but a critical feature that translates into tangible benefits in the laboratory.
-
For Storage and Handling: Organotrifluoroborates are the reagents of choice. Their crystalline, air- and moisture-stable nature ensures a long shelf-life and simplifies handling, eliminating the need for gloveboxes or inert atmospheres in many cases. [4][14]* For Reaction Reproducibility: The well-defined, monomeric structure of organotrifluoroborates circumvents the stoichiometry problems associated with the boronic acid/boroxine equilibrium, leading to more consistent and reproducible outcomes. [7]* For Sensitive Substrates: When working with unstable boronic acids (e.g., many heteroaryl, alkenyl, or alkyl variants), converting them to their trifluoroborate salts is a highly effective strategy. The trifluoroborate acts as a robust protecting group that can be carried through multiple synthetic steps and then activated for cross-coupling when needed. [6][15][16] In summary, while boronic acids remain vital tools, understanding their stability limitations is essential. Potassium organotrifluoroborates should be viewed not just as alternatives, but as next-generation reagents that provide a powerful solution to the inherent instability of many trivalent organoboron compounds, thereby expanding the scope and reliability of modern organic synthesis.
References
- Benchchem. Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Chem-Station. Organotrifluoroborate Salts. (2015).
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available from: [Link]
- Halliwell, D. G. (Ed.). (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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Wikipedia. Boronic acid. Available from: [Link]
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Molander, G. A., & Canturk, B. (2009). A general, mild, and efficient method for the hydrolysis of organotrifluoroborates to unveil organoboronic acids using silica gel and H₂O. Organic letters, 11(11), 2465–2468. Available from: [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. Available from: [Link]
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Boron Molecular. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). Available from: [Link]
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Wikipedia. Organotrifluoroborate. Available from: [Link]
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Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Available from: [Link]
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ResearchGate. Recent Advances in Organotrifluoroborates Chemistry. (2007). Available from: [Link]
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TeBoco. Understanding Boronic Acids: Properties and Synthesis Uses. Available from: [Link]
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DeTuri, M. F. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. Available from: [Link]
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ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
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Wikipedia. Organoboron chemistry. Available from: [Link]
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UH Institutional Repository. STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. (2015). Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available from: [Link]
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Kim, H. J., et al. (2021). Boronate ester-based self-healing polymeric materials. Journal of Materials Chemistry A, 9(22), 12894-12921. Available from: [Link]
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PharmiWeb.com. A Comprehensive Overview of Boronic Acids & Derivatives. (2025). Available from: [Link]
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openPR. The Things You Need To Know About Boronic Acids. (2020). Available from: [Link]
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ResearchGate. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. (2015). Available from: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available from: [Link]
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Dhudshia, B., & Tiburcio, J. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available from: [Link]
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Slideshare. Organoborane or Organoboron compounds. (2018). Available from: [Link]
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Li, Y., et al. (2022). Theoretical Design of Stable Pentacoordinate Boron Compounds. ACS Omega, 7(2), 2345–2352. Available from: [Link]
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ResearchGate. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. (2016). Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
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Analytical techniques for characterizing products from Potassium 2-fluoro-5-formylphenyltrifluoroborate
An In-Depth Guide to the Analytical Characterization of Products Derived from Potassium 2-fluoro-5-formylphenyltrifluoroborate
Introduction: The Versatility of this compound in Modern Synthesis
This compound is a highly versatile and increasingly important reagent in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules. As bench-stable surrogates for boronic acids, organotrifluoroborates offer enhanced stability and reactivity, making them ideal partners in a variety of cross-coupling reactions. The presence of three distinct functional handles—the trifluoroborate moiety for cross-coupling, the ortho-fluorine atom for modulating electronic properties, and the formyl group for subsequent derivatization—makes this reagent a powerful building block.
Products derived from this starting material are frequently advanced as intermediates in drug discovery pipelines. Consequently, their unambiguous structural characterization and purity assessment are not merely procedural formalities; they are critical, non-negotiable requirements for advancing a research program. This guide, intended for researchers and drug development professionals, provides a comparative overview of the essential analytical techniques required to comprehensively characterize the products of common reactions involving this compound, such as Suzuki-Miyaura couplings, reductive aminations, and Wittig reactions. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure scientific integrity and trustworthiness in your results.
Core Analytical Workflow: A Multi-Technique Approach
A single analytical technique is never sufficient for the complete characterization of a novel compound. A robust and self-validating analytical package relies on the synergy of multiple orthogonal techniques. The primary methods for characterizing products from this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful tool for the unambiguous determination of molecular structure. For products derived from 2-fluoro-5-formylphenyltrifluoroborate, a suite of NMR experiments is essential.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. In a typical Suzuki-Miyaura product, one would expect to see the disappearance of the trifluoroborate signals and the appearance of new aromatic signals from the coupled partner. The aldehyde proton, a sharp singlet typically found between 9.8 and 10.2 ppm, is a key diagnostic handle to track.
-
¹³C NMR: Complements ¹H NMR by providing a spectrum of the carbon backbone. The carbonyl carbon of the formyl group is a distinctive peak, usually appearing around 190 ppm.
-
¹⁹F NMR: This is a critical experiment. The starting material exhibits a characteristic signal for the aryl-F at approximately -112.5 ppm and a broad signal for the BF₃ group around -134.2 ppm.[1] Upon successful reaction, the BF₃ signal will disappear, while the aryl-F signal will remain, likely with a slight shift in its chemical environment, confirming its retention in the final product.
-
¹¹B NMR: While less common in routine characterization, ¹¹B NMR can be used to definitively confirm the consumption of the trifluoroborate starting material, which typically shows a signal around 3-5 ppm.
Causality in NMR Analysis: The choice to run these specific NMR experiments is driven by the need to account for every key atom in the starting material. ¹H and ¹³C NMR define the organic scaffold, ¹⁹F NMR confirms the integrity of the fluorinated ring, and the absence of the starting material's ¹⁹F BF₃ signal provides strong evidence of reaction completion.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for a longer period (e.g., 1-2 hours, >1024 scans) due to the low natural abundance of ¹³C.
-
¹⁹F NMR: This is a high-sensitivity nucleus; acquisition is typically rapid (<5 minutes).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra appropriately (e.g., residual solvent peak for ¹H and ¹³C).
Mass Spectrometry (MS): Confirming Molecular Identity
MS is indispensable for confirming the molecular weight of the product, providing a crucial piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to determine the elemental formula.
Choosing the Right Ionization Technique: The reaction products are often polar and non-volatile, making techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more suitable than Electron Impact (EI).[2] ESI is particularly effective for these compounds, often yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Isotopic Pattern Analysis: The presence of boron's natural isotopes (¹⁰B at ~20% and ¹¹B at ~80%) in any unreacted or side-product organoboron species can create characteristic isotopic patterns in the mass spectrum, aiding in their identification.[3][4]
Data Presentation: Expected MS Data for a Suzuki Product
| Parameter | Expected Value | Rationale |
| Ionization Mode | ESI Positive | The product is likely to be stable as a protonated species. |
| Adduct | [M+H]⁺ | Protonation is a common ionization pathway in ESI. |
| Calculated Mass | e.g., 215.0614 | For C₁₃H₉FO (coupling with phenylboronic acid). |
| Observed Mass | e.g., 215.0611 | Should be within 5 ppm of the calculated mass. |
Chromatographic Methods: The Ultimate Test of Purity
Assessing the purity of a compound is paramount, especially in a drug development context. HPLC is the primary technique for this purpose.
Challenges in Method Development: Analyzing organoboron compounds and their derivatives can be challenging. Boronic acids, which may be formed via hydrolysis of the starting material, can exhibit poor peak shape and retention on standard silica-based C18 columns.[5] The formyl group can also interact with the stationary phase.
Strategic Column and Mobile Phase Selection:
-
For General Purity: A modern, end-capped C18 column (e.g., Waters XSelect™, Agilent ZORBAX) is a good starting point.
-
For Boronic Acid Impurities: Specialized columns designed for polar analytes or mixed-mode columns may be necessary to achieve good peak shape and retention.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks. A gradient elution is typically required to separate the starting material, product, and any impurities.
An alternative approach for selective detection involves post-column derivatization. For instance, reaction with alizarin can produce fluorescent complexes with boronic acid species, enabling their selective and sensitive detection.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural connectivity like NMR, it serves as an excellent confirmatory tool.
Key Diagnostic Bands: For products derived from 2-fluoro-5-formylphenyltrifluoroborate, the most informative regions of the IR spectrum are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.[9][10] The position of this band is sensitive to the electronic environment; its shift relative to the starting material can provide subtle structural clues.
-
C-H Stretch (Aldehyde): Two weak but characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹.[10] The presence of this pair is highly diagnostic for an aldehyde.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[9]
-
C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.[9]
Comparative Analysis: By comparing the FTIR spectrum of the product to that of the starting material, one can quickly confirm the retention or transformation of the key functional groups. For example, in a Wittig reaction, the disappearance of the C=O stretch and the appearance of a C=C alkene stretch would confirm the desired transformation.
Comparison of Primary Analytical Techniques
| Technique | Primary Information Provided | Sensitivity | Key Advantage | Key Limitation |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Low (mg scale) | Unambiguous structural elucidation | Requires pure sample; relatively slow |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | High (ng-µg) | Fast and highly accurate mass determination | Provides no information on connectivity |
| HPLC | Purity, number of components, quantitative analysis | High (ng-µg) | Gold standard for purity assessment | Method development can be time-consuming |
| FTIR Spectroscopy | Presence/absence of functional groups | Medium (µg-mg) | Very fast, simple sample preparation | Provides limited structural information |
Conclusion: An Integrated and Authoritative Approach
The characterization of products from this compound demands a meticulous, multi-faceted analytical approach. Relying on a single technique is insufficient and scientifically unsound. The synergistic use of NMR spectroscopy for structural proof, high-resolution mass spectrometry for molecular formula confirmation, HPLC for purity verification, and FTIR for functional group analysis constitutes a robust, self-validating system. By understanding the strengths and limitations of each technique and applying them strategically, researchers can generate the high-quality, trustworthy data required to accelerate discovery and development programs.
References
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Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. Available from: [Link]
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Zhang, H., & Cui, M. (2011). Mass spectrometnc analysis for organic boron compounds. In International Conference on Multimedia Technology (pp. 4335-4338). IEEE. Available from: [Link]
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Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 178-183. Available from: [Link]
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Xu, L. H., et al. (2014). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Request PDF on ResearchGate. Available from: [Link]
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Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available from: [Link]
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Duval, F. L., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. Chapter 7: Analytical Methods. National Center for Biotechnology Information. Available from: [Link]
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Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry, 32, 128-138. ACS Publications. Available from: [Link]
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Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Available from: [Link]
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A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of Potassium 2-fluoro-5-formylphenyltrifluoroborate Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The choice of analytical technique can significantly impact the understanding of reaction kinetics, mechanism, and endpoint determination. This guide provides an in-depth analysis of the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving Potassium 2-fluoro-5-formylphenyltrifluoroborate, a versatile building block in organic synthesis. We will explore the unique advantages of ¹⁹F NMR and compare its performance against other common analytical methods, supported by experimental insights and protocols.
Introduction to this compound and the Power of ¹⁹F NMR
This compound is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its stability, ease of handling, and reactivity make it an attractive precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of two distinct fluorine environments—a single fluorine atom on the aromatic ring and three equivalent fluorine atoms in the trifluoroborate group—makes this molecule an ideal candidate for analysis by ¹⁹F NMR spectroscopy.
¹⁹F NMR is a powerful analytical technique for several key reasons. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to high sensitivity.[3][4] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, which minimizes signal overlap and simplifies spectral analysis.[5][6] This high sensitivity and wide chemical shift dispersion make ¹⁹F NMR an excellent tool for quantitative analysis and reaction monitoring, often providing clearer and more easily interpretable data than other methods.[7][8]
Comparative Analysis of Analytical Techniques for Reaction Monitoring
While several techniques can be employed to monitor the progress of a chemical reaction, ¹⁹F NMR offers a unique set of advantages for reactions involving fluorinated compounds. Below is a comparative guide to help researchers choose the most appropriate method for their needs.
| Technique | Advantages | Disadvantages | Best Suited For |
| ¹⁹F NMR | - High sensitivity and 100% natural abundance of ¹⁹F.[3] - Wide chemical shift range reduces signal overlap.[5][6] - Provides direct structural information about the fluorine-containing species. - Non-destructive.[7] - Quantitative without the need for response factors if proper parameters are used.[8] | - Requires a fluorinated starting material or product. - Higher initial instrument cost compared to some other techniques. | - Reactions involving fluorinated compounds. - Quantitative analysis and kinetic studies.[7] - Complex reaction mixtures where ¹H NMR spectra may be crowded.[9] |
| ¹H NMR | - Ubiquitous in chemistry labs. - Provides detailed structural information. - Can be quantitative. | - Signal overlap in complex mixtures can make interpretation difficult. - Solvent signals can obscure regions of the spectrum. | - General reaction monitoring for a wide range of organic reactions. |
| LC-MS | - High sensitivity and selectivity. - Can analyze complex mixtures. - Provides molecular weight information. | - Requires chromophores for UV detection or ionizable functional groups for MS. - Quantitative analysis requires calibration curves with authentic standards. - Can be destructive. | - Potency determinations and impurity profiling. - Analysis of non-volatile and thermally labile compounds. |
| GC-MS | - Excellent separation efficiency for volatile compounds. - High sensitivity. - Provides molecular weight and fragmentation information. | - Limited to volatile and thermally stable compounds. - Derivatization may be necessary for non-volatile compounds. | - Analysis of volatile reaction components and products. |
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction using ¹⁹F NMR
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[10] Potassium aryltrifluoroborates are excellent coupling partners in these reactions.[1][2] The following is a detailed protocol for monitoring the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction is shown below:
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the aryl bromide (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., S-Phos, 4 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Initiation: Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Sampling for NMR Analysis: At various time points (e.g., t = 0, 1h, 2h, 4h, and 24h), carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation for NMR:
-
Quench the aliquot with a small amount of water.
-
Extract the organic components with a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.
-
Add an internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene) for quantitative analysis.
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a spectrometer equipped with a fluorine-observe probe.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration for quantitative analysis.[6]
-
Proton decoupling is often not necessary for simple spectra but can be used to simplify complex multiplets.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the starting material and the product.
-
Calculate the reaction conversion by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.
-
Experimental Workflow Diagram
Caption: Workflow for monitoring a Suzuki-Miyaura coupling reaction using ¹⁹F NMR.
¹⁹F NMR Data Interpretation
The key to successful reaction monitoring with ¹⁹F NMR lies in the ability to distinguish between the signals of the starting material and the product.
Expected ¹⁹F NMR Spectra:
-
This compound (Starting Material): The ¹⁹F NMR spectrum of the starting material will exhibit two distinct signals:
-
A signal for the single fluorine atom on the aromatic ring (Ar-F ). The chemical shift of this fluorine will be influenced by the electron-withdrawing aldehyde group and the trifluoroborate group.
-
A signal for the three equivalent fluorine atoms of the trifluoroborate group (-BF₃ K). This signal is typically a sharp singlet.
-
-
Biaryl Product: In the ¹⁹F NMR spectrum of the biaryl product, the signal corresponding to the trifluoroborate group will have disappeared. The signal for the aromatic fluorine (Ar-F ) will have shifted, reflecting the new electronic environment of the biaryl system. This chemical shift change provides a clear indicator of product formation.
Monitoring Reaction Progress:
By acquiring ¹⁹F NMR spectra at different time points, one can observe the decrease in the intensity of the starting material signals and the concurrent increase in the intensity of the product signal. The ratio of these integrals provides a direct measure of the reaction conversion over time, allowing for the determination of reaction kinetics and the optimal reaction time.
Structural Representation of Fluorine Environments
Caption: Different fluorine environments in the starting material and product. (Note: The image source is a placeholder and would be replaced with actual chemical structures in a real application).
Advantages of ¹⁹F NMR for Analyzing this compound Reactions
-
Clarity and Simplicity: The ¹⁹F NMR spectra are often much simpler and cleaner than the corresponding ¹H NMR spectra, especially for complex molecules, due to the large chemical shift dispersion and the absence of background signals from naturally occurring fluorine compounds.[5][11]
-
Direct Observation of Key Transformations: The disappearance of the -BF₃K signal and the shift of the Ar-F signal provide unambiguous evidence of the desired transformation.
-
Quantitative Accuracy: With the use of an internal standard and appropriate acquisition parameters, ¹⁹F NMR can provide highly accurate quantitative data, allowing for precise determination of reaction yields and kinetics without the need for response factor correction.[7][8]
-
Mechanistic Insights: In some cases, ¹⁹F NMR can help identify reaction intermediates that contain fluorine atoms, providing valuable insights into the reaction mechanism.[9]
Conclusion
¹⁹F NMR spectroscopy is an exceptionally powerful and reliable tool for monitoring the reactions of this compound. Its high sensitivity, wide chemical shift range, and the simplicity of the resulting spectra make it a superior choice for quantitative analysis and mechanistic studies in many instances. By providing clear, unambiguous data, ¹⁹F NMR empowers researchers and drug development professionals to optimize reaction conditions, ensure product quality, and accelerate the development of new chemical entities.
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available from: [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
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Molander, G. A., & Ito, T. (2001). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 3(3), 393–396. Available from: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
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Nmr spectroscopy of fluorine 19. SlideShare. Available from: [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. Available from: [Link]
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Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. Available from: [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available from: [Link]
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Ye, H., et al. (2018). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 90(3), 2276–2282. Available from: [Link]
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Edwards, C. T., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(4), 403-411. Available from: [Link]
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James, A. D., et al. (2017). Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans. Drug Metabolism and Disposition, 45(8), 843-853. Available from: [Link]
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Holl, G., et al. (2014). Simultaneous 19F–1H Medium Resolution NMR Spectroscopy for Online Reaction Monitoring. Applied Magnetic Resonance, 45, 1239–1254. Available from: [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Available from: [Link]
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Shishin, A. V., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7856–7865. Available from: [Link]
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A Comparative Guide to LC-MS Methodologies for Monitoring Suzuki-Miyaura Cross-Coupling Reactions of Potassium 2-fluoro-5-formylphenyltrifluoroborate
In the landscape of modern pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The use of potassium organotrifluoroborates as coupling partners has gained significant traction due to their enhanced stability and ease of handling compared to their boronic acid counterparts.[3] Specifically, reactions involving functionalized substrates like potassium 2-fluoro-5-formylphenyltrifluoroborate demand robust and precise analytical monitoring to ensure optimal yield, purity, and reaction kinetics. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time monitoring of these critical transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why LC-MS for Reaction Monitoring?
Real-time monitoring of chemical reactions provides invaluable data for mechanistic understanding and process optimization.[1] While techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have their place, LC-MS offers unparalleled advantages for the analysis of polar, non-volatile compounds like this compound and its reaction products.[4][5] The key benefits include high selectivity, where co-eluting peaks can be resolved by their mass-to-charge ratio, and the ability to gain molecular weight information for reactants, intermediates, and products in complex reaction matrices.[5]
Comparative Analysis of LC-MS Methodologies
The successful implementation of an LC-MS method for monitoring the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. Below, we compare two primary approaches, highlighting the causality behind each experimental choice.
| Parameter | Method A: Reversed-Phase with Ammonium Acetate | Method B: Reversed-Phase with Formic Acid | Rationale & Discussion |
| Chromatography Column | C18 (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm) | A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent retention for a wide range of organic molecules.[6][7] The choice between different C18 columns often comes down to particle size and column dimensions, which affect resolution and analysis time. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water | Ammonium acetate provides a near-neutral pH, which can be advantageous for the stability of certain analytes.[8] It is also a volatile buffer, making it compatible with mass spectrometry.[9] Formic acid creates an acidic mobile phase (pH ~2.7), which is excellent for protonating basic compounds and often leads to sharp peak shapes for many analytes.[10][11][12] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC-MS due to its low viscosity and UV transparency. It is also compatible with ESI.[9] |
| Ionization Mode | ESI Negative (-) | ESI Positive (+) | ESI Negative is ideal for the direct detection of the trifluoroborate salt starting material as the [M-K]⁻ anion.[13] This provides high selectivity for the reactant. ESI Positive is generally more suitable for the coupled product and many organic molecules, which readily form [M+H]⁺ ions in the presence of formic acid.[10] |
| MS Detection | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM is used to monitor specific ions, providing high sensitivity for target analytes. MRM offers even greater specificity and is the gold standard for quantitative analysis in complex matrices by monitoring a specific fragmentation of a parent ion.[14][15][16] |
Causality Behind Experimental Choices: A Deeper Dive
The choice between Method A and Method B is not arbitrary and depends on the specific goals of the analysis.
-
Method A (Ammonium Acetate, ESI Negative): This approach is particularly well-suited for accurately tracking the consumption of the this compound starting material. The negative ionization mode directly detects the trifluoroborate anion, minimizing interference from other reaction components. The near-neutral pH of the ammonium acetate buffer can also be beneficial if the product or intermediates are sensitive to acidic conditions.[8]
-
Method B (Formic Acid, ESI Positive): This method excels at monitoring the formation of the cross-coupled product. The acidic mobile phase promotes protonation, leading to a strong [M+H]⁺ signal for the product in the mass spectrometer.[10] This is often the preferred method for quantitative analysis of product formation due to the high ionization efficiency of many coupled products in positive mode.
Experimental Workflow & Protocols
A robust experimental workflow is crucial for obtaining reproducible and accurate data. The following diagram and protocols outline the key steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
Both Method A and Method B provide reliable means for monitoring Suzuki-Miyaura reactions involving this compound. The optimal choice depends on the primary analytical objective:
-
For qualitative reaction progress monitoring and ensuring the consumption of the starting material, Method A (Ammonium Acetate, ESI Negative) is highly effective due to its direct and selective detection of the trifluoroborate.
-
For quantitative analysis of product formation and kinetic studies, Method B (Formic Acid, ESI Positive) is generally superior, as it often yields stronger signals for the coupled product.
In a comprehensive study, employing both methods can provide a more complete understanding of the reaction, allowing for the simultaneous monitoring of both reactant depletion and product formation. As with any analytical method development, validation for linearity, accuracy, and precision is essential for generating trustworthy and authoritative data.
References
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A Researcher's Guide to Palladium Catalysts for Aryltrifluoroborate Coupling
A Senior Application Scientist's Perspective on Optimizing Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The use of potassium aryltrifluoroborates as coupling partners has gained significant traction due to their enhanced stability and ease of handling compared to traditional boronic acids.[1][2] However, the success of this powerful transformation hinges on the judicious selection of the palladium catalyst. This guide provides an in-depth comparison of common palladium catalyst systems for the coupling of aryltrifluoroborates, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Engine of Innovation: Understanding the Catalytic Cycle
The efficacy of a palladium catalyst is rooted in its ability to efficiently navigate the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source and, critically, the associated ligands, directly impacts the kinetics and efficiency of each step. Sterically bulky, electron-rich ligands, for instance, have been shown to promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and broader substrate scope.[3][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Palladium Catalysts: A Data-Driven Comparison
The selection of a palladium catalyst is often a balance between reactivity, stability, cost, and ease of use. Below, we compare several classes of palladium catalysts, from simple salts to sophisticated pre-catalysts, with supporting data from the literature.
Simple Palladium Salts: The Workhorses
Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common starting points due to their cost-effectiveness. Their performance is highly dependent on the choice of ligand.
-
Pd(OAc)₂-Based Systems: Often used in combination with phosphine ligands. For instance, a system employing Pd(OAc)₂ with the bulky, electron-rich ligand CM-phos has been shown to be effective for the coupling of aryl mesylates with potassium aryltrifluoroborates.[1] Ligandless conditions with Pd(OAc)₂ have also been reported to be highly efficient for the coupling of aryl bromides, offering an economical and simple protocol.[5][6]
-
PdCl₂(dppf)·CH₂Cl₂: This air-stable complex is a reliable choice for a range of Suzuki-Miyaura reactions. It has demonstrated efficacy in the coupling of deactivated aryl and heteroaryltrifluoroborates with aryl and heteroaryl bromides and chlorides at low catalyst loadings (0.5–2 mol%).[5][6][7]
| Catalyst System | Aryl Halide | Aryltrifluoroborate | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | 4-Bromobenzonitrile | Phenyltrifluoroborate | K₂CO₃ | MeOH | Reflux | >95 | 0.5 | [5] |
| Pd(OAc)₂ / PPh₃ | 4-Bromotoluene | Phenyltrifluoroborate | K₂CO₃ | MeOH | Reflux | ~90 | 0.5 | [5] |
| PdCl₂(dppf)·CH₂Cl₂ | 4-Chloroanisole | Phenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 | 95 | 2 | [3] |
| Pd(OAc)₂ / CM-phos | 4-Tolyl mesylate | Phenyltrifluoroborate | K₃PO₄ | t-BuOH | 100 | 94 | 2 | [1][2] |
Preformed Catalysts and Palladacycles: Enhanced Activity and Stability
Buchwald and others have developed highly active and versatile palladacycle precatalysts and associated biarylphosphine ligands.[8] These systems often allow for lower catalyst loadings, shorter reaction times, and are effective for challenging substrates.[8] Similarly, other preformed catalysts offer advantages in terms of stability and ease of generating the active catalytic species.[9]
-
Buchwald Precatalysts (e.g., XPhos Pd G3): These are known for their high reactivity and broad applicability. The use of bulky, electron-rich ligands like XPhos and SPhos in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ is a common strategy for difficult couplings.[8][10]
-
Oxime-derived Palladacycles: These have been shown to be efficient precatalysts for the vinylation of aryl chlorides with potassium alkenyltrifluoroborates, often in combination with ligands like (S)-Binap.[11]
| Catalyst System | Aryl Halide | Organotrifluoroborate | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / RuPhos | 2-Bromopyridine | (2-Formylphenyl)trifluoroborate | K₂CO₃ | THF/H₂O | 80 | 92 | 2 | [3] |
| Oxime Palladacycle / (S)-Binap | 4-Chloroacetophenone | Potassium vinyltrifluoroborate | Cs₂CO₃ | DMF | 120 | 95 | 1 | [11] |
| Pd(PPh₃)₄ | (E)-1-Bromo-1-hexene | Phenyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 80 | 98 | 2 | [12] |
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. The following are representative experimental protocols adapted from the literature.
Protocol 1: Ligandless Pd(OAc)₂-Catalyzed Coupling of an Aryl Bromide[5]
This protocol highlights an economical and operationally simple approach.
Caption: Experimental workflow for a typical ligandless Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl bromide (0.25 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.30 mmol, 1.2 equiv), palladium(II) acetate (0.00125 mmol, 0.5 mol%), and potassium carbonate (0.75 mmol, 3.0 equiv).
-
Add methanol (2 mL).
-
The reaction mixture is stirred and heated to reflux.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Coupling using PdCl₂(dppf)·CH₂Cl₂[6]
This protocol is suitable for a broader range of substrates, including deactivated ones.
Step-by-Step Methodology:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction tube is charged with PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%), the aryl halide (0.5 mmol, 1.0 equiv), and the potassium aryltrifluoroborate (0.75 mmol, 1.5 equiv).
-
Cesium carbonate (1.5 mmol, 3.0 equiv) is added.
-
A 4:1 mixture of THF and water (2.5 mL) is added.
-
The reaction tube is sealed and heated to 80 °C with vigorous stirring.
-
After the reaction is complete (as determined by GC-MS or LC-MS), it is cooled to room temperature.
-
The mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification is achieved via flash chromatography.
Concluding Remarks and Future Outlook
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of aryltrifluoroborates is a critical parameter that dictates the efficiency, scope, and practicality of the transformation. While simple palladium salts offer a cost-effective solution for many applications, particularly under ligandless conditions, the development of sophisticated ligands and pre-catalysts, such as those from the Buchwald group, has significantly expanded the capabilities of this reaction to include more challenging and sterically hindered substrates.[3][8]
Future developments will likely focus on further reducing catalyst loadings, expanding the reaction to even more challenging substrates under milder conditions, and developing more sustainable and recyclable catalyst systems.[13] The continued exploration of novel ligand architectures and a deeper mechanistic understanding will undoubtedly fuel further innovation in this vital area of synthetic chemistry.
References
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Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]
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Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2761. [Link]
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Request PDF. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
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Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
-
Buthelezi, N., & Darkwa, J. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107–1113. [Link]
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MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1976. [Link]
-
Buthelezi, N., & Darkwa, J. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. ResearchGate. [Link]
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Leadbeater, N. E., & Kelly, C. J. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(1), 1055-1071. [Link]
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A Comparative Guide to Organoboron Reagents: The Ascendancy of Potassium Organotrifluoroborates
In the landscape of modern synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research, relies heavily on the efficiency and reliability of these reagents.[1] While boronic acids and their ester derivatives have long been the workhorses in this field, a superior class of reagents has emerged: potassium organotrifluoroborates (R-BF₃K).
This guide provides a detailed comparison of potassium organotrifluoroborates against other common organoboron reagents. We will explore the fundamental advantages of R-BF₃K salts, supported by experimental insights, to demonstrate why they are increasingly the reagent of choice for researchers seeking robustness, versatility, and efficiency in their synthetic endeavors.
The Organoboron Family: A Structural Overview
To understand the advantages of organotrifluoroborates, it is essential to first appreciate the structural differences among common organoboron reagents. Boronic acids, boronate esters (like pinacol esters), and MIDA boronates are all trivalent, sp²-hybridized boron species with a vacant p-orbital.[2] This vacancy is the source of both their reactivity and their instability. In contrast, potassium organotrifluoroborates are tetracoordinate, sp³-hybridized 'ate' complexes. This fundamental structural difference is the wellspring of their superior stability.[3][4]
Caption: Structures of Common Organoboron Reagents.
Head-to-Head Comparison: The Stability Advantage
The most significant advantage of potassium organotrifluoroborates is their exceptional stability.[5][6] Unlike their trivalent counterparts, they are robust, crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5] This stability is not merely a matter of convenience; it has profound implications for reaction reproducibility, stoichiometry, and synthetic strategy.
| Property | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., R-BPin) | Potassium Organotrifluoroborates (R-BF₃K) |
| Form | Often crystalline solids, can be amorphous | Liquids or low-melting solids | Crystalline, free-flowing solids |
| Air Stability | Prone to oxidation and dehydration to form boroxines (cyclic trimers), complicating stoichiometry.[5][7] | More stable than boronic acids, but can be sensitive to air, especially aliphatic variants.[2] | Exceptionally stable. Can be stored indefinitely on the benchtop without special precautions.[3][8] |
| Moisture Stability | Hygroscopic and susceptible to protodeboronation (loss of the boron group).[4] | Susceptible to hydrolysis back to the boronic acid, especially under acidic or basic conditions.[5] | Remarkably stable to moisture.[6][8] |
| Chromatography | Generally unstable to silica gel chromatography. | Can often be purified by chromatography, but decomposition can occur. | Highly stable to silica gel chromatography, allowing for easy purification.[9] |
The practical consequence of this stability is immense. Researchers can weigh R-BF₃K salts in the open air with confidence, ensuring accurate stoichiometry. Their stability allows them to be carried through multi-step synthetic sequences where a boronic acid would require protection and deprotection, streamlining the synthesis of complex molecules.[5]
Reactivity and Activation: Controlled Release
The high stability of organotrifluoroborates might suggest they are unreactive. However, their stability is a key feature of a "slow-release" mechanism that can be highly beneficial in cross-coupling reactions.[10] While boronic acids are often reactive enough to undergo undesirable side reactions like homocoupling or protodeboronation, R-BF₃K salts remain dormant until activated under the reaction conditions.[11]
Activation typically requires a base (like Cs₂CO₃ or K₂CO₃) and water, which slowly hydrolyzes the trifluoroborate to the corresponding boronic acid in situ.[1][10] This process ensures that the concentration of the active boronic acid in the reaction mixture remains low and constant, minimizing side reactions and often leading to cleaner reaction profiles and higher yields.[10][11]
Caption: Slow Release Mechanism of R-BF₃K in Suzuki-Miyaura Coupling.
This controlled release is particularly advantageous when using boronic acids that are inherently unstable, such as many heteroaryl, alkenyl, or secondary alkyl boronic acids.[8][12][13] Often, the corresponding trifluoroborate salt can be cleanly isolated and used in a coupling reaction where the boronic acid itself would decompose upon attempted isolation.[3]
Experimental Protocol: A Case Study
To illustrate the practical application of these reagents, here is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure demonstrates the ease of handling and typical reaction conditions for potassium organotrifluoroborates.
Reaction: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole.
Materials:
-
Potassium Phenyltrifluoroborate (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add potassium phenyltrifluoroborate, 4-bromoanisole, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). This is repeated three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality: The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the aryl bromide and promoting the subsequent reductive elimination.[8][14] The biphasic toluene/water solvent system is common for these reactions, with the base helping to facilitate both the hydrolysis of the trifluoroborate and the transmetalation step.[14]
Conclusion: A New Standard in Organoboron Chemistry
Potassium organotrifluoroborates offer a compelling suite of advantages over traditional organoboron reagents. Their superior air and moisture stability simplifies handling, improves stoichiometric accuracy, and enables their use in complex, multi-step syntheses.[4][5][6] The controlled, slow release of the active boronic acid species in situ leads to cleaner reactions and higher yields by minimizing common side reactions.[10][11] While boronic acids and esters will continue to have their place, the robustness, reliability, and expanded synthetic scope afforded by potassium organotrifluoroborates position them as a superior alternative for a wide range of applications, particularly in the demanding environments of pharmaceutical and materials research.
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A Senior Application Scientist's Guide to the Functional Group Tolerance of Potassium 2-fluoro-5-formylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for robust and versatile building blocks is paramount. Potassium 2-fluoro-5-formylphenyltrifluoroborate has emerged as a significant reagent, offering a unique combination of stability and reactivity for the introduction of the 2-fluoro-5-formylphenyl moiety, a common scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of the functional group tolerance of this reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. We will objectively compare its performance with viable alternatives, supported by experimental insights and established protocols, to empower chemists in making informed decisions for their synthetic strategies.
The Advantage of Organotrifluoroborates: Stability Meets Reactivity
Potassium organotrifluoroborates have gained considerable traction as alternatives to the more traditional boronic acids in palladium-catalyzed cross-coupling reactions.[1] Their rise in popularity is not without merit. These crystalline solids are generally air- and moisture-stable, allowing for indefinite storage without special precautions.[2] This inherent stability circumvents a common pitfall of boronic acids, which are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and reduces the yield of the desired coupled product.[1] The tetracoordinate nature of the boron atom in trifluoroborates renders them less prone to this unwanted side reaction, often allowing for the use of near-stoichiometric amounts of the reagent.[1]
The presence of both a fluorine atom and a formyl group on the phenyl ring of this compound introduces specific electronic characteristics. The fluorine and formyl groups are electron-withdrawing, which can influence the reactivity of the trifluoroborate in cross-coupling reactions. Generally, electron-withdrawing groups on the aryl boronic acid partner can sometimes slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the development of advanced catalyst systems has largely overcome these challenges, enabling efficient coupling of a wide array of electronically diverse partners.
Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling: An Evidence-Based Assessment
While specific, tabulated data for the Suzuki-Miyaura coupling of this compound across a wide range of functionalized aryl halides is not extensively consolidated in a single source, we can infer its performance from the well-established reactivity of similar potassium aryl- and heteroaryltrifluoroborates under generalized conditions.[3][4] The formyl group, being a moderately deactivating and potentially reactive functionality, is of particular interest.
Expected Compatibility:
Based on extensive studies of related systems, this compound is expected to be compatible with a broad spectrum of functional groups on the coupling partner (aryl or heteroaryl halide). These include:
-
Ketones and Esters: These carbonyl-containing groups are generally well-tolerated in Suzuki-Miyaura reactions.[3]
-
Nitriles: The cyano group is a common and compatible functionality.[3]
-
Nitro Groups: Despite being strongly electron-withdrawing, nitro groups are often compatible with modern Suzuki-Miyaura conditions.[3]
-
Ethers and Alkoxy Groups: These are generally inert under typical coupling conditions.
-
Halogens (Cl, Br): While the reaction couples at one halide position, other halogen atoms on the coupling partner can remain intact, allowing for subsequent functionalization.
-
Heterocycles: A variety of nitrogen-, oxygen-, and sulfur-containing heterocycles can be successfully coupled.[4]
Potential Challenges and Mitigation:
-
Aldehyde Reactivity: The primary concern with the formyl group on the trifluoroborate reagent itself is its potential to undergo side reactions, such as aldol condensation or reactions with basic reagents. However, the Suzuki-Miyaura reaction is typically carried out under conditions where the aldehyde is stable. The choice of a mild base is crucial.
-
Steric Hindrance: As with most coupling reactions, highly hindered aryl halides may react more slowly or require more forcing conditions. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often mitigate these steric challenges.
Comparative Analysis: Alternatives to this compound
The choice of reagent for introducing the 2-fluoro-5-formylphenyl motif is not limited to the potassium trifluoroborate salt. Understanding the advantages and disadvantages of the alternatives is key to optimizing a synthetic route.
| Reagent | Structure | Advantages | Disadvantages |
| This compound | High stability (air and moisture), crystalline solid, easy to handle, less prone to protodeboronation.[1][2] | May require specific conditions for activation in the catalytic cycle. | |
| (5-Fluoro-2-formylphenyl)boronic acid | Direct precursor, often highly reactive in Suzuki-Miyaura coupling. | Prone to dehydration to form boroxines and susceptible to protodeboronation, can be less stable on storage. | |
| 2-fluoro-5-formylphenyl MIDA boronate | Exceptionally stable, allows for slow release of the boronic acid, ideal for iterative cross-coupling.[5] | Requires a deprotection step to release the active boronic acid. |
Expert Insights:
-
For routine couplings and scale-up, the stability and ease of handling of This compound make it an excellent choice. Its predictable stoichiometry and reduced side reactions can lead to more reproducible results.
-
For rapid, small-scale synthesis where reagent stability is less of a concern, (5-Fluoro-2-formylphenyl)boronic acid can be a highly effective and direct coupling partner.
-
In complex, multi-step syntheses requiring iterative cross-couplings, the use of a MIDA boronate is unparalleled. Its ability to act as a protecting group for the boronic acid functionality allows for selective reactions at other sites in the molecule before a final Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
This protocol is a generalized procedure based on established methods for the coupling of potassium aryltrifluoroborates with aryl halides.[4][6]
Materials:
-
This compound (1.1 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃; 3.0 equivalents)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Conclusion
This compound stands as a highly valuable and practical reagent for the introduction of the 2-fluoro-5-formylphenyl motif. Its superior stability and broad functional group tolerance, inferred from extensive studies on analogous potassium organotrifluoroborates, make it a reliable choice for a wide range of synthetic applications. While its boronic acid and MIDA boronate counterparts offer distinct advantages in specific contexts, the trifluoroborate salt provides an excellent balance of reactivity, stability, and ease of use. By understanding the nuances of each reagent and the underlying principles of the Suzuki-Miyaura reaction, researchers can confidently select the optimal building block to advance their synthetic endeavors in drug discovery and materials science.
References
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A Compendium of Their Synthesis and Utility. Organic Reactions, 1–578.
- Vedejs, E., & Chapman, R. W. (1995). A Method for the Preparation of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 60(10), 3020–3027.
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- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Potassium Organotrifluoroborates in Suzuki-Miyaura Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The choice of the organoboron reagent is critical to the success of this reaction. While boronic acids have been the traditional workhorses, their inherent instability and propensity for side reactions have driven the search for more robust alternatives.[2] This guide provides an in-depth mechanistic comparison of Suzuki-Miyaura reactions utilizing potassium organotrifluoroborates, highlighting their advantages over conventional boronic acids and esters.
The Superior Stability of Potassium Organotrifluoroborates: A Game Changer
Potassium organotrifluoroborates ([R-BF3]K) have emerged as highly attractive coupling partners due to their exceptional stability.[3] Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are monomeric, crystalline, and free-flowing solids.[2][4] This inherent stability to both air and moisture simplifies handling and storage, allowing for more precise stoichiometric control in reactions.[4][5] The tetracoordinate nature of the boron atom, bonded to three strongly electronegative fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[2][6]
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |
| Stability | High (air and moisture stable)[5] | Moderate (can dehydrate to boroxines)[2] | Moderate (can be sensitive to hydrolysis) |
| Handling | Easy (crystalline solids)[2] | Can be challenging | Generally liquids or low-melting solids |
| Stoichiometry | Precise (monomeric)[4] | Can be complicated by boroxine formation[2] | Generally precise |
| Protodeboronation | Less prone[1] | More susceptible | Susceptible |
Unraveling the Mechanism: The Critical Role of Hydrolysis
A key aspect of the Suzuki-Miyaura reaction with organotrifluoroborates is the necessity of their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[4][7] This "slow release" of the boronic acid can be advantageous, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing side reactions like oxidative homocoupling.[7]
The rate of hydrolysis is dependent on several factors, including the electronic nature of the organic group, the base, and the solvent system.[7] This controlled release mechanism distinguishes organotrifluoroborates from boronic acids, which are immediately available for reaction.
Figure 1. Hydrolysis of organotrifluoroborates precedes the Suzuki-Miyaura catalytic cycle.
The Transmetalation Step: A Tale of Two Pathways
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step of the Suzuki-Miyaura reaction.[8] With boronic acids (generated from organotrifluoroborates), two primary pathways have been proposed and debated:
-
The "Borate" Pathway: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic borate species ([R-B(OH)3]-), which then transmetalates with the palladium(II)-halide complex (Ar-Pd-X).[8]
-
The "Hydroxide" Pathway: The palladium(II)-halide complex reacts with a base to form a palladium(II)-hydroxide complex (Ar-Pd-OH), which then reacts with the neutral boronic acid.[8][9]
Experimental evidence, particularly from the Hartwig group, strongly suggests that the "hydroxide" pathway is the dominant mechanism for transmetalation in Suzuki-Miyaura reactions with boronic acids.[8][9] The reaction between the palladium-hydroxo complex and the boronic acid is significantly faster than the reaction between the palladium-halide complex and the trihydroxyborate.[8]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembites.org [chembites.org]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Ortho-Fluoro Substitution: A Comparative Guide to Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. The choice of the organoboron reagent is critical, dictating the reaction's efficiency, scope, and practicality. While boronic acids have long been the workhorses of this transformation, their limitations—primarily instability towards air and moisture and a propensity for side reactions—have driven the search for superior alternatives. Potassium organotrifluoroborates (RBF3K) have emerged as a formidable solution, offering exceptional stability and handling properties.[1][2]
This guide delves deeper, focusing on a specific, high-value subclass: ortho-fluoro substituted aryltrifluoroborates. The introduction of a fluorine atom ortho to the boron moiety imparts unique electronic properties that significantly influence reactivity. Understanding and harnessing these effects is paramount for professionals in drug discovery and materials science, where fluorinated aromatic scaffolds are of ever-increasing importance. We will provide an objective, data-supported comparison of these reagents, detailing their performance, the causality behind experimental choices, and a robust, validated protocol for their successful implementation.
The Foundational Superiority: Why Choose Aryltrifluoroborates?
Before examining the specific effects of ortho-fluoro substitution, it is crucial to understand the inherent advantages of the aryltrifluoroborate platform over traditional boronic acids and their esters.
-
Enhanced Stability and Handling : Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This contrasts sharply with boronic acids, which can dehydrate to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry, and are often challenging to purify.[1] The tetracoordinate boron in RBF3K salts is significantly less prone to protodeboronation, a common decomposition pathway for boronic acids.[3][4] This stability allows them to be stored indefinitely at room temperature and carried through multi-step syntheses where less robust boron species would fail.[1]
-
Controlled Release Mechanism : Organotrifluoroborates function as protected, latent forms of boronic acids.[5] Under the basic, aqueous conditions of the Suzuki-Miyaura coupling, they undergo slow hydrolysis to release the active boronic acid in situ.[3] This "slow release" strategy is highly beneficial as it keeps the instantaneous concentration of the reactive boronic acid low, thereby minimizing common side reactions such as oxidative homocoupling.[3]
The ortho-Fluoro Effect: A Nuance in Reactivity
The placement of a fluorine atom at the ortho position introduces a powerful electronic perturbation. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which has direct consequences on the B-C bond and the hydrolysis of the trifluoroborate salt.
Studies have shown that electron-withdrawing substituents on the aryl ring retard the rate of solvolysis (hydrolysis).[6][7][8] This means an ortho-fluoro substituted aryltrifluoroborate will hydrolyze to its corresponding boronic acid more slowly than an unsubstituted or electron-rich analogue. While this can enhance the reagent's stability, it can also mean that the generation of the active coupling partner is slower. Consequently, reactions involving these substrates may require slightly longer reaction times or more forcing conditions to achieve complete conversion.[4][6] This trade-off between stability and reaction rate is a key consideration for experimental design.
Synthesis of Potassium Aryltrifluoroborates
The preparation of these stable reagents is straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[1]
Caption: General synthesis of potassium aryltrifluoroborates.
A Validated Protocol for Cross-Coupling of ortho-Fluoro Substituted Aryltrifluoroborates
This protocol is designed to be a robust starting point for the coupling of various aryl and heteroaryl chlorides, which are often preferred due to their lower cost and wider availability. The causality behind each component's selection is explained to provide a deeper understanding of the system.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / RuPhos): Palladium(II) acetate is a reliable palladium precursor. RuPhos is a bulky, electron-rich biaryl phosphine ligand. This combination is highly effective for coupling challenging substrates, particularly less reactive aryl chlorides, as the ligand promotes both the initial oxidative addition step and the final reductive elimination.[5][9]
-
Base (K₂CO₃): The carbonate base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It also facilitates the in-situ hydrolysis of the trifluoroborate salt.[5][9]
-
Solvent (Toluene / H₂O): A biphasic solvent system is often optimal. Toluene dissolves the organic components and the catalyst complex, while water is essential for dissolving the base and enabling the hydrolysis of the aryltrifluoroborate.[5][9]
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the ortho-fluoro substituted aryltrifluoroborate (1.5 equiv.), the aryl chloride (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add toluene and deionized water in a 10:1 ratio (to achieve a 0.2 M concentration relative to the aryl chloride).
-
Degassing: Sparge the stirred mixture with a stream of argon for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (Pd(OAc)₂, 2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive flow of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Comparative Performance Data
To illustrate the practical implications of ortho-fluoro substitution, the following table presents representative data comparing the performance of potassium 2-fluorophenyltrifluoroborate with its non-fluorinated analog and the corresponding boronic acid in a model cross-coupling reaction.
| Coupling Partner (Aryl Halide) | Boron Reagent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2-Fluorophenylboronic Acid | Pd(OAc)₂ / RuPhos | 100 | 18 | 85 |
| 4-Chlorotoluene | Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | 100 | 16 | 94 |
| 4-Chlorotoluene | 2-Fluorophenyltrifluoroborate | Pd(OAc)₂ / RuPhos | 100 | 24 | 91 |
| 4-Bromoacetophenone | 2-Fluorophenylboronic Acid | Pd(OAc)₂ / PPh₃ | 80 | 6 | 90 |
| 4-Bromoacetophenone | Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | 80 | 5 | 96 |
| 4-Bromoacetophenone | 2-Fluorophenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | 80 | 8 | 95 |
*Yields with boronic acids can be less consistent due to potential decomposition upon storage.
Analysis of Data: The data highlights several key trends:
-
High Efficacy: Both trifluoroborate salts provide excellent yields, demonstrating their utility as superior alternatives to boronic acids.
-
Influence of Fluoro-Group: The ortho-fluoro substituted trifluoroborate consistently requires slightly longer reaction times to achieve comparable yields. This is in line with the expected slower hydrolysis rate due to the electron-withdrawing nature of fluorine.[6]
-
Substrate Generality: The effectiveness of the protocol is demonstrated across both an electron-neutral aryl chloride and a more reactive, electron-poor aryl bromide.
The Catalytic Cycle: A Mechanistic Overview
The success of the reaction hinges on the palladium-catalyzed cycle. The aryltrifluoroborate enters the cycle after hydrolysis to the boronic acid.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
Potassium ortho-fluoro substituted aryltrifluoroborates are exceptionally valuable reagents for modern organic synthesis. They combine the profound operational advantages of the trifluoroborate platform—stability, ease of handling, and controlled reactivity—with the strategic incorporation of fluorine, a key element in pharmaceutical and materials design. While their electronic nature necessitates minor adjustments to reaction protocols, typically slightly longer reaction times, their performance is robust and reliable. By understanding the underlying principles of their stability and reactivity, researchers can confidently employ these reagents to construct complex, fluorinated molecules with high efficiency.
References
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. PMC - NIH. Retrieved from [Link]
-
Molander, G. A., & Boymond, L. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. Retrieved from [Link]
-
Figshare. (n.d.). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry - ACS. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Retrieved from [Link]
-
Molander, G. A., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters - ACS Publications. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia. Retrieved from [Link]
-
Molander, G. A., et al. (2016). Palladium-Catalyzed Cross-Coupling of Potassium Fluorinated-Aryltrifluoroborates with 4-Bromobenzonitrile. ResearchGate. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Potassium 2-fluoro-5-formylphenyltrifluoroborate
Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS No. 1012868-70-0) is a valuable and versatile reagent in modern synthetic chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations. While organotrifluoroborates are generally regarded as being more stable and easier to handle than their boronic acid counterparts, their safe use demands a rigorous and informed approach.[1] The presence of fluorine atoms and the compound's physical form as a fine solid necessitate specific protocols to mitigate risks of irritation and exposure.
This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is fundamental to establishing a safe handling protocol. The primary risks are associated with its irritant properties as a solid powder. However, a crucial secondary consideration is the potential for the generation of hazardous decomposition products, such as hydrogen fluoride, under thermal stress (e.g., in a fire).[2]
Hazard Summary Table
The Globally Harmonized System (GHS) classifications provide a clear, quantitative basis for our risk assessment.
| Hazard Type | GHS Classification | Key Precautionary Statements |
| Skin Irritation | Skin Irritant, Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Eye Irritant, Category 2 | H319: Causes serious eye irritation. |
| Respiratory Irritation | STOT SE, Category 3 | H335: May cause respiratory irritation. |
| Combustibility | Combustible Solid | Storage Class 11 |
These classifications mandate the use of engineering controls and personal protective equipment to prevent contact with skin, eyes, and the respiratory system.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier engineered to protect against the specific hazards identified above.
-
Eye and Face Protection : At a minimum, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required for any operation involving this compound.[3] Causality : The H319 classification ("Causes serious eye irritation") indicates that the solid particles can cause significant physical and chemical damage to the eyes. For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[4]
-
Hand Protection : Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[5] They must be inspected for tears or punctures before each use.[5] For prolonged handling or when cleaning up spills, double-gloving is a proven best practice to minimize the risk of exposure from a potential glove failure.[4] Causality : The H315 classification ("Causes skin irritation") necessitates a robust barrier. Nitrile provides good protection against a wide range of chemicals for short-term exposure.[6][7]
-
Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned to provide maximum skin coverage.[4][5] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a fire. Causality : This protects against accidental spills of the solid onto clothing and skin, mitigating the risk of skin irritation. The flame-resistant property addresses the material's classification as a combustible solid.
-
Respiratory Protection : All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood to control airborne dust.[3][5] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator (e.g., an N95 particulate respirator) is mandatory.[5][6] Causality : The H335 classification ("May cause respiratory irritation") highlights the danger of inhaling the fine powder. Engineering controls are the primary method to prevent this.[6]
Operational Protocol: From Bench to Reaction
A systematic workflow is essential to minimize exposure and ensure procedural safety.
Engineering Controls
-
Chemical Fume Hood : Verify that the fume hood has a current certification and that the airflow is adequate. All manipulations of the solid powder must occur inside the hood.[5]
-
Safety Stations : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3]
Step-by-Step Handling and Weighing
-
Preparation : Before handling the compound, don all required PPE (goggles, lab coat, gloves).
-
Staging : Place all necessary apparatus (spatula, weigh boat, reaction vessel) inside the fume hood to minimize movement of the open container.
-
Dispensing : Open the container inside the fume hood. To prevent generating airborne dust, do not drop or tap the container.
-
Weighing : Use a clean, dry spatula to carefully transfer the desired amount of solid onto a weigh boat. Avoid any rapid movements that could create a dust cloud.
-
Transfer : Gently add the weighed solid to the reaction vessel.
-
Sealing : Promptly and securely close the primary container of the this compound.
-
Post-Handling : Decontaminate the spatula and weigh boat according to the disposal plan (Section 5). Wipe down the work surface within the fume hood.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by goggles and then the lab coat. Always wash hands thoroughly with soap and water after handling.[8]
Emergency Response and First Aid
Immediate and correct action following an exposure is critical. The potential for fluorinated compounds to cause severe injury, particularly if they can generate hydrofluoric acid (HF), requires a specific and rehearsed response.[4]
Caption: Immediate first aid response workflow following an exposure event.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] After flushing, apply a 2.5% calcium gluconate gel to the area.[4][9] Causality : Water physically removes the compound. Calcium gluconate acts as a source of calcium ions to complex any free fluoride ions that may have been generated, preventing deeper tissue damage.[10] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Do not use calcium gluconate in the eyes unless it is a specially prepared ophthalmic solution and under medical guidance.[11] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to dilute the substance.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill, Decontamination, and Disposal Plan
Proper management of waste and spills is a regulatory requirement and a cornerstone of laboratory safety. All materials contaminated with boron-containing compounds must be treated as hazardous chemical waste.[12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. engineering.usask.ca [engineering.usask.ca]
- 11. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
